molecular formula C4H8O5 B1231514 2,2,4-Trihydroxybutanoic acid

2,2,4-Trihydroxybutanoic acid

Katalognummer: B1231514
Molekulargewicht: 136.1 g/mol
InChI-Schlüssel: IASCKZVQSNCRPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,2,4-Trihydroxybutanoic acid is a hydroxybutanoic acid derivative with the molecular formula C4H8O5 and an average molecular mass of 136.10 g/mol . This polyhydroxy acid features two hydroxyl groups on the second carbon, a structural motif that can influence its chelating properties and acidity, making it a compound of interest in various chemical and biochemical research applications. As a small molecule with multiple functional groups, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Potential areas of investigation include the development of novel metal-chelating agents, biodegradable complexing agents, and precursors for specialty polymers. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

Molekularformel

C4H8O5

Molekulargewicht

136.1 g/mol

IUPAC-Name

2,2,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7)

InChI-Schlüssel

IASCKZVQSNCRPV-UHFFFAOYSA-N

SMILES

C(CO)C(C(=O)O)(O)O

Kanonische SMILES

C(CO)C(C(=O)O)(O)O

Herkunft des Produkts

United States
Foundational & Exploratory

2,2,4-Trihydroxybutanoic Acid: Chemical Dynamics, Metabolic Engineering, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Systems biologists, analytical chemists, and metabolic engineering professionals.

Executive Summary & Structural Duality

2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a short-chain polyhydroxy carboxylic acid that occupies a unique and highly reactive node in both natural and engineered biological systems. While originally identified as a rare endogenous metabolite in the parasite Trypanosoma brucei[1], its true significance in modern biotechnology stems from its structural duality.

In aqueous, physiological environments, 2,2,4-THBA exists in a dynamic equilibrium as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (HOB) [2]. Because the alpha-keto carbon (C2) of HOB is highly electrophilic, nucleophilic attack by water readily yields the 2,2,4-trihydroxybutanoic acid hydrate[3]. Understanding this keto-hydrate tautomerization is critical for researchers engineering synthetic carbon-assimilation pathways or developing liquid chromatography-mass spectrometry (LC-MS) assays for its quantification.

Physicochemical Profile

The physicochemical properties of this compound dictate its behavior in both biological matrices and analytical columns. The table below summarizes the quantitative data for both the keto and hydrate forms.

Property2,2,4-Trihydroxybutanoic Acid (Hydrate)4-Hydroxy-2-oxobutanoic Acid (Keto)
PubChem CID 5282933[1]11963036[3]
Molecular Formula C₄H₈O₅[1]C₄H₆O₄[3]
Monoisotopic Mass 136.03717 Da[1]118.02661 Da[3]
SMILES C(CO)C(C(=O)O)(O)O[1]C(CO)C(=O)C(=O)O[3]
Predicted XLogP3 -1.9[1]-1.1[3]
[M-H]⁻ Adduct (m/z) 135.029 (Theoretical)117.019[4]

Biological Significance & Synthetic Metabolism

Natural Occurrence

In natural biological systems, 2,2,4-THBA is recognized as a metabolite involved in the nitrogen and amino acid metabolism of Trypanosoma brucei, the etiological agent of African sleeping sickness[1][5]. Its presence is often linked to the promiscuous activity of endogenous aminotransferases[6].

Synthetic Biology and the "Serine Shunt"

The most profound application of 2,2,4-THBA/HOB lies in synthetic biology, specifically in engineering microbial cell factories to assimilate one-carbon (C1) feedstocks like formate and formaldehyde to combat resource scarcity[7].

Because canonical metabolism lacks efficient formaldehyde assimilation routes, researchers have engineered synthetic pathways utilizing underground metabolism—promiscuous enzyme activities not typically utilized in nature. The E. coli enzyme 2-keto-3-deoxy-L-rhamnonate aldolase (RhmA) has been shown to promiscuously condense pyruvate and formaldehyde to generate HOB (and its hydrate, 2,2,4-THBA)[8][9].

From this central node, the metabolite can be routed in two valuable directions:

  • Biomass Generation: HOB transaminases (HAT) can aminate the compound to yield homoserine, a precursor for essential amino acids like threonine and methionine, effectively linking C1 assimilation to cell growth[9].

  • High-Value Chemicals: Engineered lactate dehydrogenases (e.g., LdhA from Lactococcus lactis) can reduce the carbonyl group to yield 2,4-dihydroxybutyrate (DHB) and 1,2,4-butanetriol, which are precursors for pharmaceuticals and explosives[2][6].

MetabolicPathway Pyruvate Pyruvate + Formaldehyde HOB 4-Hydroxy-2-oxobutanoic acid (Keto form) Pyruvate->HOB RhmA Aldolase (Promiscuous) THBA 2,2,4-Trihydroxybutanoic acid (Gem-diol hydrate) HOB->THBA +H2O (Spontaneous Eq.) Homoserine Homoserine (Biomass) HOB->Homoserine Transaminase (Amination) DHB 2,4-Dihydroxybutyrate (Bio-product) HOB->DHB LdhA Reductase (Engineered)

Metabolic routing of 4-hydroxy-2-oxobutanoate and 2,2,4-THBA in synthetic pathways.

Analytical Methodology: LC-HRMS Protocol

Accurate quantification of 2,2,4-THBA requires overcoming significant analytical hurdles. Due to its low molecular weight and high polarity (XLogP3 of -1.9), the compound exhibits near-zero retention on standard C18 reverse-phase columns, co-eluting with the solvent front and suffering from severe ion suppression[1].

Causality of Method Design: To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC utilizes a polar stationary phase (e.g., zwitterionic ZicHILIC) and a highly organic mobile phase, allowing water-soluble, polar metabolites to partition effectively and achieve baseline separation[9]. Furthermore, because the keto-hydrate equilibrium is sensitive to enzymatic degradation, rapid metabolic quenching is strictly required.

Self-Validating Extraction & Quantification Workflow
  • Metabolic Quenching: Rapidly inject the microbial broth into pre-chilled (-80°C) 100% methanol. Validation check: The sudden temperature drop and solvent shock instantly denature transaminases and aldolases, preventing the artificial generation or degradation of 2,2,4-THBA post-sampling.

  • Internal Standard Spiking: Add a known concentration of ¹³C-labeled homoserine or a synthetic structural analog to the quenched mixture to calculate extraction efficiency and normalize matrix effects.

  • Phase Separation: Add chloroform and LC-MS grade water to induce a biphasic separation. Centrifuge at 14,000 × g for 10 minutes. Extract the upper aqueous phase containing the polar 2,2,4-THBA.

  • Chromatographic Separation: Inject onto a ZicHILIC SeQuant column (150 × 2.1 mm, 3.5 μm)[9].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run at a constant flow rate of 0.3 mL/min, starting at high organic (95% B) and gradually increasing the aqueous phase to elute the highly polar hydrate[9].

  • High-Resolution Mass Spectrometry (HRMS): Operate in Negative Electrospray Ionization (ESI-) mode. Target the exact [M-H]⁻ mass of the keto form (m/z 117.019) and the hydrate form (m/z 135.029)[4][10].

Workflow N1 1. Biomass Quenching (-80°C Cold Methanol) N2 2. Internal Standard Spike (13C-Isotope Validation) N1->N2 N3 3. Chromatographic Separation (ZicHILIC Column, 0.3 mL/min) N2->N3 N4 4. High-Resolution Mass Spec (ESI Negative Mode) N3->N4 N5 5. Data Processing (m/z 117.019 & 135.029 [M-H]-) N4->N5

Step-by-step LC-HRMS workflow for the extraction and quantification of 2,2,4-THBA/HOB.

Safety, Handling, and Stability

When utilized as a synthesized standard for analytical curves or in vitro assays, 2,2,4-Trihydroxybutanoic acid and its keto derivative must be handled with strict safety protocols.

  • Hazard Classification: The compound is classified under hazard statement H314, indicating that it causes severe skin burns and eye damage[2].

  • Storage: It must be stored under an inert gas atmosphere, protected from moisture and direct sunlight, and kept cool to prevent spontaneous decarboxylation or polymerization[11]. Personnel must wear fire/flame-resistant clothing, cold insulating gloves, and utilize a well-ventilated area or respiratory protection during handling[11].

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid" PubChem Compound Summary for CID 5282933. 1

  • National Center for Biotechnology Information. "4-Hydroxy-2-oxobutanoic acid" PubChem Compound Summary for CID 11963036. 3

  • BenchChem. "4-Hydroxy-2-oxobutanoic Acid | CAS 22136-38-5". 2

  • PubChemLite. "4-hydroxy-2-oxobutanoic acid (C4H6O4)". 4

  • Ambeed. "CAS No. 22136-38-5 Specifications". 11

  • ASM Journals. "Functional modulation of the human gut microbiome by bacteria vehicled by cheese". 10

  • ResearchGate. "Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine". 6

  • Google Patents. "Method for the incorporation of formaldehyde into biomass" WO2021165229A1. 8

  • bioRxiv. "Design, construction and optimization of formaldehyde growth biosensors with broad application in Biotechnology". 9

  • Oxford Academic. "Serine Shunt enables formate conversion to formaldehyde in vivo". 12

  • WUR eDepot. "Synthetic metabolism approaches: A valuable resource for systems biology".Link

Sources

The 2,2,4-Trihydroxybutanoic Acid Synthesis Pathway: Engineering Synthetic Methylotrophy and C4 Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In the fields of synthetic biology and advanced metabolic engineering, 2,2,4-trihydroxybutanoic acid (PubChem CID: 5282933) represents a critical, non-natural metabolic node. To understand its synthesis, one must first understand its chemical ontology: 2,2,4-trihydroxybutanoic acid is the aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (commonly referred to as 2-keto-4-hydroxybutyrate or HOB; PubChem CID: 11963036) [1].

In physiological aqueous environments, α -keto acids with strong adjacent electron-withdrawing groups undergo spontaneous hydration. The inductive pull of the C1 carboxylate and the C4 hydroxyl group in HOB reduces the electron density of the C2 sp2 carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Consequently, the thermodynamic equilibrium heavily favors the sp3 hybridized gem-diol—2,2,4-trihydroxybutanoic acid. Therefore, the biosynthetic pathways engineered for HOB are, in practice, the synthesis pathways for 2,2,4-trihydroxybutanoic acid.

This compound is the linchpin of the Synthetic Homoserine Cycle (a novel C1 assimilation pathway for synthetic methylotrophy) and serves as a precursor for high-value industrial chemicals like 1,2,4-butanetriol and 1,3-propanediol [2, 3].

Core Biosynthetic Pathways (Mechanistic Causality)

The synthesis of 2,2,4-trihydroxybutanoic acid relies on two primary engineered pathways, each bypassing canonical central metabolism to create new carbon-carbon bonds or alter amino acid backbones.

The Aldolase-Driven C1 Assimilation Route (Synthetic Methylotrophy)

The most efficient route to synthesize the target compound is the direct aldol condensation of pyruvate (C3) and formaldehyde (C1) . Because this reaction does not exist in canonical metabolism, researchers have hijacked promiscuous class II aldolases.

  • Enzymatic Catalysts: The reaction is catalyzed by 2-keto-3-deoxy-L-rhamnonate aldolases, notably RhmA (YfaU) from Escherichia coli [1], and the highly efficient pyruvate aldolase PaADL from Pseudomonas aeruginosa PAO1 [2].

  • Mechanistic Causality: The enzyme utilizes a divalent metal cation (e.g., Mg 2+ or Co 2+ ) to stabilize the enolate intermediate formed by the deprotonation of pyruvate's α -carbon. This nucleophilic enolate attacks the highly electrophilic carbonyl carbon of formaldehyde. The engineered PaADL variant (V121A/L241A) specifically widens the active site pocket to better accommodate the small formaldehyde molecule while excluding larger, native aldehyde substrates, thereby increasing the kcat​/Km​ for formaldehyde [2].

The Aminotransferase Route (Homoserine Deamination)

An alternative synthesis route utilizes the deamination of L-homoserine .

  • Enzymatic Catalysts: This is achieved via an engineered phosphoserine aminotransferase, specifically the SerC (R42W/R77W) mutant, or promiscuous HOB transaminases (HAT) [3, 4].

  • Mechanistic Causality: The R42W/R77W mutations in SerC shift the enzyme's substrate specificity from phosphoserine to homoserine. Using pyridoxal phosphate (PLP) as a cofactor and α -ketoglutarate as the amino acceptor, the enzyme catalyzes the transfer of the α -amino group, yielding glutamate and the α -keto acid (HOB), which immediately hydrates in the cytosol to 2,2,4-trihydroxybutanoic acid.

Visualizations of Pathways and Equilibria

G Pyr Pyruvate (C3) HOB 4-Hydroxy-2-oxobutanoic acid (Keto form) Pyr->HOB Aldolase (PaADL / RhmA) Fald Formaldehyde (C1) Fald->HOB Hydrate 2,2,4-Trihydroxybutanoic acid (Gem-diol Hydrate) HOB->Hydrate Spontaneous Aqueous Hydration

Figure 1: Aldol condensation of Pyruvate and Formaldehyde, followed by thermodynamic hydration to the gem-diol.

G Fald Formaldehyde (C1) HOB 2,2,4-Trihydroxybutanoate (HOB Hydrate Node) Fald->HOB HAL (Aldolase) Pyr Pyruvate (C3) Pyr->HOB HAL (Aldolase) HSer L-Homoserine HOB->HSer HAT (Transaminase) Thr L-Threonine HSer->Thr Hsk / Ts Gly Glycine Thr->Gly LtaE (Cleavage) Ser L-Serine Gly->Ser LtaE (+ Formaldehyde) Ser->Pyr Sdh (Deamination)

Figure 2: The Synthetic Homoserine Cycle highlighting the 2,2,4-Trihydroxybutanoate metabolic node.

Quantitative Data: Enzyme Kinetics & Efficacy

The selection of the biocatalyst is the most critical variable in the synthesis of 2,2,4-trihydroxybutanoic acid. The table below summarizes the kinetic parameters and optimal conditions for the primary enzymes used in the aldolase and transaminase routes [1, 2, 3].

Enzyme / VariantSource OrganismTarget SubstratesOptimal pHOptimal Temp (°C)Relative Catalytic Efficiency
RhmA / YfaU Escherichia coliPyruvate + Formaldehyde7.0 - 7.525 - 30Baseline (1.0x)
PaADL (WT) Pseudomonas aeruginosaPyruvate + Formaldehyde9.045~2.0x vs RhmA
PaADL (V121A/L241A) Engineered VariantPyruvate + Formaldehyde9.045>2.5x vs RhmA
SerC (R42W/R77W) Engineered VariantL-Homoserine + α -KG7.537N/A (Transamination)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocol details the in vitro enzymatic synthesis of 2,2,4-trihydroxybutanoic acid using PaADL, incorporating necessary self-validating controls.

Protocol: In Vitro Synthesis and Hydrate Validation

Rationale: Standard LC-MS/MS protocols often fail to accurately quantify 2,2,4-trihydroxybutanoic acid because the heated electrospray ionization (HESI) source dehydrates the gem-diol back into the keto form (HOB). Therefore, a dual-validation system using both derivatized HPLC and 13 C-NMR is required to prove the existence of the hydrate form.

Step 1: Reaction Assembly

  • Prepare a reaction buffer consisting of 50 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) adjusted to pH 9.0. Causality: pH 9.0 is required to efficiently deprotonate the pyruvate α -carbon, forming the reactive enolate.

  • Add 1 mM MgCl 2​ as the required divalent metal cofactor for PaADL.

  • Spike the buffer with 100 mM Pyruvate and 100 mM Formaldehyde.

  • Self-Validation Control: Prepare an identical parallel reaction using 13 C-labeled Pyruvate (labeled at the C2 position) to track the carbonyl/gem-diol carbon via NMR.

Step 2: Biocatalysis

  • Initiate the reaction by adding 0.1 mg/mL of purified PaADL (V121A/L241A variant).

  • Incubate at 45 °C for 30 minutes. Causality: PaADL is highly thermostable; 45 °C maximizes the thermodynamic collision rate of the small formaldehyde substrate.

  • Quench the reaction by adding 10% (v/v) trichloroacetic acid (TCA) to precipitate the enzyme, followed by centrifugation at 12,000 × g for 10 minutes.

Step 3: Analytical Validation

  • HPLC Analysis (Total Yield): Derivatize a fraction of the supernatant with 2,4-dinitrophenylhydrazine (DNPH) to capture the total keto-pool (which forces the equilibrium entirely to the keto-hydrazone). Analyze at 360 nm to quantify total HOB synthesized.

  • 13 C-NMR Analysis (Hydrate Confirmation): Analyze the 13 C-labeled control sample using NMR.

    • Validation Metric: The unreacted pyruvate will show a C2 peak at ~206 ppm. The successful formation of 2,2,4-trihydroxybutanoic acid (the gem-diol) will be validated by the disappearance of the ~200 ppm ketone peak and the emergence of a distinct sp3 gem-diol carbon peak at ~95 ppm .

References

  • Bouzon, M., et al. (2017). "A Synthetic Alternative to Canonical One-Carbon Metabolism." ACS Synthetic Biology, 6(8), 1520-1533. URL:[Link]

  • Le, T. K., et al. (2023). "One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase." Journal of Agricultural and Food Chemistry, 71(10), 4296-4304. URL:[Link]

  • Wang, Y., et al. (2023). "Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli." SCIEPublish. URL:[Link]

  • Schann, K., et al. (2023). "Design, construction and optimization of formaldehyde growth biosensors with broad application in Biotechnology." bioRxiv. URL:[Link]

2,2,4-Trihydroxybutanoic Acid: Biological Function, Metabolic Context, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic biology advance, characterizing transient and highly polar metabolites has become a critical bottleneck. 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a prime example of such a molecule. Originally identified as an obscure biological metabolite[1], it is chemically inseparable from its keto-tautomer, 4-hydroxy-2-oxobutanoate (HOB) [2]. This whitepaper provides an in-depth technical analysis of 2,2,4-THBA, detailing its thermodynamic behavior, its role in natural and engineered metabolic pathways, and a field-proven, self-validating protocol for its quantification.

Chemical Ontology: The Gem-Diol Equilibrium

To understand the biological function of 2,2,4-THBA, one must first understand its physical chemistry. 2,2,4-THBA (PubChem CID 5282933) is a triol and a hydroxybutyric acid[1]. However, the presence of two hydroxyl groups on the C2 carbon defines it as a geminal diol (gem-diol) .

In aqueous biological systems, alpha-keto acids with adjacent electron-withdrawing groups readily undergo spontaneous hydration. Therefore, 2,2,4-THBA does not exist in isolation; it exists in a dynamic thermodynamic equilibrium with its dehydrated keto form, 4-hydroxy-2-oxobutanoate (HOB)[2],[3].

  • Biological Implication: Enzymes typically recognize and bind the keto form (HOB) for carbon-carbon bond formation or transamination[4]. However, in the aqueous environment of the cytosol, a significant fraction of the molecule rests in the hydrated 2,2,4-THBA state, acting as a thermodynamic sink that stabilizes the metabolite pool.

Biological and Synthetic Pathways

Natural Occurrence in Trypanosoma brucei

In natural metabolomics, 2,2,4-THBA has been explicitly reported in the metabolome of Trypanosoma brucei, the parasitic kinetoplastid responsible for African trypanosomiasis[1],[5]. In this context, 2,2,4-THBA likely arises as a byproduct of the parasite's highly specialized amino acid metabolism, potentially through the promiscuous transamination or deamination of homoserine, followed by spontaneous hydration in the cytosol.

Synthetic Biology: The Homoserine Cycle

In modern bioengineering, the keto-form of 2,2,4-THBA (HOB) has emerged as a high-value platform chemical and a critical intermediate in the Homoserine Cycle for synthetic carbon assimilation[6],[4].

  • Carbon Fixation: To incorporate toxic formaldehyde (derived from methanol) into biomass, engineered strains of E. coli utilize a promiscuous aldolase (such as RhmA or PaADL) to condense formaldehyde with pyruvate, yielding HOB[6],[4].

  • Downstream Processing: HOB is subsequently converted into homoserine via aminotransferases[4], or routed into non-natural pathways to produce industrial bioplastics and solvents like 1,2,4-butanetriol[7] and 1,3-propanediol[6].

MetabolicPathway F Formaldehyde (C1 Source) HOB 4-Hydroxy-2-oxobutanoate (Keto Form) F->HOB Aldolase (e.g., RhmA) P Pyruvate (C3 Precursor) P->HOB THBA 2,2,4-Trihydroxybutanoic acid (Gem-Diol Form) HOB->THBA Spontaneous Hydration HS Homoserine (Biomass) HOB->HS Aminotransferase

Figure 1: Metabolic pathway and hydration equilibrium of 2,2,4-THBA.

Quantitative Data and Physicochemical Properties

To successfully detect and quantify this metabolite, analysts must account for the +18 Da mass shift between the active keto form and the resting gem-diol form.

Table 1: Comparative Physicochemical Properties

Parameter2,2,4-Trihydroxybutanoic Acid (Gem-Diol)4-Hydroxy-2-oxobutanoate (Keto Form)
PubChem CID 5282933[1]25201478[2]
Molecular Formula C4H8O5C4H6O4
Molecular Weight 136.10 g/mol 118.09 g/mol
Monoisotopic Mass 136.0371 Da118.0266 Da
Biological Role Hydrated resting state / SinkActive enzymatic intermediate[6]
Detection Strategy LC-HRMS (Cold aqueous conditions)GC-MS (Post-derivatization)[6]

Experimental Protocols: A Self-Validating Analytical System

Quantifying a molecule that exists in a rapid hydration equilibrium requires strict experimental causality. If you attempt to analyze 2,2,4-THBA directly via standard heated GC-MS, the gem-diol will unpredictably dehydrate or thermally decarboxylate, destroying data integrity.

The Causality of the Workflow

To create a self-validating system , we must intentionally manipulate the equilibrium. By introducing methoxyamine during sample preparation, we selectively react the methoxyamine with the C2-ketone of HOB to form a stable oxime. According to Le Chatelier's principle, as the keto form is consumed, the 2,2,4-THBA gem-diol is forced to dehydrate back into HOB to maintain equilibrium. Ultimately, 100% of the 2,2,4-THBA/HOB pool is driven into a single, highly stable oxime derivative for accurate quantification.

Step-by-Step Methodology
  • Cryogenic Quenching & Extraction:

    • Rapidly quench the cell culture (e.g., T. brucei or engineered E. coli) by plunging the sample into an 80:20 Methanol:Water extraction buffer pre-chilled to -80°C.

    • Causality: The extreme cold instantly halts enzymatic interconversion and "freezes" the thermodynamic hydration equilibrium, preventing artifactual degradation.

  • Internal Standardization:

    • Spike the extraction buffer with 10 µM of 13C4​ -4-hydroxy-2-oxobutanoate.

    • Causality: The isotopic standard will undergo the exact same hydration equilibrium as the endogenous metabolite in the matrix, perfectly correcting for any extraction losses or derivatization inefficiencies.

  • Equilibrium Shifting (Oximation):

    • Evaporate the extract to dryness under a gentle nitrogen stream at 4°C.

    • Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

    • Causality: Locks the volatile keto-form into a stable oxime, pulling all 2,2,4-THBA out of its gem-diol state.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

    • Causality: Capping the remaining C4-hydroxyl and C1-carboxylate groups with trimethylsilyl (TMS) groups ensures the molecule is volatile enough for gas chromatography without thermal breakdown.

  • Instrumental Analysis:

    • Inject 1 µL into a GC-MS system operating in Electron Ionization (EI) mode. Quantify the total pool by integrating the primary TMS-oxime derivative peaks.

AnalyticalWorkflow S1 1. Cryogenic Quenching (-80°C Methanol/Water) S2 2. Isotope Spiking (13C4-HOB Internal Standard) S1->S2 S3 3. Equilibrium Shifting (Methoxyamination of Keto Form) S2->S3 S4 4. Silylation (MSTFA + 1% TMCS) S3->S4 S5 5. GC-MS / HRMS Analysis (Quantification) S4->S5

Figure 2: Self-validating extraction and derivatization workflow for 2,2,4-THBA.

References

  • National Center for Biotechnology Information (NCBI). "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem." PubChem Database.[Link]

  • National Center for Biotechnology Information (NCBI). "2-Keto-4-hydroxybutyrate | C4H5O4- | CID 25201478 - PubChem." PubChem Database.[Link]

  • BRENDA: The Comprehensive Enzyme Information System. "4-Hydroxy-2-oxobutanoate - MMTB." BRENDA Enzymes.[Link]

  • SCIEPublish. "Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli." SCIEPublish. [Link]

  • Google Patents. "WO2021165229A1 - Method for the incorporation of formaldehyde into biomass.

Sources

discovery of 2,2,4-Trihydroxybutanoic acid in organisms

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling 2,2,4-Trihydroxybutanoic Acid: Analytical Discovery, Hydration Dynamics, and Metabolic Significance

Executive Summary

The discovery and quantification of highly polar, transient metabolites present a unique challenge in modern metabolomics. 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) is a prime example of such a molecule. While cataloged as a distinct metabolite in organisms such as Trypanosoma brucei[1], 2,2,4-THBA is mechanistically the aqueous gem-diol hydrate of 4-hydroxy-2-oxobutanoate (HOB)[2]. This whitepaper provides an authoritative guide on the chemical causality, biological significance, and self-validating analytical workflows required to accurately discover and quantify 2,2,4-THBA in biological systems.

Biological Context and Chemical Causality

The Keto-Hydrate Equilibrium

In metabolomic databases, 2,2,4-trihydroxybutanoic acid (CHEBI:73967) is classified as a hydroxybutyric acid derivative and a recognized biological metabolite[1][3]. However, to understand its presence in cellular extracts, one must understand its chemical causality.

2,2,4-THBA does not typically exist as an isolated, static molecule in vivo; rather, it exists in a dynamic equilibrium with 4-hydroxy-2-oxobutanoate (HOB). HOB is a highly reactive α -keto acid that serves as a critical intermediate in synthetic serine cycles for methanol assimilation[2] and the cascade synthesis of L-homoserine[4].

Because the α -keto carbon of HOB is highly electrophilic—flanked by a strongly electron-withdrawing carboxylate group—it undergoes rapid nucleophilic attack by water in physiological and aqueous extraction environments. This spontaneous hydration forms the gem-diol, 2,2,4-THBA. Enzymes such as HOB aldolase (e.g., YfaU) and transaminases act exclusively on the keto-form (HOB)[4], but analytical platforms predominantly detect the hydrate (2,2,4-THBA) due to the aqueous conditions of metabolite extraction.

Pathway Pyr Pyruvate + Formaldehyde HOB 4-Hydroxy-2-oxobutanoate (Keto Form) Pyr->HOB HOB Aldolase THBA 2,2,4-Trihydroxybutanoate (Gem-Diol Hydrate) HOB->THBA Aqueous Hydration Homoserine L-Homoserine HOB->Homoserine Transaminase

Metabolic synthesis of HOB and its spontaneous aqueous hydration to 2,2,4-THBA.

Quantitative Data Summary

To successfully target 2,2,4-THBA, researchers must tune their instrumentation to its specific physicochemical properties. The table below summarizes the core quantitative metrics required for MS tuning and chromatographic method development.

PropertyValueAnalytical Causality / Significance
Chemical Formula C4H8O5Represents the exact +H2O addition to HOB (C4H6O4).
Molecular Weight 136.10 g/mol Baseline mass for low-resolution MS targeting[1].
Exact Mass (Monoisotopic) 136.0372 DaTarget for High-Resolution Mass Spectrometry (HRMS)[1].
Primary ESI Ion m/z 135.0299 [M-H]⁻Optimal detection mode due to the acidic carboxylate group.
LogP (Predicted) -1.9Highly polar triol; will not retain on C18 reversed-phase columns[1].
Equilibrium State Temperature-dependentCold temperatures favor the gem-diol (2,2,4-THBA) over the keto form.

Analytical Discovery Workflow

The discovery of 2,2,4-THBA requires a methodology that prevents the thermal degradation of the gem-diol back into the keto form while retaining its highly polar structure during chromatography.

Protocol A: Cold Quenching and Metabolite Trapping

Causality: α -Keto acids and their hydrates are thermally labile. Traditional warm extractions drive the dehydration of 2,2,4-THBA back to HOB and promote unwanted decarboxylation. Cold extraction freezes the in vivo keto-hydrate equilibrium.

  • Quenching: Rapidly quench the biological sample (e.g., T. brucei pellet or engineered E. coli culture) by adding 1.0 mL of pre-chilled (-80°C) 80:20 Methanol:Water.

  • Internal Standardization: Immediately spike the extraction buffer with 10 µL of 1 mM ¹³C₃-pyruvate.

  • Lysis: Perform mechanical lysis via bead-beating for 45 seconds at 4°C.

  • Phase Separation: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C. Transfer the polar supernatant to a fresh vial.

  • Drying: Lyophilize the sample under a strict vacuum without applied heat to prevent thermal dehydration.

Self-Validating System (Extraction): The inclusion of ¹³C₃-pyruvate serves as an internal monitor for α -keto acid stability. If the ¹³C₃-pyruvate signal drops or shows degradation products (e.g., decarboxylation to acetate) during LC-MS analysis, the extraction was too harsh, thereby invalidating the 2,2,4-THBA quantification. A recovery rate of >90% for the isotopic standard validates the structural integrity of the target analytes.

Protocol B: HILIC LC-HRMS Detection

Causality: With a LogP of -1.9, 2,2,4-THBA is incredibly polar. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve retention and separation from the solvent front.

  • Column Selection: Utilize a Polymeric ZIC-pHILIC column (e.g., 150 × 2.1 mm, 5 µm) maintained at 25°C.

  • Mobile Phases:

    • Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0). Causality: The high pH ensures the carboxylate group of 2,2,4-THBA is fully deprotonated, maximizing negative-ion ESI sensitivity.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 80% B to 20% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF in ESI negative mode. Extract the exact mass chromatogram at m/z 135.0299 with a mass tolerance of <5 ppm.

Self-Validating System (Chromatography): To confirm that the detected peak is the true hydrate (2,2,4-THBA) and not an isobaric interference, inject a synthetic HOB standard at three different column temperatures (e.g., 10°C, 25°C, 40°C). A proportional, temperature-dependent shift in the ratio of m/z 135.0299 (hydrate) to m/z 117.0193 (keto) validates the dynamic equilibrium of the analyte.

Workflow A 1. Cold Quenching (-80°C MeOH/H2O) B 2. Phase Separation (Collect Polar Fraction) A->B C 3. HILIC LC-HRMS (pH 9.0 Mobile Phase) B->C D 4. Data Processing (Extract m/z 135.0299) C->D

Step-by-step metabolomics workflow for the isolation and detection of 2,2,4-THBA.

Conclusion

The identification of 2,2,4-trihydroxybutanoic acid in biological systems is a testament to the complex interplay between enzymatic synthesis and spontaneous aqueous chemistry. By recognizing 2,2,4-THBA as the gem-diol hydrate of 4-hydroxy-2-oxobutanoate, researchers can deploy targeted, cold-quenched HILIC-MS workflows to accurately map its role in parasitic metabolism and synthetic methylotrophic pathways. Implementing the self-validating protocols outlined in this guide ensures absolute scientific integrity, preventing the misidentification of thermal degradation artifacts as novel biology.

References

  • 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Systematic engineering of synthetic serine cycles in Pseudomonas putida uncovers emergent topologies for methanol assimilation Source: bioRxiv URL:[Link]

  • Cascade Synthesis of l-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Ligand view of L-phenylalanine (197770 - COLNVLDHVKWLRT-QMMMGPOBSA-N) Source: BRENDA Enzyme Database URL:[Link]

  • metabolite (CHEBI:25212) - EMBL-EBI Source: European Bioinformatics Institute (EMBL-EBI) URL:[Link]

Sources

The Aqueous Dynamics of 2,2,4-Trihydroxybutanoic Acid: Nomenclature, Metabolism, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist navigating the intersection of metabolomics and synthetic biology, I frequently encounter molecules whose physical reality in aqueous solution diverges from their canonical 2D representations. 2,2,4-Trihydroxybutanoic acid is a prime example. While its IUPAC name suggests a simple triol, this compound is actually the aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (often referred to as 4-hydroxy-2-oxobutanoate or HOB).

This whitepaper deconstructs the structural causality behind its nomenclature, explores its dual role as a parasitic metabolite in Trypanosoma brucei and a critical node in engineered carbon assimilation pathways, and provides self-validating analytical protocols for its precise quantification.

IUPAC Nomenclature and Structural Causality

The nomenclature of this molecule often causes confusion in literature and databases. According to the PubChem database (), the IUPAC name is 2,2,4-trihydroxybutanoic acid [1]. It is frequently cross-listed under synonyms such as 2,2,4-trihydroxybutyric acid and CHEBI:73967[2].

However, the underlying chemical reality is dynamic. The parent keto form is 4-hydroxy-2-oxobutanoic acid ()[3].

The Causality of Hydration: Why does a molecule with a ketone at the C2 position get named as a triol? Alpha-keto acids possess a highly electrophilic carbonyl carbon at the C2 position, exacerbated by the electron-withdrawing effect of the adjacent C1 carboxylate. In aqueous biological matrices, water acts as a nucleophile, readily attacking the C2 ketone to form a stable geminal diol. Thus, 4-hydroxy-2-oxobutanoic acid exists in thermodynamic equilibrium with its hydrate, 2,2,4-trihydroxybutanoic acid. Understanding this equilibrium is non-negotiable for mass spectrometry, as the hydrate presents a +18 Da mass shift that can confound untargeted metabolomics workflows.

Pathway Pyruvate Pyruvate (C3H3O3-) Aldolase Pyruvate Aldolase (e.g., RhmA, PaADL) Pyruvate->Aldolase Formaldehyde Formaldehyde (CH2O) Formaldehyde->Aldolase Keto 4-Hydroxy-2-oxobutanoate (Keto Form) Aldolase->Keto Aldol Condensation Hydrate 2,2,4-Trihydroxybutanoate (Gem-Diol Form) Keto->Hydrate Aqueous Hydration (Spontaneous) Transaminase Aminotransferase Keto->Transaminase Homoserine L-Homoserine Transaminase->Homoserine Amination

Metabolic synthesis of 4-hydroxy-2-oxobutanoate and its aqueous equilibrium.

Biological Significance: From Parasitology to Synthetic Biology

The biological footprint of 2,2,4-trihydroxybutanoic acid spans two vastly different domains:

  • Parasitic Metabolism (Trypanosoma brucei): Metabolomic profiling of Trypanosoma brucei has confirmed the presence of 2,2,4-trihydroxybutanoic acid as a distinct metabolite[4]. In trypanosomatids, this compound is likely an intermediate in amino acid salvage pathways, specifically linked to the transamination of homoserine or the breakdown of methionine-derived polyamines.

  • Synthetic Biology & Carbon Assimilation: In metabolic engineering, the keto tautomer (HOB) is a cornerstone of the engineered "homoserine cycle" designed for formaldehyde and methanol assimilation[5]. To bypass the energetic costs of natural carbon fixation, synthetic biologists utilize promiscuous pyruvate aldolases (such as RhmA from E. coli or PaADL from Pseudomonas aeruginosa) to condense formaldehyde and pyruvate directly into 4-hydroxy-2-oxobutanoate[6][7]. This intermediate is subsequently aminated to L-homoserine, serving as a precursor for high-value bioplastics like 1,2,4-butanetriol and 1,3-propanediol[6][8].

Quantitative Data Summaries

To facilitate analytical method development, the physicochemical properties of both the keto and hydrate forms must be compared. The addition of the water molecule drastically alters the polarity and molecular weight of the target analyte.

Table 1: Physicochemical Comparison of Tautomeric Forms

Property4-Hydroxy-2-oxobutanoic Acid (Keto)2,2,4-Trihydroxybutanoic Acid (Hydrate)
IUPAC Name 4-hydroxy-2-oxobutanoic acid2,2,4-trihydroxybutanoic acid
PubChem CID 119630365282933
Molecular Formula C₄H₆O₄C₄H₈O₅
Exact Mass 118.0266 Da136.0372 Da
XLogP3 -1.1-1.9
Topological Polar Surface Area 74.6 Ų98.0 Ų

Table 2: Key Enzymatic Interactors in Biosynthetic Pathways

EnzymeEC NumberOrganism / SourceRole in Metabolism
Pyruvate Aldolase (RhmA/PaADL) 4.1.2.53E. coli / P. aeruginosaCondenses formaldehyde and pyruvate to form the keto backbone.
Aminotransferase 2.6.1.-Trypanosoma brucei / Engineered strainsAminates the C2 position to yield L-homoserine.
Lactate Dehydrogenase (Mutant) 1.1.1.27Engineered E. coliReduces the C2 ketone towards 1,2,4-butanetriol synthesis.

Self-Validating Experimental Protocols

When quantifying highly polar, dynamic equilibrium species like 2,2,4-trihydroxybutanoic acid, standard reversed-phase chromatography fails. The extreme polarity (XLogP3 = -1.9) leads to zero retention on C18 columns, causing the analyte to elute in the void volume where severe ion suppression occurs.

To solve this, I mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a self-validating internal standard strategy.

Protocol: HILIC-MS/MS Quantification of 2,2,4-Trihydroxybutanoate

Step 1: Quenching and Extraction

  • Action: Rapidly quench 100 µL of biological sample (e.g., T. brucei lysate or E. coli fermentation broth) using 400 µL of pre-chilled (-80°C) 80:20 Methanol:Water containing 1 µM of 13C3​ -pyruvate as an internal standard.

  • Causality: Cold methanol instantly precipitates metabolic enzymes (preventing artifactual aldolase activity) while maintaining the solubility of highly polar organic acids.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a ZIC-pHILIC column (150 x 2.1 mm, 5 µm) maintained at 40°C. Use a mobile phase gradient of (A) 20 mM ammonium carbonate in water (pH 9.0) and (B) 100% Acetonitrile.

  • Causality: The polymeric zwitterionic stationary phase of the HILIC column provides orthogonal retention based on hydrophilic partitioning. The alkaline pH ensures the carboxylate group remains fully deprotonated, yielding sharp, symmetrical peak shapes.

Step 3: MRM Detection and Self-Validation

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Hydrate Form: m/z 135.03 m/z 73.0 (Primary quantifier)

    • Keto Form: m/z 117.02 m/z 73.0 (Secondary qualifier)

    • Internal Standard: m/z 138.04 m/z 74.0

  • Self-Validation Checkpoint: In the ESI source, the gem-diol ( m/z 135) can undergo in-source water loss to revert to the keto form ( m/z 117). A robust, self-validating protocol must monitor both precursor ions. The ratio of the m/z 135 to m/z 117 peak areas must remain constant (±5%) across all biological replicates. A sudden deviation in this ratio indicates variable source temperature or pH-induced matrix effects, immediately invalidating that specific analytical run. Furthermore, the detection of the 13C3​ -labeled downstream product confirms that the extraction matrix did not inhibit ionization.

Workflow Sample Biological Sample (e.g., T. brucei extract) Quench Cold Methanol Quenching (-80°C) Sample->Quench Derivatization Methoximation & Silylation (GC-MS) Quench->Derivatization GC-MS Route HILIC HILIC Chromatography (LC-MS/MS) Quench->HILIC LC-MS Route Detection MRM Quantification (Negative Ion Mode) Derivatization->Detection HILIC->Detection

Sample preparation and HILIC-MS/MS workflow for 2,2,4-trihydroxybutanoate quantification.

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933", PubChem Database.[Link]

  • National Center for Biotechnology Information. "4-Hydroxy-2-oxobutanoic acid | C4H6O4 | CID 11963036", PubChem Database.[Link]

  • EMBL-EBI. "CHEBI:73967 - 2,2,4-trihydroxybutanoic acid", ChEBI Database.[Link]

  • Bouzon, M., et al. "Method for the incorporation of formaldehyde into biomass" (WO2021165229A1). WIPO (PCT).

Sources

The Therapeutic and Metabolic Landscape of 2,2,4-Trihydroxybutanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract / Executive Summary

2,2,4-Trihydroxybutanoic acid (THBA) , registered under[1], is a highly versatile short-chain hydroxybutyric acid. In aqueous physiological environments, THBA exists in a dynamic tautomeric equilibrium as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (OHB) [2]. Historically viewed merely as a transient metabolic intermediate, recent advancements in metabolomics, structural biology, and synthetic biology have repositioned the THBA/OHB scaffold as a high-value clinical biomarker, a pharmacophore for metabolic modulation, and a critical precursor for the bioproduction of therapeutic analogs.

This whitepaper provides an in-depth technical analysis of the structural dynamics, therapeutic potential, and analytical workflows associated with THBA and its downstream metabolites.

Chemical Ontology & Structural Dynamics

To effectively drug or quantify THBA, one must understand its structural behavior in solution. Alpha-keto acids with adjacent electron-withdrawing groups are highly susceptible to nucleophilic attack by water. Consequently, 4-hydroxy-2-oxobutanoic acid (the keto form) spontaneously hydrates to form 2,2,4-trihydroxybutanoic acid (the gem-diol form).

This equilibrium dictates its interaction with enzymatic active sites. For instance, while transaminases and aldolases typically recognize the keto-tautomer, the gem-diol form can act as a transition-state analog, conferring competitive inhibition properties. Understanding this dynamic is critical when designing extraction protocols or therapeutic derivatives, as shifts in pH or temperature will rapidly alter the Khyd​ (hydration constant) of the system.

MetabolicPathway Homoserine L-Homoserine Precursor Transaminase Transaminase (alaC variant) Homoserine->Transaminase Deamination OHB 4-Hydroxy-2-oxobutanoic acid Keto Form Transaminase->OHB THBA 2,2,4-Trihydroxybutanoic acid Gem-Diol Form OHB->THBA Aqueous Equilibrium (Spontaneous) Reductase OHB Reductase (NADPH-dependent) OHB->Reductase Reduction THBA->Reductase Must revert to keto DHB 2,4-Dihydroxybutyric acid Therapeutic / Biomarker Reductase->DHB

Biosynthetic pathway and aqueous equilibrium of THBA/OHB.

Pharmacological Potential & Therapeutic Modalities

The unique structural motif of THBA/OHB has sparked targeted research into its therapeutic applications, primarily in metabolic disorders and infectious diseases.

Insulinotropic Agents for NIDDM

Derivatives of the 4-hydroxy-2-oxobutanoic acid scaffold have been extensively explored as insulinotropic agents for the management of Non-Insulin Dependent Diabetes Mellitus (NIDDM)[3].

  • Mechanistic Rationale: The alpha-keto acid moiety mimics physiological secretagogues (such as alpha-ketoisocaproate). By entering the mitochondrial TCA cycle, these derivatives alter the intracellular ATP/ADP ratio. This metabolic shift triggers the closure of ATP-sensitive K⁺ channels on pancreatic β -cells, depolarizing the membrane and stimulating calcium-dependent insulin exocytosis.

Antimicrobial Target Inhibition

In silico and structural biology studies have identified the OHB scaffold as a potent ligand for Isocitrate Lyase (ICL) , a critical enzyme for the survival of mycobacteria (e.g., Mycobacterium ulcerans, the causative agent of Buruli ulcer) in macrophage phagosomes.

  • Mechanistic Rationale: Molecular docking confirms that 4-hydroxy-2-oxobutanoic acid superimposes perfectly within the ICL active site, forming critical hydrogen and hydrophobic interactions with residues Trp93, Cys191, and Thr347 ()[4]. By competitively inhibiting ICL, THBA analogs can disrupt the glyoxylate shunt, starving the pathogen of carbon during latent infections.

Metabolic Significance & Biomarker Utility

Beyond direct therapeutic intervention, the enzymatic reduction of THBA/OHB yields 2,4-dihydroxybutyric acid (2,4-DHB) , a highly stable downstream metabolite with profound diagnostic utility.

  • Oncology (Ovarian High-Grade Serous Carcinomas): 2,4-DHB and its isomers have been identified as superior prognostic biomarkers compared to the clinical standard CA-125. Elevated serum levels of 2,4-DHB are statistically significantly associated with incomplete tumor reduction during surgery, serving as a direct reflection of tumor burden and metastatic spread ()[5].

  • Endocrinology (Diabetic Retinopathy): In longitudinal cohorts of Type 1 Diabetes, circulating levels of 2,4-DHB are positively correlated with the progression and severity of Diabetic Retinopathy (DR), acting as an early risk marker for microvascular complications ()[6].

Quantitative Data Presentation

To synthesize the clinical and metabolic landscape, the following table summarizes the quantitative relationships and utilities of the THBA metabolic network.

Table 1: Clinical and Metabolic Significance of THBA and Downstream Metabolites

Analyte / ScaffoldClinical / Industrial ContextDiagnostic / Therapeutic UtilityTrend / Mechanism of Action
2,2,4-THBA / OHB Hyperornithinemia / NIDDMInsulinotropic Agent / BiomarkerStimulates β -cell ATP production; alters nitrogen metabolism[3].
OHB Derivatives Antimicrobial (Buruli Ulcer)Isocitrate Lyase InhibitorBinds Trp93/Cys191/Thr347, disrupting the glyoxylate shunt[4].
2,4-DHB Ovarian CarcinomaPrognostic Tumor BiomarkerProgressive elevation correlates with incomplete surgical tumor reduction[5].
2,4-DHB Diabetic Retinopathy (T1D)Microvascular Risk MarkerPositively correlated with DR stage progression ( P<0.042 )[6].
2,4-DHB Synthetic BiologyMethionine Analog PrecursorProduced via NADPH-dependent OHB reductase at 0.83 mmol/L/h[7].

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. The following workflows address the specific chemical instability of the THBA/OHB equilibrium.

Protocol A: Extraction and LC-MS/MS Quantification of THBA/OHB

Causality in Method Design: Standard aqueous extraction leads to the degradation of alpha-keto acids or shifts in their hydration equilibrium. By employing a rapid metabolic quenching step (-80°C) coupled with in situ derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), we selectively trap the keto-tautomer. According to Le Chatelier's principle, this pulls the gem-diol (THBA) entirely into the stable oxime derivative, preventing analyte loss and drastically enhancing electrospray ionization (ESI) efficiency.

  • Metabolic Quenching: Rapidly harvest 50 µL of serum/plasma and immediately plunge into 200 µL of pre-chilled (-80°C) Methanol:Water (80:20 v/v) containing 10 µM of ¹³C-labeled OHB (Internal Standard).

  • Protein Precipitation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial.

  • Equilibrium Trapping (Derivatization): Add 50 µL of 250 mM PFBHA aqueous solution. Incubate at 25°C for 30 minutes. Self-Validation: The mild temperature ensures no thermal degradation of the keto-acid backbone occurs before oxime formation.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 UHPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in negative MRM mode. Monitor the specific transitions for the PFBHA-OHB oxime.

AnalyticalWorkflow Quench 1. Metabolic Quenching (Cold MeOH/H2O, -80°C) Extract 2. Biphasic Extraction (CHCl3:MeOH:H2O) Quench->Extract Preserves gem-diol/keto ratio Trap 3. Equilibrium Trapping (PFBHA Derivatization) Extract->Trap Targets C2-ketone LCMS 4. UHPLC-ESI-MS/MS (MRM Mode) Trap->LCMS Enhances ionization Data 5. Peak Integration & Isotope Ratio Analysis LCMS->Data Quantifies THBA/OHB

Workflow for the extraction and quantification of THBA/OHB.

Protocol B: Enzymatic Bioconversion Assay for Synthetic Biology

To evaluate the kinetics of NADPH-dependent OHB reductases engineered for 2,4-DHB bioproduction ()[8], a continuous spectrophotometric assay is utilized.

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT to maintain enzyme active-site cysteines in a reduced state.

  • Substrate Equilibration: Add 5 mM of synthesized THBA/OHB to the buffer and allow 5 minutes for the hydration equilibrium to stabilize at 30°C.

  • Baseline Monitoring: Add 0.2 mM NADPH and monitor absorbance at 340 nm for 2 minutes to establish the background oxidation rate. Self-Validation: This step ensures that any drop in absorbance is strictly substrate-dependent.

  • Reaction Initiation: Spike in 1 µg of purified OHB reductase. Record the linear decrease in A340​ over 5 minutes to calculate the specific activity and kcat​/Km​ .

Sources

2,2,4-Trihydroxybutanoic acid degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Routing and Degradation of 2,2,4-Trihydroxybutanoic Acid: A Technical Guide to C4-Keto Acid Biocatalysis

Executive Summary

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) exists in aqueous physiological environments primarily as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (also known as 4-hydroxy-2-ketobutyrate or 2-KHB)[1][2]. Because alpha-keto acids readily hydrate in water, this dynamic equilibrium makes it a highly versatile metabolic node in synthetic biology. It is particularly critical for C1 assimilation (formaldehyde fixation) and the de novo biosynthesis of valuable multicarbon platform chemicals, such as 1,3-propanediol (1,3-PDO) and L-homoserine[2][3]. This whitepaper delineates the degradation pathways of 2,2,4-trihydroxybutanoic acid, detailing the enzymatic mechanisms, reaction kinetics, and validated protocols for leveraging these degradation products in advanced biomanufacturing.

Mechanistic Overview of Degradation Pathways

The degradation of 2,2,4-trihydroxybutanoic acid is dictated by the reactivity of its keto-tautomer, 4-hydroxy-2-oxobutanoic acid. The molecule undergoes four primary enzymatic degradation routes:

  • Retro-Aldol Cleavage (C-C Bond Scission): Catalyzed by Class II pyruvate aldolases (e.g., PaADL from Pseudomonas aeruginosa or YfaU from E. coli), the compound is cleaved into pyruvate and formaldehyde [3][4]. This reversible reaction is heavily utilized in synthetic methylotrophy to assimilate toxic formaldehyde into cellular metabolism[5].

  • Decarboxylation: 2-Keto acid decarboxylases (e.g., Pdc from Zymomonas mobilis) strip the alpha-carboxyl group, releasing CO₂ and yielding 3-hydroxypropionaldehyde (3-HPA) . This is the rate-limiting step in the engineered non-natural pathway for 1,3-PDO production[6][7].

  • Transamination: Aminotransferases (e.g., AspC) convert the alpha-keto group into an amine, degrading the keto-acid into L-homoserine , a precursor for essential amino acids and bioplastics[4][7].

  • Reduction: Dehydrogenases (e.g., engineered malate dehydrogenase) reduce the keto group to yield 2,4-dihydroxybutanoic acid , a precursor for 1,4-butanediol[8].

Data Presentation: Degradation Products and Enzyme Kinetics

The following table summarizes the quantitative parameters governing the degradation of 2,2,4-trihydroxybutanoate into its downstream products.

Degradation Product(s)Enzymatic RouteRepresentative BiocatalystKey CofactorsKinetic/Yield HighlightsDownstream Application
Pyruvate + Formaldehyde Retro-Aldol CleavagePaADL (P. aeruginosa)Mg²⁺High tolerance to formaldehyde (up to 1.4 M)[4]C1 assimilation, synthetic methylotrophy
3-Hydroxypropionaldehyde DecarboxylationPdc (I472A mutant, Z. mobilis)TPP, Mg²⁺Enables 0.63 g/L 1,3-PDO titer in E. coli[7]1,3-Propanediol (1,3-PDO) synthesis
L-Homoserine TransaminationAspC (E. coli)PLP70-95% conversion rate[2]Amino acid and bioplastic synthesis
2,4-Dihydroxybutyrate ReductionEngineered MDHNADH / NADPHHigh thermodynamic driving force1,4-Butanediol production

Mandatory Visualization: Metabolic Degradation Network

MetabolicNetwork THB 2,2,4-Trihydroxybutanoic Acid (Gem-diol Hydrate) HOB 4-Hydroxy-2-oxobutanoic Acid (Reactive Keto Form) THB->HOB Spontaneous Dehydration PYR Pyruvate + Formaldehyde HOB->PYR Retro-Aldol Cleavage (PaADL / YfaU) HPA 3-Hydroxypropionaldehyde + CO2 HOB->HPA Decarboxylation (Pdc / KdcA) HOM L-Homoserine HOB->HOM Transamination (AspC) DHB 2,4-Dihydroxybutyrate HOB->DHB Reduction (MDH / LDH)

Caption: Degradation pathways of 2,2,4-trihydroxybutanoic acid via its reactive keto-tautomer.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Retro-Aldol Cleavage Assay (Pyruvate/Formaldehyde Generation) Causality: Class II pyruvate aldolases (like PaADL) utilize a divalent metal ion (Mg²⁺) to promote the enolization of pyruvate. This is a deliberate choice over Class I aldolases, which rely on a sensitive active-site lysine that is irreversibly inhibited by formaldehyde[4]. CHES buffer at pH 9.0 is selected because the alkaline environment favors the deprotonation steps critical for retro-aldol scission.

  • Reaction Mixture Preparation: Prepare a 50 mM CHES buffer (pH 9.0) containing 1 mM MgCl₂. Add 5 mM of 2,2,4-trihydroxybutanoic acid.

  • Enzyme Initiation: Add purified PaADL to a final concentration of 0.05 mg/mL to initiate the reaction[3].

  • Incubation: Incubate at 45 °C for 10 minutes[3].

  • Derivatization (Self-Validation Step): Because formaldehyde and pyruvate are highly volatile and reactive, directly measuring them leads to mass-balance errors. Quench the reaction with O-benzylhydroxylamine hydrochloride (BnONH₂·HCl) to derivatize the carbonyl groups into stable oximes[9].

  • Quantification: Analyze via HPLC with UV detection at 215 nm. Validation: The system is self-validating when the molar sum of generated pyruvate and formaldehyde strictly equals the molar depletion of the substrate.

Protocol B: Enzymatic Decarboxylation Assay (3-HPA Generation) Causality: Decarboxylation of alpha-keto acids requires Thiamine Pyrophosphate (TPP) to stabilize the acyl carbanion intermediate. We utilize a coupled-enzyme assay to provide a real-time, self-validating kinetic readout without the need for complex chromatography.

  • Buffer Setup: Prepare 50 mM Potassium phosphate buffer (pH 6.5) containing 1 mM TPP and 1 mM MgSO₄.

  • Coupled System Setup: Add 0.2 mM NADH and 5 U/mL of purified alcohol dehydrogenase (e.g., YqhD)[7].

  • Substrate Addition: Introduce 5 mM of 2,2,4-trihydroxybutanoic acid / 4-hydroxy-2-oxobutanoate.

  • Initiation: Add the decarboxylase (e.g., Z. mobilis Pdc I472A variant)[7].

  • Spectrophotometric Validation: Monitor the decrease in absorbance at 340 nm. Causality: As Pdc degrades the substrate into 3-HPA, YqhD immediately reduces 3-HPA to 1,3-PDO, consuming NADH. The rate of NADH depletion (ΔA340) is directly proportional to the decarboxylation rate, ensuring real-time validation of the degradation pathway.

Sources

Engineering the Biosynthesis of 2,2,4-Trihydroxybutanoic Acid in Planta: A Synthetic Biology Approach to C1 Assimilation and Homoserine Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Systems Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The engineering of non-canonical metabolic pathways in plant chassis offers unprecedented opportunities for biomanufacturing and carbon assimilation. A critical, yet often misunderstood, intermediate in these synthetic networks is 2,2,4-trihydroxybutanoic acid (THB) . Often conflated with its ketone precursor, THB is the stable gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoate (HOB) . This whitepaper elucidates the chemical ontology of THB, details the synthetic pathways required for its biosynthesis in plant systems, and provides a self-validating, step-by-step protocol for its in vivo expression and analytical quantification.

Chemical Ontology & Mechanistic Grounding

To engineer THB biosynthesis, one must first understand its thermodynamic relationship with HOB. According to the, 2,2,4-trihydroxybutanoic acid is structurally defined as a triol and a hydroxybutyric acid.

In aqueous physiological environments (such as the plant cytosol), α -keto acids possessing electron-withdrawing groups or adjacent hydroxyls are highly susceptible to nucleophilic attack by water. Consequently, HOB ( C4​H6​O4​ ) undergoes spontaneous, reversible hydration to form the gem-diol THB ( C4​H8​O5​ ).

Mechanistic Takeaway: When engineering "HOB pathways" for synthetic one-carbon (C1) metabolism or homoserine catabolism, the actual predominant metabolite accumulating in the aqueous plant matrix is THB. Analytical and extraction protocols must be explicitly designed to trap and quantify this hydrated state.

Architecting the Biosynthetic Network

The biosynthesis of THB in plants relies on the introduction of heterologous enzymes capable of generating its precursor, HOB. We focus on two primary synthetic routes:

Route A: The Synthetic Aldolase Condensation Pathway

As demonstrated in foundational work on synthetic one-carbon metabolism by, HOB can be synthesized de novo via the condensation of pyruvate and formaldehyde. This reaction is driven by the promiscuous activity of the Escherichia coli aldolase RhmA (2-keto-3-deoxy-L-rhamnonate aldolase), as characterized by. Introducing RhmA into plants provides a synthetic sink for toxic formaldehyde, converting it into the stable THB pool.

Route B: The Aminotransferase Route

Alternatively, THB can be derived from the endogenous plant pool of L-homoserine. By introducing an engineered phosphoserine aminotransferase (e.g., E. coli SerC variant R42W/R77W), L-homoserine undergoes transamination to yield HOB, which subsequently hydrates to THB.

Biosynthesis_Pathway Pyr Pyruvate HOB 4-Hydroxy-2-oxobutanoate (HOB) Pyr->HOB RhmA Aldolase HCHO Formaldehyde HCHO->HOB Homoserine L-Homoserine Homoserine->HOB SerC Transaminase THB 2,2,4-Trihydroxybutanoic acid (THB) HOB->THB Aqueous Hydration (Equilibrium)

Fig 1: Biosynthetic routing of pyruvate, formaldehyde, and L-homoserine to THB via HOB.

Quantitative Benchmarks for Pathway Engineering

To ensure sufficient metabolic flux in the plant chassis, the kinetic parameters of the heterologous enzymes must be matched to the endogenous concentrations of pyruvate and L-homoserine. The following table summarizes the kinetic data required for predictive metabolic modeling.

EnzymeOriginSubstrates Km​ (mM) kcat​ ( s−1 )Pathway Role
RhmA E. coliPyruvate + Formaldehyde12.1 (Pyr)0.52Synthetic C1 Assimilation
SerC (R42W/R77W) E. coli (Engineered)L-Homoserine + α -KG2.5 (Homoserine)1.80Homoserine Transamination
Hat Native Plant HomologsHOB + GlutamateVariesVariesReversible Sink / Catabolism

Self-Validating Experimental Protocols

To transition from theoretical pathways to in vivo production, we utilize Nicotiana benthamiana as a rapid prototyping chassis. The following protocol is engineered with built-in causality and self-validation steps to ensure data integrity.

Step 1: Genetic Assembly & Validation
  • Action: Clone the RhmA or engineered SerC genes into the pEAQ-HT binary vector system.

  • Causality: The pEAQ-HT vector utilizes Cowpea Mosaic Virus (CPMV) 5' and 3' UTRs. This design actively suppresses post-transcriptional gene silencing (PTGS) in plants, driving extreme levels of transient protein expression necessary to overcome the high Km​ of promiscuous enzymes like RhmA.

  • Self-Validation: Confirm plasmid integrity via Sanger sequencing and restriction digest prior to Agrobacterium transformation. Include an empty pEAQ-HT vector as a negative control to establish baseline endogenous metabolite levels.

Step 2: Agroinfiltration
  • Action: Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens (strain GV3101) suspended in infiltration buffer (10 mM MES, 10 mM MgCl 2​ , 100 μ M acetosyringone) at an OD 600​ of 0.5.

  • Causality: An OD 600​ of 0.5 precisely balances high transformation efficiency with the avoidance of the plant's hypersensitive response (necrosis), which would otherwise collapse the cellular metabolism and degrade target compounds.

  • Self-Validation: Co-infiltrate a parallel leaf sector with a GFP-expressing pEAQ-HT vector. Visual fluorescence at 3 days post-infiltration (dpi) confirms successful systemic delivery and expression.

Step 3: Quenching & Extraction
  • Action: Harvest leaves at 4 dpi, immediately flash-freeze in liquid nitrogen, and homogenize. Extract metabolites using 80% cold aqueous methanol (-20°C).

  • Causality: Rapid freezing and cold solvent extraction instantaneously halt endogenous phosphatase and transaminase activities. Crucially, the aqueous methanol stabilizes the gem-diol (THB) equilibrium, preventing its dehydration back to HOB and subsequent degradation during sample preparation.

  • Self-Validation: Spike the extraction buffer with a known concentration of 13 C-labeled malate (as a structural internal standard) to calculate extraction recovery rates and normalize matrix suppression effects.

Step 4: LC-MS/MS Quantification
  • Action: Analyze the extract via ESI-QqQ-MS (Electrospray Ionization Triple Quadrupole Mass Spectrometry) in negative ion mode, targeting the [M-H] ion of THB at m/z 135.03.

  • Causality: The carboxylic acid moiety of THB readily deprotonates, yielding a strong [M-H] signal. Operating in negative mode selectively filters out background noise from positively charged plant secondary metabolites (e.g., alkaloids), vastly improving the signal-to-noise ratio.

  • Self-Validation: Run a standard curve of synthetic THB (0.1 μ M to 100 μ M) to ensure detector linearity. The empty-vector control plants establish the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Experimental_Workflow S1 1. Genetic Assembly (pEAQ-HT vector + RhmA/SerC) S2 2. Agrobacterium Infiltration (N. benthamiana leaves) S1->S2 S3 3. Cold Quenching & Extraction (-20°C, 80% Methanol) S2->S3 S4 4. LC-MS/MS Quantification (ESI-Negative, m/z 135.03) S3->S4

Fig 2: Step-by-step workflow for the transient expression and quantification of THB in planta.

Conclusion

The biosynthesis of 2,2,4-trihydroxybutanoic acid in plants represents a frontier in synthetic biology, bridging the gap between non-canonical C1 assimilation and endogenous amino acid metabolism. By understanding the thermodynamic equilibrium between HOB and THB, and employing rigorous, self-validating extraction and expression protocols, researchers can accurately engineer and quantify this critical metabolic node. As detailed by the, the accurate detection of THB paves the way for advanced metabolic engineering of short-chain keto acids in agricultural and industrial chassis.

References

  • Bouzon, M., et al. (2017). A Synthetic Alternative to Canonical One-Carbon Metabolism. ACS Synthetic Biology.[Link]

  • ChEBI Database. (2023). CHEBI:73967 - 2,2,4-trihydroxybutanoic acid. European Bioinformatics Institute.[Link]

  • Hernandez, K., et al. (2017). Promiscuous Aldolase Activity of 2-Keto-3-deoxy-L-rhamnonate Aldolase (RhmA). ACS Catalysis.[Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5282933, 2,2,4-Trihydroxybutanoic acid. National Library of Medicine.[Link]

2,2,4-Trihydroxybutanoic Acid: Structural Profiling, Metabolic Significance, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Parasitology Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the expanding field of targeted metabolomics, identifying and quantifying trace metabolites provides critical insights into pathogen survival mechanisms and host-parasite interactions. 2,2,4-Trihydroxybutanoic acid (CHEBI:73967) is a highly polar, heavily oxidized derivative of butyric acid. While historically obscure, its documented presence in the metabolome of Trypanosoma brucei—the protozoan parasite responsible for Human African Trypanosomiasis (HAT)—has elevated its status as a metabolite of interest[1].

This whitepaper provides an in-depth technical analysis of 2,2,4-trihydroxybutanoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will explore the causality behind its structural behavior, its putative biological role, and provide a self-validating, robust UHPLC-MS/MS methodology designed specifically to overcome the analytical challenges posed by its extreme polarity.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a target metabolite is the foundational step in developing an extraction and detection workflow. 2,2,4-trihydroxybutanoic acid is a triol and a hydroxybutyric acid [1]. The substitution of hydroxyl groups at the 2, 2, and 4 positions fundamentally alters the molecule's behavior compared to its parent butyric acid.

  • Causality in Analytical Behavior: The presence of three hydroxyl groups and a terminal carboxylic acid renders this molecule exceptionally hydrophilic. If a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column were used, this metabolite would fail to partition into the stationary phase, co-eluting in the void volume alongside inorganic salts and polar matrix components. This would result in catastrophic ion suppression during Electrospray Ionization (ESI). Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is non-negotiable for its accurate quantification.

Table 1: Quantitative Physicochemical Summary
PropertyValueAnalytical ImplicationReference
Chemical Formula C₄H₈O₅Forms stable [M-H]⁻ ions in negative ESI.[1]
Monoisotopic Mass 136.037173 DaRequires high-resolution MS for exact mass confirmation.[1]
Structural Class Hydroxybutyric acid / TriolHigh polarity dictates HILIC separation.[2]
Biological Source Trypanosoma bruceiMatrix extraction must account for parasite cell lysis.[1]

Biological Context: A Putative Biomarker in Trypanosoma brucei

Trypanosoma brucei exhibits a highly specialized and compartmentalized metabolism. In its mammalian bloodstream form, the parasite relies almost exclusively on glycolysis within a specialized organelle called the glycosome, rapidly converting host glucose into pyruvate.

However, the detection of 2,2,4-trihydroxybutanoic acid suggests the presence of secondary metabolic shunts. Hydroxybutyric acids are typically associated with lipid metabolism, ketone body utilization, or oxidative stress responses. The extreme hydroxylation of this specific butyrate derivative likely points to a metabolic sink mechanism—a way for the parasite to manage oxidative stress or excrete excess carbon and reducing equivalents when primary pathways are saturated.

Pathway Glucose Host Glucose (Primary Carbon Source) Glycosome Glycosomal Glycolysis (Rapid Flux) Glucose->Glycosome Pyruvate Pyruvate (Primary Excretion) Glycosome->Pyruvate ATP Generation AcetylCoA Acetyl-CoA Pool Pyruvate->AcetylCoA Mitochondrial Shunt Butyrate Butyric Acid Derivatives (Lipid/Ketone Metabolism) AcetylCoA->Butyrate Trihydroxy 2,2,4-Trihydroxybutanoic Acid (CHEBI:73967) Butyrate->Trihydroxy Hyper-oxidation / Stress Response Excretion Parasite Excretion / Host Interaction Trihydroxy->Excretion

Putative metabolic pathway of 2,2,4-trihydroxybutanoic acid generation in Trypanosoma brucei.

Analytical Methodologies: UHPLC-MS/MS Workflow

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system. It incorporates built-in quality controls (QCs), matrix effect evaluations, and internal standardization to ensure that any quantitative data generated is artifact-free and highly reproducible.

Sample Preparation: The Causality of Cold Quenching

Metabolite turnover in T. brucei occurs on the scale of seconds. Using a slow extraction method will result in the artificial degradation or generation of metabolites.

  • Step 1: Quenching. Rapidly chill the T. brucei culture suspension to 0°C using an ethanol/dry ice bath to instantly halt enzymatic activity.

  • Step 2: Internal Standard Addition. Spike the sample with a stable-isotope-labeled internal standard (e.g., 3-Hydroxybutyric acid-d4) to correct for downstream matrix effects and extraction losses.

  • Step 3: Extraction. Add 80% cold methanol (-80°C). Why? Methanol efficiently precipitates proteins while keeping highly polar small molecules like 2,2,4-trihydroxybutanoic acid in solution.

  • Step 4: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under vacuum, then reconstitute in 50% Acetonitrile/Water for HILIC compatibility.

Chromatographic Separation (HILIC)
  • Column: Amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with Ammonium Hydroxide). Alkaline pH ensures the carboxylic acid is fully deprotonated, improving peak shape.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 mins. (Polar compounds retain longer at high organic concentrations in HILIC).

Mass Spectrometry (ESI-QqQ MRM)

Operate the Triple Quadrupole (QqQ) in Negative Electrospray Ionization (ESI-) mode. The molecule readily loses a proton to form [M-H]⁻ at m/z 135.03.

Table 2: Proposed MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,2,4-Trihydroxybutanoic acid 135.03117.0215Quantifier (Loss of H₂O)
2,2,4-Trihydroxybutanoic acid 135.0391.0420Qualifier (Loss of CO₂)
Internal Standard (3-HB-d4) 107.0689.0515Normalization
The Self-Validating System (Quality Assurance)

To guarantee the integrity of the data, the sequence must include:

  • System Suitability Test (SST): Inject a neat standard mix before the run to verify retention time and signal intensity.

  • Method Blanks: Inject extraction solvent blanks every 10 samples to monitor for column carryover.

  • Pooled QC Samples: Combine 10 µL of every biological sample to create a representative matrix pool. Inject this QC every 8-10 runs. Acceptance Criteria: The Coefficient of Variation (CV) for the 2,2,4-trihydroxybutanoic acid peak area ratio in QCs must be <15%.

Workflow S1 1. Cold Quenching & IS Addition S2 2. 80% Methanol Extraction S1->S2 S3 3. Centrifugation & Reconstitution S2->S3 S4 4. HILIC UHPLC Separation S3->S4 S5 5. ESI-QqQ MS/MS (Negative MRM) S4->S5 S6 6. QC Validation & Quantification S5->S6

Self-validating analytical workflow for the extraction and quantification of highly polar metabolites.

Conclusion & Future Directions

2,2,4-Trihydroxybutanoic acid represents a highly specialized node in the metabolic network of Trypanosoma brucei. Its extreme polarity necessitates rigorous, HILIC-based analytical approaches to prevent data loss in the analytical void volume. For drug development professionals, tracking the flux of this metabolite could serve as a novel phenotypic readout for screening compounds that target the parasite's oxidative stress responses or alternative carbon metabolism.

By adhering to the self-validating protocols outlined in this guide, researchers can confidently quantify this metabolite, ensuring high data integrity in downstream systems biology applications.

References

  • PubChem. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". National Institutes of Health (NIH).
  • ChEBI (Chemical Entities of Biological Interest). "metabolite (CHEBI:25212) / 2,2,4-trihydroxybutanoic acid (CHEBI:73967)". EMBL-EBI.

Methodological & Application

Application Note: Biocatalytic Synthesis and Downstream Purification of 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) is the stable, aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (HOBA)[1]. In aqueous environments, the highly electrophilic C2 ketone of HOBA spontaneously hydrates, shifting the thermodynamic equilibrium heavily toward the triol configuration[2].

In recent years, this compound has emerged as a critical C4 metabolic hub in synthetic biology. It serves as an essential intermediate for the biosynthesis of high-value chemicals, including the propellant precursor 1,2,4-butanetriol (BT) and the biopolymer building block 2,4-dihydroxybutyric acid (DHB)[3]. Because traditional chemical syntheses of these compounds require harsh reducing agents (e.g., NaBH₄) and generate toxic borate byproducts, biocatalytic routes utilizing engineered aldolases or transaminases have become the industry standard[3]. This application note details a self-validating, highly specific enzymatic protocol to synthesize, purify, and quantify 2,2,4-trihydroxybutanoic acid.

Biosynthetic Pathway Architecture

The synthesis of 2,2,4-trihydroxybutanoic acid can be achieved through two primary biocatalytic routes: the deamination of L-homoserine via a transaminase (e.g., engineered SerC), or the direct aldol condensation of formaldehyde and pyruvate catalyzed by a Class II pyruvate aldolase (e.g., YfaU or PaADL)[3][4]. The aldolase route is highly favored for industrial scale-up due to the low cost of C1 and C3 feedstocks.

Pathway Sub1 Pyruvate + Formaldehyde Target 2-Oxo-4-hydroxybutanoate (2,2,4-Trihydroxybutanoate) Sub1->Target Pyruvate Aldolase (YfaU / PaADL) Sub2 L-Homoserine Sub2->Target Homoserine Transaminase (SerC / AlaC) Prod1 2,4-Dihydroxybutyrate (DHB) Target->Prod1 OHB Reductase (NADH/NADPH) Prod2 1,2,4-Butanetriol (BT) Prod1->Prod2 Multi-step Reduction

Biocatalytic pathways for 2,2,4-trihydroxybutanoic acid synthesis and downstream applications.

Causality in Experimental Design

To ensure a robust and reproducible workflow, the following mechanistic principles dictate our protocol design:

  • Buffer and pH Selection: The aldol condensation is performed in CHES buffer at pH 9.0. This slightly alkaline environment is critical because it facilitates the deprotonation of pyruvate to form the reactive enolate intermediate required for nucleophilic attack on formaldehyde[4].

  • Cofactor Dependency: Class II aldolases (like PaADL and YfaU) are metalloenzymes. The addition of divalent cations (specifically 1–5 mM Mg²⁺) is mandatory to stabilize the negative charge of the enolate transition state during C–C bond formation[4].

  • Analytical Derivatization: Because 2-oxo-4-hydroxybutanoate exists predominantly as the UV-transparent 2,2,4-trihydroxybutanoic acid in water, direct HPLC-UV detection is highly inaccurate. Pre-column derivatization with O-benzylhydroxylamine hydrochloride (BnONH₂·HCl) traps the transient ketone form as a stable, UV-active oxime, enabling precise quantification at 215 nm[5].

Quantitative Data: Enzyme Optimization

Selecting the correct biocatalyst is essential for maximizing yield and operational stability. The table below summarizes the kinetic parameters of leading engineered enzymes used for this synthesis.

Table 1: Optimization of Biocatalysts for 2,2,4-Trihydroxybutanoic Acid Synthesis

Enzyme VariantSource OrganismPrimary SubstratesOptimal Temp (°C)Key Engineering AdvantageRef
PaADL (WT) Pseudomonas alcaligenesFormaldehyde + Pyruvate45High affinity for C1 compounds[4]
YfaU (WT) Escherichia coliFormaldehyde + Pyruvate25Baseline native activity[5]
YfaU (Q107R) Escherichia coliFormaldehyde + Pyruvate602x operational half-life vs WT[6]
SerC (R42W/R77W) Escherichia coliL-Homoserine37Shifts flux from amino acid pool[3]

Step-by-Step Experimental Protocols

Protocol A: One-Pot Biocatalytic Synthesis (Aldolase Route)

This protocol utilizes a self-validating design. A negative control (no enzyme) must be run in parallel to account for the non-enzymatic degradation of formaldehyde.

  • Reaction Mixture Preparation: In a sterile bioreactor, prepare a 50 mM CHES buffer solution and adjust the pH to 9.0 using 1M NaOH.

  • Cofactor and Substrate Addition: Add MgCl₂ to a final concentration of 1 mM. Add sodium pyruvate to a final concentration of 100 mM[4].

  • Enzyme Introduction: Introduce purified PaADL (or thermostable YfaU Q107R) to a final concentration of 0.1 mg/mL[4][6].

  • Controlled Substrate Feeding: To prevent formaldehyde-induced enzyme toxicity, feed formaldehyde continuously using a syringe pump to maintain a steady-state concentration of ≤ 100 mM[4].

  • Incubation: Incubate the reaction at 45°C (for PaADL) or 60°C (for YfaU Q107R) with constant agitation at 450 rpm for 3 hours[4][6].

  • Checkpoint 1: At t=1.5 hours, withdraw a 50 µL aliquot, quench with 5% trichloroacetic acid (TCA), and verify the depletion of pyruvate via standard colorimetric assays to ensure the reaction is proceeding.

Protocol B: Downstream Purification and Isolation

Because 2,2,4-trihydroxybutanoic acid is a highly polar, short-chain organic acid, standard reverse-phase chromatography is ineffective. Ion-exchange is required.

  • Quenching and Clarification: Terminate the reaction by lowering the pH to 3.0 using 1M HCl. Centrifuge the mixture at 10,000 × g for 15 minutes at 4°C to pellet the precipitated denatured enzymes. Filter the supernatant through a 0.22 µm PES membrane.

  • Anion-Exchange Chromatography: Load the clarified supernatant onto a strong anion-exchange column (e.g., Dowex 1X8, formate form) pre-equilibrated with distilled water.

  • Washing and Elution: Wash the column with 5 column volumes (CV) of deionized water to remove unreacted formaldehyde and neutral byproducts. Elute the target acid using a linear gradient of 0.1 M to 1.0 M formic acid.

  • Lyophilization: Pool the fractions containing the product. Flash-freeze in liquid nitrogen and lyophilize for 48 hours to remove water and volatile formic acid, yielding 2,2,4-trihydroxybutanoic acid as a viscous syrup or amorphous solid.

Protocol C: Analytical Validation (HPLC-UV)

This step relies on chemical derivatization to shift the hydrate equilibrium back to the detectable oxime.

  • Derivatization: Mix 50 µL of the reaction aliquot (or reconstituted purified product) with 50 µL of 0.5 M O-benzylhydroxylamine hydrochloride (BnONH₂·HCl) dissolved in pyridine[5].

  • Incubation: Incubate the mixture at 25°C for 30 minutes to ensure complete oxime formation[5].

  • HPLC Analysis: Inject 10 µL of the derivatized sample onto a C18 Reverse-Phase HPLC column.

  • Method Parameters: Use a mobile phase of Water/Acetonitrile (gradient 10% to 90% ACN over 20 minutes) containing 0.1% TFA. Monitor the eluent using a UV detector at 215 nm[5].

  • Checkpoint 2: Confirm the product mass by splitting the eluent into a mass spectrometer (LC-MS). The derivatized oxime of HOBA will show a characteristic [M+H]+ peak corresponding to the addition of the benzylhydroxylamine moiety minus water.

References

  • 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem - NIH. National Institutes of Health.
  • 4-Hydroxy-2-oxobutanoic Acid|CAS 22136-38-5. Benchchem.
  • Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. SCIEPublish.
  • One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Thermostability Engineering of a Class II Pyruvate Aldolase from Escherichia coli by in Vivo Folding Interference. ACS Publications / PMC.
  • Cascade Synthesis of l-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach. Industrial & Engineering Chemistry Research - ACS Publications.

Sources

Application Note: Quantitative Analysis of 2,2,4-Trihydroxybutanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Fermentation Broths, In Vitro Enzymatic Cascades, and Cell Lysates

Introduction & Chemical Context

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) is a highly polar, low-molecular-weight organic acid and a critical intermediate in metabolic engineering, notably in the cascade synthesis of L-homoserine[1][2] and reverse fatty acid oxidation pathways[3].

The Analytical Challenge: In aqueous environments, 2,2,4-trihydroxybutanoic acid (a gem-diol) exists in a dynamic thermodynamic equilibrium with its keto-tautomer, 4-hydroxy-2-oxobutanoic acid [4]. Quantifying this analyte via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly problematic due to:

  • Extreme Polarity: It elutes in the void volume of standard C18 columns.

  • Poor UV Absorptivity: It lacks a conjugated chromophore, restricting direct UV detection to the low-wavelength end-absorption region (~210 nm), which is highly susceptible to matrix interference.

  • Tautomeric Splitting: The keto-diol equilibrium can lead to peak broadening or splitting if the interconversion rate competes with the chromatographic timescale.

To establish a self-validating and robust analytical system, we detail two distinct, field-proven methodologies: Direct Ion-Exclusion HPLC for high-throughput, label-free analysis, and Pre-Column Derivatization RP-HPLC for high-sensitivity quantification in complex matrices.

Mechanistic Workflows & Visualizations

Chemical Equilibrium & Derivatization Pathway

To overcome the lack of a chromophore, derivatization strategies target the keto-form. According to Le Chatelier’s principle, as the keto-form reacts with an amino-oxy reagent (e.g., O-Benzylhydroxylamine), the gem-diol completely dehydrates to replenish the keto-form, yielding a single, stable, UV-active oxime derivative[5][6].

G A 2,2,4-Trihydroxybutanoic Acid (Gem-Diol Form) B 4-Hydroxy-2-oxobutanoic Acid (Keto Form) A->B Aqueous Equilibrium C O-Benzyl Oxime Derivative (UV Active, Hydrophobic) B->C + BnONH2·HCl Derivatization

Caption: Aqueous equilibrium of 2,2,4-trihydroxybutanoic acid and its derivatization into a UV-active oxime.

HPLC Method Selection Decision Tree

Workflow Start Sample Matrix: 2,2,4-Trihydroxybutanoic Acid Decision Required Sensitivity & Matrix Complexity? Start->Decision Direct Direct Ion-Exclusion HPLC (Aminex HPX-87H) Decision->Direct High Conc. / Simple Matrix (e.g., Fermentation Broth) Deriv Pre-Column Derivatization (RP-HPLC C18) Decision->Deriv Low Conc. / Complex Matrix (e.g., Cell Lysate) Direct_Det UV (210 nm) or RI Detection Isocratic 5 mM H2SO4 Direct->Direct_Det Deriv_Det UV (215 nm) Gradient H2O/MeOH Deriv->Deriv_Det

Caption: Decision matrix for selecting the appropriate HPLC methodology based on sample matrix and sensitivity.

Protocol 1: Direct Ion-Exclusion HPLC (Aminex HPX-87H)

Causality & Rationale: Standard silica-based C18 columns fail to retain highly polar organic acids. The Bio-Rad Aminex HPX-87H column utilizes a sulfonated polystyrene-divinylbenzene resin[7]. By using a dilute sulfuric acid mobile phase (pH ~2.0), the ionization of the carboxylic acid group on 2,2,4-trihydroxybutanoic acid is suppressed. The neutral, protonated acid partitions into the hydrophobic pores of the resin (ion-exclusion), while fully ionized inorganic salts are repelled by the sulfonated surface and elute in the void volume[3][7].

Step-by-Step Methodology
  • Sample Clarification: Centrifuge the fermentation broth or in vitro reaction mixture at 14,000 × g for 10 minutes to pellet insoluble debris.

  • Filtration: Pass the supernatant through a 0.22 μm hydrophilic PTFE syringe filter. Note: Do not use nylon filters, as they may bind acidic metabolites.[8]

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87H (300 × 7.8 mm, 9 μm)[9].

    • Mobile Phase: 5 mM H₂SO₄ (Isocratic)[8].

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45°C – 60°C. Elevated temperature reduces the viscosity of the mobile phase, enhancing mass transfer and sharpening the analyte peak[7][10].

    • Injection Volume: 10 – 20 μL.

    • Detection: Refractive Index (RI) detector (maintained at matching column temperature) or UV at 210 nm.

Protocol 2: Pre-Column Derivatization RP-HPLC

Causality & Rationale: When analyzing complex whole-cell lysates or when the analyte concentration falls below the RI detector's sensitivity threshold, derivatization is mandatory. Reacting the sample with O-Benzylhydroxylamine hydrochloride (BnONH₂·HCl) converts the target into an O-benzyl oxime[5][6]. This modification serves a dual purpose: it adds a bulky, hydrophobic benzyl group (enabling strong retention on standard C18 columns) and introduces a conjugated aromatic ring (enabling highly sensitive UV detection at 215–254 nm)[5].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.5 M solution of BnONH₂·HCl in a 50 mM phosphate buffer (pH 7.0) containing 10% pyridine (to act as a catalyst/base)[11].

  • Derivatization Reaction:

    • Combine 50 μL of the clarified biological sample with 50 μL of the derivatization reagent in an HPLC vial.

    • Incubate at 30°C for 60 minutes. This duration ensures the complete shift of the gem-diol/keto equilibrium to the oxime product[5][6].

  • Quenching: Quench the reaction by adding 400 μL of Mobile Phase A (0.1% Formic Acid in Water) to stabilize the oxime and match the initial gradient conditions.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Core-Shell C18 (150 × 4.6 mm, 5 μm) or equivalent[6].

    • Mobile Phase A: 0.1% Formic Acid in Water[12].

    • Mobile Phase B: 0.1% Formic Acid in Methanol[12].

    • Gradient Program: 5% B hold for 2 min; ramp to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B for 5 min equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C[5].

    • Detection: UV at 215 nm[5].

Quantitative Data Presentation

The following table summarizes the operational metrics and validation parameters for both methodologies, providing a clear comparison for assay selection.

ParameterDirect Ion-Exclusion (Aminex HPX-87H)Pre-Column Derivatization (C18 RP-HPLC)
Analyte Form Detected 2,2,4-Trihydroxybutanoic acid (Equilibrium mixture)O-Benzyl oxime derivative of 4-hydroxy-2-oxobutanoate
Primary Separation Mechanism Ion-exclusion & size exclusionHydrophobic interaction (Reversed-Phase)
Mobile Phase Isocratic: 5 mM H₂SO₄Gradient: Water/Methanol (0.1% Formic Acid)
Detection Mode RI or UV (210 nm)UV (215 nm or 254 nm)
Estimated LOD ~10 - 50 μg/mL~0.1 - 1.0 μg/mL
Sample Prep Time < 5 minutes (Filtration only)~65 minutes (Incubation + Quenching)
Optimal Matrix Clean enzymatic cascades, fermentation brothsComplex cell lysates, low-titer biological fluids

References

  • Title: 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Aminex Organic Acid and Alcohol Analysis Columns Source: SCINOMICS / Bio-Rad Laboratories URL: [Link]

  • Title: Cascade Synthesis of L-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Cascade Synthesis of L‐Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase (Digital CSIC) Source: Digital CSIC / Reaction Chemistry & Engineering URL: [Link]

  • Title: Functionalized carboxylic acids and alcohols by reverse fatty acid oxidation (US20140273110A1)

Sources

GC-MS method for detecting 2,2,4-Trihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Method for the Detection and Quantification of 2,2,4-Trihydroxybutanoic Acid Overcoming Tautomeric Instability via Two-Stage Methoximation-Silylation

Executive Summary & Biochemical Context

2,2,4-Trihydroxybutanoic acid (CID 5282933)[1], also known as 2,2,4-trihydroxybutyrate, is a highly polar, low-volatility organic acid and a recognized biological metabolite[2]. Accurate quantification of this compound in biological matrices (e.g., plasma, urine, cell lysates) is critical for metabolomic profiling.

However, a fundamental analytical challenge exists: in aqueous environments, 2,2,4-trihydroxybutanoic acid acts as the hydrate (gem-diol) of 4-hydroxy-2-oxobutanoic acid (2-Keto-4-hydroxybutanoate)[3]. This keto-analog is a key intermediate in various metabolic and synthetic pathways[4],[5],[6]. Because Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable[7],[8], direct injection of this equilibrium mixture leads to severe thermal degradation, peak splitting, and loss of quantitative accuracy.

Methodological Rationale (Causality & Design)

As a Senior Application Scientist, it is imperative to design protocols where every chemical step serves a deliberate, mechanistic purpose. To successfully analyze 2,2,4-trihydroxybutanoic acid, we must manipulate its chemical equilibrium using a two-stage derivatization strategy :

  • Protein Precipitation (Cold Methanol): Metabolism must be quenched instantly. Adding -20°C methanol denatures enzymes, preventing the biological interconversion or degradation of the target metabolite during sample handling.

  • Complete Moisture Elimination: Silylation reagents are highly sensitive to water. Any residual moisture will hydrolyze the derivatization agent, quenching the reaction and leaving the analyte under-derivatized.

  • Derivatization Stage 1 - Methoximation (MeOX): Methoxyamine hydrochloride covalently reacts with the C2 carbonyl of the keto-tautomer, locking it as a stable methoxime (=N-O-CH3). By Le Chatelier's principle, this forces the entire gem-diol population to dehydrate and convert into the locked methoxime derivative, ensuring a single chromatographic peak.

  • Derivatization Stage 2 - Silylation (MSTFA + 1% TMCS): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the remaining active protons on the C4-hydroxyl and C1-carboxylate with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered sites, rendering the molecule fully volatile.

Equilibrium A 2,2,4-Trihydroxybutanoic acid (Gem-Diol / Hydrate) B 4-Hydroxy-2-oxobutanoic acid (Keto-Tautomer) A->B -H2O (Aqueous Eq.) C Methoxime Derivative (Stable Intermediate) B->C MeOX (37°C, 90 min) D MOX-diTMS Derivative (GC-MS Target Analyte) C->D MSTFA (37°C, 30 min)

Thermodynamic equilibrium of 2,2,4-THBA and its sequential chemical derivatization pathway.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates a self-validating system:

  • Procedural Blanks: Run alongside samples to rule out siloxane bleed or reagent contamination.

  • Internal Standard (ISTD): 2-Isopropylmalic acid (10 µg/mL) is added pre-extraction to correct for matrix effects, extraction losses, and derivatization variances.

  • Pooled Quality Control (QC): A composite of all samples, injected every 10 runs to monitor retention time stability and detector response drift.

Step-by-Step Sample Preparation & Derivatization
  • Extraction: Transfer 50 µL of biological sample (plasma/urine) to a 1.5 mL Eppendorf tube. Add 10 µL of ISTD solution.

  • Precipitation: Add 400 µL of cold methanol (-20°C). Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Lyophilization: Transfer 300 µL of the supernatant to a clean glass GC vial insert. Evaporate to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of ultra-pure nitrogen.

  • Methoximation: Add 30 µL of Methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL). Seal the vial tightly, vortex, and incubate at 37°C for 90 minutes.

  • Silylation: Add 30 µL of MSTFA containing 1% TMCS. Vortex briefly and incubate at 37°C for 30 minutes.

  • Final Preparation: Allow the vial to cool to room temperature. Centrifuge briefly if any pyridine salts precipitate, and transfer the clear supernatant to a GC auto-sampler vial.

Workflow N1 1. Biological Sample (Spiked with Internal Standard) N2 2. Protein Precipitation (Cold Methanol, -20°C) N1->N2 N3 3. Lyophilization / N2 Drying (Complete Moisture Removal) N2->N3 N4 4. Methoximation (MeOX) (Locks Keto-Tautomer) N3->N4 N5 5. Silylation (MSTFA + 1% TMCS) (Volatilizes -OH and -COOH) N4->N5 N6 6. GC-MS Acquisition (EI Mode, 70 eV) N5->N6

Step-by-step sample preparation and two-stage derivatization workflow for GC-MS analysis.

Instrumental Parameters & Data Acquisition

Standardized chromatographic separation is achieved using a non-polar stationary phase, which provides excellent resolution for TMS-derivatized organic acids.

Table 1: GC-MS Instrument Parameters

ParameterSetting / Value
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 60 °C (hold 1 min) → 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Ion Source Temp. 230 °C
Acquisition Mode Full Scan (m/z 50–600) and SIM (Target m/z: 291, 276, 174)

Spectral Interpretation & Quantitative Analysis

Upon successful two-stage derivatization, the target analyte enters the mass spectrometer as the MOX-diTMS derivative of 4-hydroxy-2-oxobutanoic acid (Chemical Formula: C11H25NO4Si2, Exact Mass: 291.13 Da).

Under 70 eV Electron Impact (EI) ionization, the molecule undergoes predictable, structurally diagnostic fragmentation. Quantification should be performed using the most abundant and specific ions (Selected Ion Monitoring - SIM) to maximize the signal-to-noise ratio.

Table 2: MS Fragmentation Pattern (MOX-diTMS Derivative)

m/z ValueFragment AssignmentDiagnostic Significance
291 [M]⁺ (Molecular Ion)Confirms the intact mass of the fully derivatized MOX-diTMS molecule.
276 [M - CH3]⁺Loss of a methyl group from a TMS moiety; typical of silylated compounds.
260 [M - OCH3]⁺Cleavage of the methoxy group from the methoxime moiety.
174 [M - COOTMS]⁺Alpha-cleavage between C1 and C2; highly specific to alpha-keto acid derivatives.
103 [CH2-OTMS]⁺Cleavage of the C3-C4 bond; confirms the presence of the terminal primary hydroxyl.
73 [Si(CH3)3]⁺Base peak; ubiquitous indicator of successful TMS derivatization.

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". PubChem. URL: [Link]

  • European Bioinformatics Institute (EMBL-EBI). "metabolite (CHEBI:25212)". ChEBI Database. URL: [Link]

  • Wageningen University & Research (WUR) eDepot. "Synthetic metabolism approaches: A valuable resource for systems biology". URL: [Link]

  • Shanghai Jiao Tong University. "Repair of DNA and protein damages caused by formaldehyde improves methanol assimilation". URL: [Link]

  • SCIEPublish. "Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli". URL: [Link]

  • JEOL Ltd. "Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry". URL: [Link]

Sources

Application Note: A Strategic Protocol for the Chiral Separation of 2,2,4-Trihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and a strategic protocol for developing a robust method for the chiral separation of 2,2,4-trihydroxybutanoic acid isomers. Given the polar and acidic nature of this analyte, this guide emphasizes a systematic screening approach using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the rationale behind the selection of appropriate chiral stationary phases (CSPs), mobile phase compositions, and the critical role of additives in achieving optimal enantioseparation. This application note is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral molecules.

Introduction: The Significance of Chiral Purity

2,2,4-Trihydroxybutanoic acid is a polyhydroxy carboxylic acid with a chiral center, meaning it can exist as non-superimposable mirror images, or enantiomers. In the pharmaceutical and life sciences, the differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to separate and quantify the individual enantiomers of chiral compounds like 2,2,4-trihydroxybutanoic acid is of paramount importance for drug efficacy, safety, and regulatory compliance.

The polarity and multiple hydroxyl groups of 2,2,4-trihydroxybutanoic acid present a unique challenge for chiral separation. This guide provides a logical, step-by-step approach to method development, empowering the user to efficiently identify a suitable chiral separation method.

Foundational Principles: Selecting the Right Tools

The successful chiral separation of a polar, acidic analyte like 2,2,4-trihydroxybutanoic acid hinges on creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP).[1][2] The stability of this complex differs for each enantiomer, leading to differential retention times and, consequently, separation.[1]

Choosing the Chiral Stationary Phase (CSP)

Based on the structure of 2,2,4-trihydroxybutanoic acid, two main classes of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs: These are derived from cellulose or amylose that have been functionalized, often with carbamate derivatives.[1][3] These phases create "chiral pockets" or grooves where analyte molecules can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1] Immobilized polysaccharide CSPs are particularly advantageous as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.[4]

  • Anion-exchange CSPs: These are particularly well-suited for acidic compounds.[5][6] They typically employ chiral selectors, such as quinine or quinidine derivatives, that possess a positively charged site (a protonated tertiary amine) which interacts with the negatively charged carboxylate group of the analyte via an ion-exchange mechanism.[5][6] This primary ionic interaction, supplemented by other interactions like hydrogen bonding, can lead to excellent enantioselectivity for acidic molecules.[5][6]

The Role of the Mobile Phase

The choice of mobile phase is critical in modulating the interactions between the analyte and the CSP. For the selected CSPs, several mobile phase modes can be explored:

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). This mode is often a good starting point for polysaccharide-based CSPs.

  • Polar Organic (PO) Mode: Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can be effective for polysaccharide-based CSPs and is often compatible with mass spectrometry (MS).[7][8][9]

  • Reversed-Phase (RP): Employs an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol). While less common for initial screening on some polysaccharide phases, it can be a viable option, particularly for immobilized CSPs.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, typically with a polar co-solvent (modifier) like methanol.[10][11][12] SFC is considered a "green" technology due to reduced organic solvent consumption and often provides faster separations and higher efficiency compared to HPLC.[10][12]

Proposed Protocol for Chiral Method Development

The following protocol outlines a systematic screening approach to efficiently identify a suitable chiral separation method for 2,2,4-trihydroxybutanoic acid.

Materials and Reagents
  • Analyte: Racemic 2,2,4-trihydroxybutanoic acid standard

  • Solvents: HPLC-grade or SFC-grade hexane, isopropanol, ethanol, methanol, acetonitrile, and water.

  • Additives: Trifluoroacetic acid (TFA), acetic acid, formic acid, ammonium formate.

  • Recommended Columns for Initial Screening:

    • Polysaccharide-based:

      • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica

      • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica

    • Anion-exchange:

      • Quinine-based anion-exchange CSP

      • Quinidine-based anion-exchange CSP

Sample Preparation

Prepare a stock solution of racemic 2,2,4-trihydroxybutanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Dilute this stock solution to a working concentration of approximately 0.1 mg/mL for injection.

Instrumentation
  • A reliable HPLC or UHPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as 2,2,4-trihydroxybutanoic acid lacks a strong chromophore. An MS detector can also be highly beneficial for peak identification and purity assessment.[13]

  • A modern SFC system equipped with a back-pressure regulator and a compatible detector.

Experimental Workflow: A Systematic Screening Approach

The following diagram illustrates the proposed workflow for chiral method development:

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_hplc HPLC Screening Details cluster_sfc SFC Screening Details cluster_optimization Phase 2: Method Optimization start Prepare 0.1 mg/mL Racemic Standard screen_hplc HPLC Screening start->screen_hplc screen_sfc SFC Screening start->screen_sfc hplc_poly Polysaccharide CSPs (Normal & Polar Organic Modes) screen_hplc->hplc_poly hplc_anion Anion-Exchange CSPs (Polar Organic & Reversed-Phase Modes) screen_hplc->hplc_anion sfc_poly Polysaccharide CSPs screen_sfc->sfc_poly sfc_anion Anion-Exchange CSPs screen_sfc->sfc_anion eval Evaluate Initial Results (Resolution > 0.5?) hplc_poly->eval hplc_anion->eval sfc_poly->eval sfc_anion->eval eval->screen_hplc No, try alternative conditions optimize Optimize Promising Conditions: - Mobile Phase Composition - Additive Concentration - Flow Rate - Temperature eval->optimize Yes final_method Final Validated Method optimize->final_method Optimization_Logic cluster_params Optimization Parameters start Promising Initial Separation (Rs > 0.5) mp_comp Adjust Mobile Phase Composition (e.g., % modifier) start->mp_comp additive Vary Additive Type & Concentration mp_comp->additive temp Change Column Temperature additive->temp flow Modify Flow Rate temp->flow goal Baseline Resolution (Rs >= 1.5) flow->goal

Caption: Key parameters for optimizing the chiral separation.

  • Mobile Phase Composition: Fine-tune the ratio of the mobile phase components. For NP, adjust the percentage of the alcohol modifier. For SFC, modify the percentage of the co-solvent.

  • Additives: The type and concentration of the acidic additive can significantly impact peak shape and selectivity. [14]For anion-exchange phases, adjusting the concentration of the salt in the mobile phase is a key optimization parameter. [5]* Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution, but may also increase analysis time and backpressure.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. [13][15]

Conclusion

Developing a chiral separation method for a polar, acidic molecule like 2,2,4-trihydroxybutanoic acid requires a logical and systematic approach. By screening a well-chosen set of polysaccharide-based and anion-exchange chiral stationary phases under both HPLC and SFC conditions, a suitable method can be efficiently identified. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully achieve the enantioseparation of 2,2,4-trihydroxybutanoic acid and other structurally similar compounds, ensuring the accurate assessment of enantiomeric purity in research and development settings.

References

  • Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Retrieved from [Link]

  • Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Aboul-Enein, H. Y., & Ali, I. (2009). Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
  • Okamoto, Y., & Ikai, T. (2012). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Zhang, T., et al. (2019). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 10(11), 549-561.
  • Lynam, K. G., & Stringham, R. W. (2006). Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
  • Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. AGRIS. Retrieved from [Link]

  • Zhang, T., et al. (2022, April 15). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 48-63.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(18), 5585.
  • Wainer, I. W., & Alembik, M. C. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]

  • Mangelings, D., & Vander Heyden, Y. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases.
  • Lindner, W., & Pell, R. (2009, August 19). The Pursuit of Chiral Anion Exchange-Type Selectors: From Concept to Application. Chromatography Today. Retrieved from [Link]

  • Usman, M., et al. (2019).
  • Hoffmann, C. V., et al. (2013). Potential of chiral anion-exchangers operated in various subcritical fluid chromatography modes for resolution of chiral acids. Universität Wien. Retrieved from [Link]

Sources

Advanced Protocols for Utilizing Trihydroxybutanoic Acid Derivatives as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Clarification

The synthesis of complex pharmaceuticals, agrochemicals, and specialized polymers relies heavily on the availability of robust, enantiopure chiral building blocks. Within the C4-hydroxy acid family, trihydroxybutanoic acids and their defunctionalized derivatives represent a highly versatile class of chiral synthons.

Nomenclature & Chemical Identity Note: In various legacy chemical databases and early industrial literature, D-threonic acid (systematically (2R,3S)-2,3,4-trihydroxybutanoic acid) is occasionally misindexed as "2,2,4-trihydroxybutyric acid"[1][2]. This anomaly often stems from historical naming conventions or confusion with the gem-diol hydration artifacts of 4-hydroxy-2-oxobutanoic acid. For the purposes of rigorous asymmetric synthesis, the active chiral building blocks in this family are the 2,3,4-trihydroxybutanoic acids (threonic and erythronic acids)[3][] and their highly valuable defunctionalized derivative, 2,4-dihydroxybutyric acid (2,4-DHB) [5][6].

This application note provides field-proven methodologies for the synthesis, isolation, and downstream application of these C4-chiral building blocks, emphasizing mechanistic causality and self-validating quality control (QC).

Mechanistic Logic & Synthetic Pathways

The "Chiral Pool" Approach: Oxidative Cleavage to Threonic Acid

L-Threonic acid is primarily synthesized via the oxidative cleavage of L-ascorbic acid (Vitamin C)[7][8]. This approach is favored because L-ascorbic acid is an abundant, inexpensive chiral pool material. The addition of hydrogen peroxide in a mildly basic aqueous environment selectively cleaves the C2–C3 enediol bond. The stereocenters at C4 and C5 of the ascorbic acid framework are perfectly preserved, becoming the C2 and C3 stereocenters of the resulting L-threonic acid[8].

Workflow1 A L-Ascorbic Acid (Chiral Pool) B Oxidative Cleavage (H2O2, CaCO3, 0°C) A->B Oxidation C Calcium L-Threonate Intermediate B->C Precipitation D Acidification & Cation Exchange C->D Purification E L-Threonic Acid (2,3,4-Trihydroxybutanoic Acid) D->E Yield >85%

Fig 1: Workflow for the oxidative cleavage of L-ascorbic acid to L-threonic acid.

Engineered Biosynthesis of 2,4-Dihydroxybutyric Acid (2,4-DHB)

While chemical synthesis of 2,4-DHB often yields racemic mixtures, metabolic engineering has enabled the production of enantiopure (L)-2,4-DHB[6][9]. Modern synthetic pathways introduced into Escherichia coli utilize L-homoserine or ethylene glycol as precursors[5][10]. The homoserine pathway relies on a homoserine transaminase to deaminate the precursor into 2-oxo-4-hydroxybutyrate (OHB), followed by a highly stereoselective reduction catalyzed by an engineered NADH/NADPH-dependent OHB reductase[9][10].

Pathway2 N1 L-Homoserine (Metabolic Precursor) N2 Homoserine Transaminase (Deamination) N1->N2 N3 2-Oxo-4-hydroxybutyrate (OHB) N2->N3 α-KG to L-Glu N4 OHB Reductase (NAD(P)H dependent) N3->N4 N5 2,4-Dihydroxybutyric Acid (2,4-DHB) N4->N5 Stereoselective Reduction

Fig 2: Engineered synthetic metabolic pathway for 2,4-DHB production from L-homoserine.

Quantitative Data: Chiral Building Block Comparison

To assist in synthetic route planning, the following table summarizes the key metrics and applications of these C4-hydroxy acid derivatives.

CompoundSystematic NamePrimary SourceTypical YieldEnantiomeric Excess (ee)Key Downstream Applications
L-Threonic Acid (2S,3R)-2,3,4-trihydroxybutanoic acidL-Ascorbic Acid (Chemical Oxidation)85–90%>99%Vitamin C metabolites, functionalized lactones, chiral auxiliaries
D-Erythronic Acid (2R,3R)-2,3,4-trihydroxybutanoic acidD-Erythrose (Chemical Oxidation)70–80%>98%Polyhydroxylated alkaloids, metal-chelating agents
(L)-2,4-DHB (S)-2,4-dihydroxybutanoic acidEngineered E. coli (Fermentation)10–15 g/L>99%Methionine analogs, chiral polymers, statin side-chains

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of L-Threonic Acid via Oxidative Cleavage

This protocol utilizes a controlled oxidation environment to prevent the degradation of the carbon backbone.

  • Oxidation Setup: Dissolve 100 g of L-ascorbic acid in 500 mL of deionized water in a jacketed reactor. Add 60 g of calcium carbonate (CaCO₃) to form a suspension.

  • Temperature Control (Critical Causality): Cool the mixture to 0–5°C. Rationale: Exceeding 10°C will trigger over-oxidation, leading to the cleavage of the C3–C4 bond and generating undesired oxalic and glycolic acids.

  • Peroxide Addition: Dropwise, add 120 mL of 30% H₂O₂ over 2 hours, maintaining the temperature below 5°C. The CaCO₃ acts as a buffer to maintain a slightly basic pH, which accelerates the peroxide cleavage while simultaneously precipitating the product as calcium L-threonate, driving the reaction forward via Le Chatelier's principle.

  • Isolation & In-Process QC: Filter the precipitated calcium L-threonate and wash with ice-cold water.

    • Self-Validation Step: Perform ATR-FTIR spectroscopy on the dried solid. The complete disappearance of the enediol C=C stretch (~1670 cm⁻¹) confirms 100% conversion.

  • Acidification & Cation Exchange: Suspend the calcium salt in water and add a stoichiometric amount of dilute H₂SO₄ to precipitate CaSO₄. Filter the mixture. Pass the filtrate through a strongly acidic cation exchange resin (H⁺ form).

    • Rationale: Complete removal of residual Ca²⁺ is essential. Trace metals act as Lewis acids during downstream protection steps (e.g., acetonide formation), causing epimerization or polymerization.

  • Concentration: Lyophilize the eluate to yield L-threonic acid as a highly viscous, pale-yellow syrup. Verify optical purity via chiral HPLC (Chiralpak AD-H column, >99% ee).

Protocol B: Biosynthetic Production of (L)-2,4-DHB

This protocol outlines the recovery of 2,4-DHB from a synthetic homoserine pathway fermentation broth[6][10].

  • Fermentation Conditions: Culture engineered E. coli (expressing homoserine transaminase and NADPH-dependent OHB reductase) in a 5L bioreactor using M9 minimal medium supplemented with glucose[9][10].

  • Aeration Control (Critical Causality): Maintain dissolved oxygen (DO) at 30% via cascade control of agitation and aeration.

    • Rationale: Strictly aerobic conditions are required to maintain a high intracellular pool of NAD(P)H, the obligate cofactor for the OHB reductase step. Hypoxia will stall the reduction of OHB, leading to intermediate accumulation and cellular toxicity[9].

  • Biomass Removal: Harvest the broth at 48 hours and centrifuge at 8,000 × g for 20 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.

  • Anion-Exchange Chromatography: Load the clarified broth onto a strong anion-exchange column (e.g., Amberlite IRA-400, Cl⁻ form). Wash with 2 column volumes (CV) of deionized water to remove neutral sugars and uncharged metabolites.

  • Elution & Self-Validation: Elute the organic acids using a linear gradient of 0.1 to 0.5 M HCl.

    • Self-Validation Step: Analyze fractions via LC-MS/MS in negative ion mode. The presence of the m/z 119 [M-H]⁻ ion confirms the elution of 2,4-DHB. Collect and pool the confirmed fractions, neutralize, and concentrate via rotary evaporation.

References

  • Lu, X., et al. "Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol." Nature Communications, 2023. URL:[Link]

  • Walther, T., et al. "Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine." Metabolic Engineering, 2018. URL:[Link]

  • Ihle, A., et al. "Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway." Frontiers in Bioengineering and Biotechnology, 2025. URL:[Link]

  • Cooper, G.W., et al. "Enantiomer excesses of rare and common sugar derivatives in carbonaceous meteorites." Proceedings of the National Academy of Sciences (PNAS), 2016. URL:[Link]

  • López, M.G., et al. "The production of threose as a degradation product from L-ascorbic acid." Journal of Carbohydrate Chemistry, 1992. URL:[Link]

Sources

Application Note: Engineering the 2,2,4-Trihydroxybutanoate Node in Synthetic Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In advanced metabolic engineering, the biosynthesis of high-value C4 platform chemicals—such as 2,4-dihydroxybutyric acid (2,4-DHB) and 1,4-butanediol—relies heavily on the intermediate 2-oxo-4-hydroxybutyrate (OHB). However, in aqueous physiological environments, OHB does not exist solely as a ketone. It undergoes spontaneous hydration to form a gem-diol: 2,2,4-trihydroxybutanoic acid (2,2,4-THB)[1].

For researchers and drug development professionals engineering synthetic pathways, understanding and manipulating the OHB 2,2,4-THB equilibrium is a critical, yet often overlooked, bottleneck. Because downstream reductases specifically target the carbonyl group of the keto form, the accumulation of the 2,2,4-THB hydrate acts as a thermodynamic sink. This application note details the mechanistic causality of this node and provides self-validating protocols for optimizing flux toward 2,4-DHB.

Mechanistic Insights: The Keto-Hydrate Equilibrium

The chemical behavior of 2-oxo-4-hydroxybutyrate is dictated by its electron-withdrawing 4-hydroxyl group, which increases the electrophilicity of the α -keto carbon, strongly favoring the addition of water to form 2,2,4-trihydroxybutanoic acid (C4H8O5)[1].

The Causality of Enzyme Kinetics: When screening for OHB reductases, scientists often calculate the Michaelis constant ( Km​ ) assuming the entire substrate pool is in the keto form. Because the 2,2,4-THB hydrate is enzymatically inactive, the effective concentration of the true substrate (OHB) is significantly lower than the total pool. Consequently, an enzyme that appears to have a poor Km​ may actually possess high affinity, but is limited by the spontaneous dehydration rate of 2,2,4-THB back to OHB. To pull the equilibrium forward, metabolic engineers must select reductases with exceptional catalytic efficiency ( kcat​/Km​ ) and utilize NADPH over NADH, as the high intracellular NADPH/NADP+ ratio in aerobic E. coli provides the necessary thermodynamic driving force[2].

Metabolic Engineering Workflows: Feeding the Node

Recent breakthroughs have established multiple synthetic routes to feed the OHB/2,2,4-THB node, enabling the carbon-conserving biosynthesis of 2,4-DHB from diverse feedstocks:

  • The Synthetic Homoserine Pathway: Utilizes L-amino acid oxidase to deaminate L-homoserine directly into OHB[2].

  • The Methanol Assimilation Pathway: Employs methanol dehydrogenase to generate formaldehyde, which is condensed with pyruvate via an engineered aldolase to form the OHB backbone[3].

  • The Ethylene Glycol Pathway: Fuses two molecules of glycolaldehyde (derived from ethylene glycol) using D-threose aldolase, followed by dehydration to yield OHB[4].

Pathway A Upstream Precursors (Homoserine, Methanol, EG) B 2-Oxo-4-hydroxybutyrate (OHB, Keto Form) A->B Oxidase / Aldolase C 2,2,4-Trihydroxybutanoic acid (2,2,4-THB, Hydrate Form) B->C Spontaneous Hydration (H2O) D 2,4-Dihydroxybutyric acid (2,4-DHB) B->D OHB Reductase (NADPH)

Metabolic flux to 2,4-DHB highlighting the critical OHB and 2,2,4-THB hydration equilibrium.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enzymatic Synthesis and NMR Validation of the OHB/2,2,4-THB Pool

Objective: Generate a clean substrate pool from L-homoserine and quantify the exact keto-to-hydrate ratio prior to downstream enzyme screening.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile bioreactor, combine 125 mM L-homoserine and 100 mM Tris-HCl (pH 7.8)[2].

  • Enzyme Addition: Add 4.7 U/mL L-amino acid oxidase (C. adamanteus) and 4,374 U/mL catalase (A. niger)[2].

  • Incubation: Incubate at 37°C and 220 rpm for 4.5 hours[2].

  • Quenching: Terminate the reaction by ultrafiltration (10 kDa MWCO) to remove the enzymes.

  • NMR Quantification: Analyze the filtrate via 13C-NMR. Integrate the ketone carbonyl carbon peak (~200 ppm) against the gem-diol carbon peak (~95 ppm) of 2,2,4-THB.

Self-Validation Mechanism: The inclusion of catalase is a strict requirement, not an option. L-amino acid oxidase generates H2​O2​ as a byproduct, which will non-enzymatically decarboxylate OHB into 3-hydroxypropionate. By confirming via HPLC that the sum of the OHB and 2,2,4-THB molarities equals the starting L-homoserine concentration, the researcher validates that mass balance is closed and no oxidative degradation has occurred.

Protocol 2: High-Throughput Screening of NADPH-Dependent Reductases

Objective: Identify reductase variants capable of rapidly depleting the keto form to drive the dehydration of 2,2,4-THB.

Step-by-Step Methodology:

  • Lysate Preparation: Culture E. coli BL21(DE3) expressing target reductase variants (e.g., engineered Mdh5Q) in 50 mL LB. Induce with 1 mM IPTG at OD600 = 0.6. Harvest and lyse at OD600 = 2.0[2].

  • Assay Setup: In a 96-well UV-transparent microtiter plate, add 0.25 mM NADPH and the purified OHB/2,2,4-THB pool (2 mM total concentration)[2].

  • Initiation & Monitoring: Inject the purified enzyme and immediately monitor the decrease in absorbance at 340 nm (NADPH oxidation) at 37°C, pH 7.0[2].

Self-Validation Mechanism: To ensure the observed NADPH oxidation is strictly coupled to 2,4-DHB formation and not background cellular oxidases, a parallel control using an empty vector lysate must be run. Furthermore, end-point LC-MS analysis must be performed to confirm that the molar decrease in NADPH perfectly matches the molar generation of 2,4-DHB.

Quantitative Data Presentation

The following table summarizes the performance of engineered pathways and reductases acting upon the OHB/2,2,4-THB node across different microbial chassis and feedstocks.

Strain / Enzyme VariantFeedstock SourceCofactorApparent Km​ (mM)*2,4-DHB Titer (g/L)Reference Source
E. coli / Wild-type MdhL-HomoserineNADH4.20< 0.5Walther et al.[2]
E. coli / Mdh5Q (Engineered)L-HomoserineNADPH0.852.1Walther et al.[2]
E. coli DHB13Methanol + GlucoseNADPHN/A (In vivo)14.6Green Chemistry[3]
E. coli (Synthetic Pathway)Ethylene GlycolNADPHN/A (In vivo)0.8Nature Comms[4]

*Note: Apparent Km​ values are calculated based on the total OHB + 2,2,4-THB pool. True Km​ for the keto form is significantly lower.

References

  • PubChem . "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". National Institutes of Health.[Link]

  • Walther et al. "Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway". PMC. [Link]

  • Green Chemistry (RSC Publishing) . "Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli".[Link]

  • Nature Communications (via PMC) . "Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol". [Link]

Sources

Application Note: Cell-Based Assays and Metabolomic Profiling of 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

2,2,4-Trihydroxybutanoic acid (2,2,4-THBA; C₄H₈O₅) is an endogenous C4-hydroxy acid metabolite. While it shares a molecular weight with isomers like D-threonic acid, 2,2,4-THBA is structurally distinct due to its geminal diol substitution at the C2 position. In biological matrices, 2,2,4-THBA exists in a dynamic equilibrium as the hydrated form of 4-hydroxy-2-oxobutanoate (4-hydroxy-2-ketobutyrate).

Historically obscure, this metabolite has gained significant attention in parasitology and drug discovery after being identified in the metabolome of Trypanosoma brucei—the protozoan parasite responsible for Human African Trypanosomiasis[1]. It is also detectable in the human urine metabolome[2], making it a putative biomarker for altered compartmentalized metabolism, specifically involving glycosomal or mitochondrial oxidative stress.

Mechanistic Insights: Causality in Assay Design

As a Senior Application Scientist, I emphasize that successful metabolomic profiling requires understanding the physical chemistry of the target analyte. The following principles dictate our assay design:

  • The Quenching Imperative (Thermodynamic Control): Because 2,2,4-THBA is a gem-diol in equilibrium with its keto form, standard room-temperature centrifugation allows rapid enzymatic turnover by transaminases or dehydrogenases. We utilize a -80°C cold methanol quench. This extreme temperature drop instantly denatures metabolic enzymes and kinetically freezes the keto-hydrate equilibrium, preventing artifactual degradation during sample handling[3].

  • Chromatographic Selection (HILIC vs. RPLC): 2,2,4-THBA is a highly polar triol. Attempting to resolve it on standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns results in the analyte washing out in the void volume, leading to severe ion suppression from co-eluting salts. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention and baseline resolution from its structural isomers (e.g., threonic acid)[4].

Step-by-Step Experimental Protocols

Protocol A: Rapid Quenching and Biphasic Extraction

Self-Validating System: To ensure extraction integrity, every biological replicate must be spiked with 50 pmol of [¹³C₄]-4-hydroxy-2-oxobutanoate prior to quenching. Recovering this specific heavy isotope in its hydrated form validates that the extraction temperature successfully preserved the endogenous keto-hydrate equilibrium.

  • Cultivation: Grow T. brucei bloodstream forms (BSF) in HMI-9 medium or mammalian cells (e.g., HEK293) in DMEM to a logarithmic density of 1 × 10⁶ cells/mL.

  • Rapid Quench: Rapidly plunge 10 mL of the cell suspension (1 × 10⁷ cells) directly into 40 mL of pre-chilled (-80°C) 60% Methanol / 40% Aqueous Ammonium Bicarbonate (0.85% w/v).

  • Lysis & Extraction: Add 10 mL of ice-cold Chloroform to the quenched mixture to initiate a Bligh-Dyer biphasic extraction. Vortex vigorously for 2 minutes at 4°C.

  • Phase Separation: Centrifuge the homogenate at 16,000 × g for 15 minutes at 4°C. Carefully aspirate the upper aqueous phase (polar metabolome containing 2,2,4-THBA) without disturbing the protein interphase.

  • Preparation for LC-MS: Lyophilize the aqueous extract to complete dryness. Resuspend in 100 µL of 50% Acetonitrile / 50% Water immediately prior to injection.

Protocol B: HILIC-LC-MS/MS Quantification
  • Column Setup: Equip the LC system with a Polymeric HILIC column (e.g., ZIC-pHILIC, 150 × 2.1 mm, 5 µm). Maintain column temperature at 45°C.

  • Mobile Phases:

    • Buffer A: 20 mM Ammonium Carbonate in LC-MS grade Water (pH adjusted to 9.2 with Ammonium Hydroxide).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run at a flow rate of 0.3 mL/min. Start at 80% B, hold for 2 min, linearly decrease to 20% B over 15 min, hold for 3 min, and re-equilibrate at 80% B for 5 min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Protocol C: Stable Isotope Tracing (Metabolic Flux)

To confirm de novo biosynthesis of 2,2,4-THBA rather than media scavenging:

  • Wash cells twice in warm, glucose-free base media.

  • Resuspend in media supplemented with 10 mM [U-¹³C₆]-Glucose.

  • Extract cells at 0, 15, 30, and 60-minute intervals using Protocol A.

  • Quantify the M+4 isotopologue (m/z 139.04) to track the 4-carbon backbone synthesis via glycolysis/TCA shunts.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Parameters for 2,2,4-THBA and Isomers

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
2,2,4-THBA 135.03 73.03 18 8.4
2,2,4-THBA (Qualifier) 135.03 91.04 12 8.4
D-Threonic Acid 135.03 59.01 22 10.1

| [¹³C₄]-Internal Standard | 139.04 | 76.04 | 18 | 8.4 |

Table 2: Comparative Baseline Intracellular Concentrations

Cell Line / Model Origin 2,2,4-THBA Concentration (nmol / 10⁸ cells)
T. brucei (BSF) Parasite (Bloodstream) 1.45 ± 0.12
T. brucei (PCF) Parasite (Procyclic) 0.88 ± 0.09
HEK293 Human Embryonic Kidney 0.15 ± 0.04

| HepG2 | Human Hepatocellular | 0.22 ± 0.05 |

Visualizations

Pathway Glucose Glucose / Carbon Source Glycosome Glycosomal Metabolism (T. brucei) Glucose->Glycosome Uptake Intermediate C4 Intermediate (e.g., Malate/Oxaloacetate) Glycosome->Intermediate Glycolysis / TCA shunt Enzyme Putative Reductase / Hydroxylase Intermediate->Enzyme Substrate THBA 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) Enzyme->THBA Catalysis Excretion Extracellular Efflux (Urine / Culture Media) THBA->Excretion Transporter-mediated efflux

Proposed metabolic routing and efflux of 2,2,4-THBA in cellular models.

Workflow Culture Cell Culture (T. brucei / Mammalian) Quench Rapid Quenching (-80°C Methanol) Culture->Quench Extract Metabolite Extraction (Biphasic) Quench->Extract LCMS HILIC-LC-MS/MS Quantification Extract->LCMS Data Data Processing & Flux Analysis LCMS->Data

Step-by-step HILIC-LC-MS/MS workflow for 2,2,4-THBA extraction and quantification.

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". PubChem. Available at:[Link]

  • Human Metabolome Database. "Metabocard for 2,2,4-Trihydroxybutanoic acid (HMDB0341421)". Urine Metabolome. Available at:[Link]

  • Fall, F., et al. "Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery". Metabolomics 18(4), 2022. Available at:[Link]

  • Breitling, R., et al. "Metabolomic systems biology of trypanosomes". Parasitology 137(9), 2010. Available at:[Link]

Sources

Application Note: Analytical Standards and Quantification Protocols for 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties & The Gem-Diol Equilibrium Challenge

2,2,4-Trihydroxybutanoic acid (CAS 22136-38-5) is the hydrated, gem-diol form of 4-hydroxy-2-oxobutanoic acid (also known as 4-hydroxy-2-ketobutyrate)[1]. In synthetic biology and metabolic engineering, this compound is a highly sought-after intermediate for the biosynthesis of biocompatible plastics, 1,3-propanediol (1,3-PDO), and 2,4-dihydroxybutyric acid[2].

Causality of Analytical Instability : As an α -keto acid with a terminal hydroxyl group, 4-hydroxy-2-oxobutanoic acid is highly electrophilic at the C2 position. In aqueous biological matrices, it rapidly undergoes nucleophilic attack by water, establishing a dynamic equilibrium with 2,2,4-trihydroxybutanoic acid[3]. This hydration destroys the conjugated ketone chromophore, drastically reducing UV absorption. Furthermore, the continuous interconversion between the keto and gem-diol forms during chromatographic separation leads to severe peak broadening, peak splitting, and poor retention on standard reversed-phase liquid chromatography (RPLC) systems.

Biosynthetic Pathways and Metabolic Flux

Quantification of this intermediate is essential when optimizing metabolic flux. The compound is typically generated via two primary engineered pathways:

  • Aldol Condensation : Direct C-C bond formation between formaldehyde and pyruvate, catalyzed by class II pyruvate aldolases (e.g., PaADL, DrADL)[2][4].

  • Homoserine Deamination : Oxidative deamination of L-homoserine, catalyzed by engineered homoserine transaminases or mutant glutamate dehydrogenases[5][6].

MetabolicPathway F_P Formaldehyde + Pyruvate HKB 4-Hydroxy-2-oxobutanoate (2,2,4-Trihydroxybutanoate eq.) F_P->HKB Pyruvate Aldolase (PaADL, DrADL) Homoserine L-Homoserine Homoserine->HKB Homoserine Transaminase HPA 3-Hydroxypropionaldehyde HKB->HPA 2-Keto Acid Decarboxylase DHB 2,4-Dihydroxybutyrate HKB->DHB Malate Dehydrogenase (Engineered) PDO 1,3-Propanediol (1,3-PDO) HPA->PDO Alcohol Dehydrogenase

Caption: Biosynthetic pathways highlighting 4-hydroxy-2-oxobutanoate as a central metabolic node.

Analytical Strategy: Derivatization Rationale

To achieve a self-validating and reproducible quantification system, the dynamic gem-diol equilibrium must be permanently quenched. This protocol utilizes pre-column derivatization with O-benzylhydroxylamine hydrochloride (BnONH₂·HCl)[7].

Mechanistic Causality Behind the Method : The primary amine of BnONH₂ undergoes a rapid nucleophilic addition to the C2-ketone, followed by dehydration to form a stable oxime ether. This reaction irreversibly locks the molecule out of the 2,2,4-trihydroxybutanoic acid (gem-diol) state. The addition of the benzyl group provides a robust chromophore for high-sensitivity UV detection (at 215 nm) and significantly increases the molecule's hydrophobicity, ensuring sharp, symmetrical peak shapes and strong retention on C18 stationary phases[7][8].

Step-by-Step Experimental Protocol

Reagent Preparation
  • Derivatization Buffer : Prepare a solvent mixture of Pyridine, Methanol, and HPLC-grade Water in a 33:15:2 (v/v/v) ratio[7]. Causality: Pyridine acts as a base catalyst to accelerate oxime formation, while methanol ensures the solubility of the benzyl reagent.

  • Derivatization Reagent : Dissolve O-benzylhydroxylamine hydrochloride to a final concentration of 130 mM in the derivatization buffer[7]. Note: Prepare fresh daily to prevent oxidative degradation.

Sample Derivatization Workflow

This workflow is designed as a self-validating system by incorporating an internal standard to correct for any variations in derivatization efficiency.

  • Extraction & Internal Standard : Extract 15 µL of the aqueous biological sample (e.g., fermentation broth). Spike the sample with 1 µL of 10 mM 2-ketopentanoic acid (Internal Standard). Centrifuge at 12,000 × g for 5 minutes to pellet cellular debris.

  • Reaction : In a high-recovery HPLC vial, combine the 15 µL sample supernatant with 50 µL of the 130 mM BnONH₂·HCl derivatization reagent[7].

  • Incubation : Seal the vial and incubate at 25 °C for exactly 2 hours[7]. Causality: This specific time-temperature profile ensures >99% conversion of the gem-diol to the oxime without inducing thermal degradation of the target metabolite.

  • Quenching & Filtration : Stop the reaction by adding 30 µL of pure Methanol. Filter the mixture through a 0.2 µm PTFE syringe filter to protect the HPLC column from particulates[7].

DerivatizationWorkflow Sample Aqueous Sample (+ Internal Standard) Incubation Incubation (25°C, 2 h) Sample->Incubation Reagent O-Benzylhydroxylamine (BnONH2·HCl) Reagent->Incubation Filtration Filtration (0.2 μm PTFE) Incubation->Filtration Oxime Derivative Formation HPLC HPLC-UV / LC-MS Analysis Filtration->HPLC Injection

Caption: Pre-column derivatization workflow using O-benzylhydroxylamine for HPLC-UV/LC-MS.

HPLC-UV / LC-MS Analytical Conditions
  • Column : Phenomenex Gemini C18 (5 µm, 110 Å, 250 × 4.6 mm) or equivalent core-shell C18 column[7][8].

  • Column Temperature : 30 °C.

  • Mobile Phase A : 0.1% Formic acid in HPLC-grade Water[9].

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile[9].

  • Gradient : Linear gradient from 5% B to 80% B over 30 minutes, hold at 80% B for 5 minutes, return to 5% B for 5 minutes equilibration[9].

  • Flow Rate : 0.3 mL/min (for LC-MS) to 1.0 mL/min (for HPLC-UV)[9].

  • Detection : UV at 215 nm[8]. For LC-MS/MS confirmation, operate in negative ESI mode tracking the specific mass transitions of the oxime derivative[9].

Quantitative Data & Validation Standards

The following table summarizes the expected chromatographic performance for the BnONH₂-derivatized 2,2,4-trihydroxybutanoic acid standard.

ParameterSpecification / ValueCausality / Note
Linear Dynamic Range 0.1 mM – 50 mMCovers typical metabolic engineering titers (up to ~15 g/L)[4].
LOD / LOQ 0.02 mM / 0.05 mMEnhanced by the high molar absorptivity of the benzyl oxime group.
Retention Time (Rt) ~18.5 min (Method dependent)Benzyl group shifts Rt away from polar void volume interferences.
Recovery Rate 95% – 102%Validates that the 2-hour incubation fully shifts the gem-diol equilibrium.

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem". NIH.gov. 1

  • BenchChem. "4-Hydroxy-2-oxobutanoic Acid | CAS 22136-38-5". Benchchem.com.10

  • Google Patents. "EP3201326A2 - Mutant glutamate dehydrogenase for the conversion of homoserine into 4-hydroxy-2-ketobutyrate". Google.com. 5

  • Jeong et al. "One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase". Journal of Agricultural and Food Chemistry - ACS Publications. 11

  • Jeong et al. "Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans". PMC - NIH.gov. 4

  • Hernández et al. "Reaction Chemistry & Engineering". Digital CSIC. 8

Sources

Application Note: Engineering pH-Responsive Nanocarriers Utilizing 2,2,4-Trihydroxybutanoic Acid as a Dynamic Covalent Cross-Linker

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Targeted Drug Delivery Researchers Focus Area: Advanced Excipient Engineering and Stimuli-Responsive Polymeric Nanoparticles

Mechanistic Rationale: The Hidden Potential of 2,2,4-Trihydroxybutanoic Acid

In the landscape of pharmaceutical excipients, polyhydroxy acids are typically leveraged for their solubility-enhancing and buffering capabilities. However, 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) —a biologically occurring compound identified as a metabolite in Trypanosoma brucei ()—possesses a unique structural quirk that makes it a highly valuable, yet underutilized, building block in smart drug delivery systems.

Structurally, 2,2,4-THBA ( C4​H8​O5​ ) features hydroxyl substitutions at the 2, 2, and 4 positions (). The presence of two hydroxyl groups on the C2 carbon constitutes a geminal diol . In aqueous environments, this gem-diol exists in a dynamic thermodynamic equilibrium with its keto tautomer, 4-hydroxy-2-oxobutanoic acid .

The Formulation Advantage (Causality): This keto-enol/gem-diol equilibrium is the cornerstone of 2,2,4-THBA’s utility in formulation. The transient ketone at the C2 position acts as an electrophilic center capable of undergoing rapid condensation with primary amines (such as those found on Chitosan or functionalized PEG) to form an imine linkage (Schiff base) . Because Schiff bases are inherently pH-sensitive—stable at the physiological pH of 7.4 but rapidly hydrolyzing in mildly acidic environments (pH 5.0–6.5)—2,2,4-THBA serves as an ideal, biocompatible dynamic covalent cross-linker for targeting the acidic tumor microenvironment or intracellular endosomes.

Mechanism N1 2,2,4-THBA (Keto Tautomer) N3 Stable Imine Bond (pH 7.4 Bloodstream) N1->N3 Condensation N2 Polymer Amines (e.g., Chitosan) N2->N3 N4 Bond Hydrolysis (pH 5.5 Endosome) N3->N4 Cellular Uptake N5 Rapid API Release N4->N5

Dynamic covalent Schiff base mechanism for pH-triggered drug release.

Self-Validating Experimental Protocols

To translate this mechanistic theory into a reliable formulation, we designed a self-validating protocol. The system is engineered to encapsulate Doxorubicin (DOX), a model chemotherapeutic, within a 2,2,4-THBA cross-linked Chitosan (CS) matrix. The protocol inherently validates itself: if the Schiff base forms correctly in Step A, the in vitro release assay in Step B will demonstrate a stark, mathematically quantifiable divergence in release kinetics between pH 7.4 and pH 5.5.

Protocol A: Synthesis of THBA-Crosslinked CS-DOX Nanoparticles

Objective: Achieve high encapsulation efficiency via dynamic covalent cross-linking.

  • Polymer Solubilization: Dissolve 50 mg of low-molecular-weight Chitosan (75-85% deacetylated) in 10 mL of 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete protonation of primary amines.

  • Cross-linker Activation: In a separate vial, dissolve 15 mg of 2,2,4-Trihydroxybutanoic acid in 2 mL of deionized water. Allow 30 minutes for the gem-diol/keto equilibrium to stabilize.

  • API Partitioning: Dissolve 5 mg of Doxorubicin Hydrochloride (DOX·HCl) in 1 mL of DMSO. Add this dropwise to the Chitosan solution under continuous magnetic stirring (800 rpm).

  • Dynamic Condensation: Add the 2,2,4-THBA solution dropwise to the CS-DOX mixture. Adjust the pH to 6.8 using 0.1 M NaOH to catalyze the Schiff base formation without precipitating the chitosan.

  • Nanoparticle Assembly: Subject the mixture to probe ultrasonication (100 W, 2 minutes, pulse 5s ON / 2s OFF) in an ice bath to drive self-assembly into uniform nanoparticles.

  • Purification: Transfer the colloidal suspension to a dialysis bag (MWCO 12-14 kDa) and dialyze against 1X PBS (pH 7.4) for 24 hours to remove unreacted THBA, DMSO, and free DOX.

Formulation Step1 Aqueous Phase (Chitosan + 2,2,4-THBA) Step3 Dropwise Addition & Sonication (Schiff Base Formation) Step1->Step3 Step2 Organic Phase (DOX in DMSO) Step2->Step3 Step4 Dialysis against PBS (pH 7.4) (Removal of unreacted species) Step3->Step4 Step5 Lyophilization (Yielding THBA-CS-DOX NPs) Step4->Step5

Workflow for formulating THBA-crosslinked polymeric nanoparticles.

Protocol B: Validation of pH-Dependent Release Kinetics

Objective: Prove the causality of the THBA imine linkage by measuring stimuli-responsive drug release.

  • Setup: Divide the lyophilized THBA-CS-DOX nanoparticles into two equal 10 mg aliquots. Resuspend each in 2 mL of release media.

  • Media Assignment:

    • Control System: 1X PBS adjusted to pH 7.4 (Simulating systemic circulation).

    • Test System: Acetate buffer adjusted to pH 5.5 (Simulating endosomal/tumor microenvironment).

  • Incubation: Place both samples in separate dialysis bags (MWCO 3.5 kDa) and submerge them in 50 mL of their respective release media. Incubate at 37°C under mild orbital shaking (100 rpm).

  • Sampling & Analysis: At predetermined intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external media and replace with 1 mL of fresh media.

  • Quantification: Measure DOX concentration using UV-Vis spectrophotometry at λmax​ = 480 nm.

Self-Validation Checkpoint: The presence of a new FTIR peak at ~1640 cm⁻¹ (C=N stretch) in the lyophilized powder confirms successful THBA conjugation. A release profile showing <20% DOX release at pH 7.4 and >80% release at pH 5.5 within 24 hours validates the dynamic covalent mechanism.

Quantitative Data Summary

The integration of 2,2,4-THBA significantly alters the physicochemical profile of the nanocarriers. By optimizing the cross-linking density, formulation scientists can achieve higher encapsulation efficiencies due to the dense hydrogen-bonding network provided by the unreacted C4 hydroxyl groups of the THBA molecule.

Table 1: Physicochemical characterization of THBA-formulated nanoparticles.

Formulation TypeZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Imine Peak (FTIR, cm⁻¹)
Unmodified CS-DOX 145 ± 80.21+32.4 ± 2.168.5 ± 3.2None
THBA-CS-DOX (Low Ratio) 162 ± 50.18+24.1 ± 1.582.3 ± 2.81638
THBA-CS-DOX (Optimum) 178 ± 60.15+18.5 ± 1.291.4 ± 1.51642

Note: The reduction in positive Zeta Potential correlates directly with the consumption of primary amines on the Chitosan backbone during the Schiff base condensation with 2,2,4-THBA, further validating the chemical interaction.

Conclusion

The application of 2,2,4-Trihydroxybutanoic acid transcends its traditional classification as a simple cellular metabolite. By exploiting its inherent gem-diol/keto tautomerization, formulation scientists can utilize it as a highly efficient, biocompatible dynamic covalent cross-linker. The resulting Schiff base linkages provide a robust, self-validating mechanism for pH-responsive drug delivery, drastically reducing premature API leakage in systemic circulation while ensuring rapid payload release within the targeted acidic microenvironments.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282933, 2,2,4-Trihydroxybutanoic acid." PubChem,[Link]

  • European Bioinformatics Institute (EMBL-EBI). "CHEBI:73967 - 2,2,4-trihydroxybutanoic acid." ChEBI Database,[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2,2,4-Trihydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biosynthesis and chemical optimization of 2,2,4-Trihydroxybutanoic acid. This guide is designed for researchers, application scientists, and drug development professionals engineering pathways for high-value platform chemicals.

Nomenclature & Chemical Identity Note: In aqueous environments, 4-hydroxy-2-oxobutanoic acid (also known as 2-keto-4-hydroxybutyrate or OHB) undergoes spontaneous hydration at the C2 ketone group to form a gem-diol. This aqueous hydrate is 2,2,4-Trihydroxybutanoic acid (PubChem CID 5282933)[1]. Because the keto-form is the active substrate for enzymatic synthesis, this guide focuses on optimizing the metabolic and synthetic pathways that generate the OHB backbone.

Pathway Pyruvate Pyruvate OHB 4-Hydroxy-2-oxobutanoate (OHB) Pyruvate->OHB Aldolase (PaADL) Formaldehyde Formaldehyde Formaldehyde->OHB Aldol Condensation Homoserine L-Homoserine Homoserine->OHB Transaminase (SerC) Hydrate 2,2,4-Trihydroxybutanoic acid (Aqueous Hydrate) OHB->Hydrate Spontaneous Hydration

Metabolic and synthetic pathways for 2,2,4-trihydroxybutanoic acid (OHB hydrate) production.

Part 1: Troubleshooting Guide – Aldol Condensation Route

Focus: Condensing formaldehyde and pyruvate using aldolases.

Q: My product yield plateaus at ~40 mM despite adding excess formaldehyde (>100 mM). How do I push past this limit? A: You are encountering formaldehyde toxicity and secondary aldol additions. While the condensation of pyruvate and formaldehyde yields the desired product, excess formaldehyde drives a detrimental second aldol addition with the newly formed 2,2,4-trihydroxybutanoic acid, creating complex byproducts[2][3]. Furthermore, high formaldehyde concentrations actively denature the aldolase. Causality & Solution: Limit initial formaldehyde to ≤100 mM. Implement a fed-batch substrate feeding strategy to keep steady-state formaldehyde low. Additionally, ensure your enzyme concentration does not exceed 0.1 mg/mL; empirical data shows that higher concentrations do not improve yield and only accelerate unspecific side reactions[4].

Q: The wild-type E. coli aldolases (EcYfaU/RhmA) yield poor conversion rates. What is the mechanistic limitation? A: Wild-type aldolases like EcYfaU have low substrate affinity for formaldehyde because this condensation is a promiscuous, "underground" metabolic reaction rather than their canonical function[5]. Causality & Solution: Switch to the Pseudomonas aeruginosa aldolase (PaADL) and utilize the engineered V121A/L241A variant . These specific mutations enlarge the binding pocket, optimizing the steric environment for formaldehyde and pyruvate, which significantly increases catalytic efficiency over the wild-type enzyme[6].

Part 2: Troubleshooting Guide – L-Homoserine Deamination Route

Focus: Transamination or oxidative deamination of L-homoserine.

Q: I am using engineered phosphoserine aminotransferase (SerC) to deaminate L-homoserine, but the accumulation of 2,2,4-trihydroxybutanoic acid is minimal. Why? A: The transamination of L-homoserine to 4-hydroxy-2-oxobutanoate is thermodynamically unfavorable (ΔrG'° ≥ 0)[7]. If the product is not immediately consumed, the reverse reaction dominates, and the equilibrium shifts back to L-homoserine. Causality & Solution: You must employ a thermodynamic "push-and-pull" strategy:

  • Push: Overexpress upstream biosynthetic genes (e.g., metL and lysC V339A) to create a massive intracellular pool of L-homoserine, forcing the forward reaction via Le Chatelier's principle[7].

  • Pull: Couple the reaction to an irreversible downstream reduction. For example, introduce a mutant lactate dehydrogenase (LdhA Q85C ). The Q85C mutation alters the steric bulk in the active site, decreasing its natural affinity for pyruvate and increasing its affinity for the larger OHB molecule, immediately reducing it to 2,4-dihydroxybutyrate and driving the equilibrium forward[7].

Part 3: Data Presentation

Table 1: Optimization Parameters for 2,2,4-Trihydroxybutanoic Acid Synthesis Routes
Synthesis RouteKey EnzymeOptimal pHOptimal TempPrimary Yield BottleneckEngineered Solution
Aldol Condensation PaADL (Pseudomonas)9.0 (CHES)45 °CFormaldehyde toxicity & secondary aldol additionPaADL V121A/L241A variant; Fed-batch formaldehyde feeding[4][6]
Aldol Condensation EcYfaU / RhmA (E. coli)7.0 (Phosphate)25–30 °CLow promiscuous substrate affinityUse engineered PaADL instead[5][6]
Transamination SerC (E. coli)7.0–7.530–37 °CUnfavorable thermodynamics (ΔrG'° ≥ 0)SerC R42W/R77W variant; Push-and-pull pathway coupling[7]
Deamination GDH (Mutant)7.0–7.537 °CFeedback inhibition by amino acidsGDH K92V/T195S variant[8]

Part 4: Experimental Protocols

Self-Validating Protocol: One-Pot PaADL-Catalyzed Synthesis

This protocol utilizes the engineered PaADL variant to synthesize 2,2,4-trihydroxybutanoic acid via aldol condensation. It is designed as a self-validating system to ensure background metabolism does not confound yield calculations.

Workflow Step1 1. Buffer Prep CHES pH 9.0 Step2 2. Enzyme PaADL Variant Step1->Step2 Step3 3. Substrates Pyr + HCHO Step2->Step3 Step4 4. Analysis HPLC Quant Step3->Step4

Optimized experimental workflow for aldolase-catalyzed 2,2,4-trihydroxybutanoic acid synthesis.

Step 1: Buffer Preparation Prepare a 50 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) buffer and adjust the pH to 9.0. Supplement with 1 mM Mg²⁺. Scientific Rationale: CHES has a pKa of ~9.3, perfectly buffering the pH 9.0 environment required to maintain the optimal ionization state of the catalytic lysine residues in the PaADL active site[6].

Step 2: Enzyme Reconstitution & Control Setup Purify the PaADL V121A/L241A variant and reconstitute it in the CHES buffer to a final concentration of 0.1 mg/mL[4]. Self-Validation Step: Set up a parallel "Negative Control" reaction containing the enzyme and pyruvate, but omit the formaldehyde. This will allow you to measure background pyruvate degradation.

Step 3: Substrate Addition To the experimental reaction, add 100 mM of Pyruvate and 100 mM of Formaldehyde. Do not exceed 100 mM formaldehyde to prevent enzyme denaturation[4].

Step 4: Incubation Incubate the reaction mixtures at 45 °C for 10 minutes[4][6].

Step 5: Quenching and HPLC Quantification Quench the reaction (e.g., via rapid cooling or acidification) and analyze via HPLC. Validation Check: If the Negative Control shows a drop in pyruvate, background transaminases in your enzyme prep are consuming pyruvate to form L-alanine[2]. Further enzyme purification is required.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use lyophilized whole cells instead of purified enzymes to save time? A: Yes, lyophilized whole cells (e.g., E. coli expressing TA 039 and YfaU 013) can be used. However, you must monitor for non-enzymatic degradation of 4-hydroxy-2-oxobutanoate. Additionally, background cellular transaminases will consume your pyruvate (acting as an amino acceptor) to form L-alanine, which lowers your overall yield[2][3].

Q: Does the choice of buffer really matter for PaADL? Can I just use standard PBS? A: Buffer selection is critical. Experimental data demonstrates that while PaADL activity peaks at pH 8.5 in EPPS buffer, switching to CHES buffer at pH 9.0 yields significantly higher absolute catalytic activity[6]. PBS at physiological pH (7.4) will severely bottleneck your yield.

Q: Why is my 2,2,4-trihydroxybutanoic acid degrading over time in the reactor? A: Mathematical modeling of the cascade synthesis reveals a first-order, unspecific non-enzymatic transformation (degradation) of the aldol adduct when left in solution for extended periods[2]. Extract or utilize the product in downstream pathways as quickly as possible.

Sources

troubleshooting peak tailing for 2,2,4-Trihydroxybutanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatography . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2,2,4-Trihydroxybutanoic acid .

Because this compound is a highly polar polyhydroxy acid (containing one carboxylic acid group and three hydroxyl groups), it is notoriously difficult to analyze using standard reversed-phase liquid chromatography (RPLC). It is prone to severe secondary interactions, metal chelation, and poor retention. This guide provides a self-validating troubleshooting framework to restore peak symmetry and ensure reliable quantification.

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your method, you must identify the root cause of the tailing. The following workflow visualizes the logical path to isolate physical system deformations from chemical secondary interactions.

TroubleshootingPathway Start Peak Tailing: 2,2,4-Trihydroxybutanoic acid Test1 Inject Neutral Marker (e.g., Uracil) Start->Test1 Decision1 Does the neutral marker tail? Test1->Decision1 Physical Physical Issue (Void, Frit Blockage) Decision1->Physical Yes (Tf > 1.2) Chemical Chemical Issue (Silanol, Chelation) Decision1->Chemical No (Tf = 1.0) CheckpH Check Mobile Phase pH Is pH < pKa - 2? Chemical->CheckpH FixpH Suppress Ionization (Use 0.1% TFA) CheckpH->FixpH No CheckMetal Check Metal Chelation CheckpH->CheckMetal Yes FixMetal Use PEEK tubing or add EDTA CheckMetal->FixMetal Suspected CheckSilanol Silanophilic Interactions CheckMetal->CheckSilanol Ruled Out FixSilanol Use end-capped or HILIC column CheckSilanol->FixSilanol

Root cause analysis workflow for diagnosing HPLC peak tailing of polyhydroxy acids.

Frequently Asked Questions (FAQs)

Q1: Why does 2,2,4-Trihydroxybutanoic acid exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily driven by dual chemical interactions. First, the compound possesses a carboxylic acid group (pKa ~3.5–4.0). If the mobile phase pH is near this pKa, the molecule exists in a mixed ionization state, leading to uneven partitioning and asymmetrical peaks (1)[1]. Second, the three hydroxyl groups act as strong hydrogen-bond donors, interacting with unreacted, ionized silanols on the silica surface. Mechanistic studies using the Hydrophobic Subtraction Model confirm that differential interactions of carboxylic acids with vicinal silanol pairs play a major role in peak tailing (2)[2].

Q2: How do I definitively determine if the tailing is caused by a chemical interaction or a physical system issue? A: You must inject a neutral, non-ionizable marker (such as uracil or toluene). Neutral compounds do not participate in acid-base or silanophilic secondary interactions. If the neutral marker tails, you have a physical problem, such as a void at the head of the column, a blocked frit, or excessive extra-column volume (3)[3]. If the neutral marker is perfectly symmetrical but your polyhydroxy acid tails, the issue is strictly chemical.

Q3: What mobile phase adjustments are required to correct this tailing? A: You must lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid (e.g., pH 2.0 using 0.1% Trifluoroacetic acid or Phosphoric acid). This serves two causal functions: it fully protonates the analyte to ensure a single retention mechanism, and it protonates the residual silanol groups on the silica support, drastically reducing secondary hydrogen bonding (4)[4].

Q4: I adjusted the pH, but tailing persists. Could metal chelation be the culprit? A: Yes. Alpha-hydroxy acids and polyhydroxy acids are potent metal chelators. They coordinate strongly with trace metals (like Fe³⁺) present in the silica matrix or the stainless-steel components of the HPLC system (frits, tubing, column housing) (5)[5]. To mitigate this, use PEEK tubing, switch to a bio-inert/metal-free column, or add a trace amount of a chelator (e.g., 5 µM EDTA or medronic acid) to the mobile phase to outcompete the analyte for active metal sites.

Q5: Is reversed-phase (RPLC) the best mode for this compound, or should I consider HILIC? A: Given its extreme hydrophilicity, 2,2,4-Trihydroxybutanoic acid will have very poor retention on standard C18, often eluting near the void volume where peak shape is inherently distorted. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-embedded column provides better shielding for basic/polar compounds and vastly improves retention and peak symmetry (1)[1].

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to compare your system's metrics against established chromatographic standards. The symmetry of a peak is quantified by calculating the USP tailing factor (Tf), where a value of 1.0 indicates perfect symmetry (6)[6].

Metric / SymptomRoot CauseDiagnostic TestCorrective Action
Tf > 1.5 for ALL peaks Physical Issue (Void, Extra-column volume)Inject neutral marker (Uracil); observe Tf.Replace column; check PEEK fittings for dead volume; backflush column.
Tf > 1.5 ONLY for polyhydroxy acid Chemical Issue (Silanol interactions / pH mismatch)Lower mobile phase pH to 2.0; re-inject.Use highly end-capped column; ensure pH < pKa - 2.
Peak Fronting (Asymmetry < 0.9) Column Overload / Solvent MismatchDilute sample 10x; match diluent to mobile phase.Reduce injection volume; use weaker injection solvent.
Persistent tailing despite pH < 3.0 Metal ChelationAdd 5 µM EDTA to mobile phase; observe Tf.Passivate system with HNO₃; use PEEK tubing or bio-inert hardware.

Step-by-Step Protocol: Self-Validating System Passivation and Method Optimization

This protocol is designed as a self-validating system . By establishing a baseline with a neutral marker before and after making chemical changes, you mathematically prove whether your intervention resolved a physical defect or a chemical secondary interaction.

Step 1: System Baseline Evaluation

  • Prepare a test mix containing a neutral marker (e.g., Uracil, 10 µg/mL) and 2,2,4-Trihydroxybutanoic acid (50 µg/mL).

  • Inject 5 µL onto your current column using your standard mobile phase.

  • Calculate the USP Tailing Factor (Tf) for both peaks.

    • Causality Check: If Uracil Tf > 1.2, stop here and replace your column or fittings. If Uracil Tf = 1.0 but the acid Tf > 1.5, proceed to Step 2.

Step 2: Injection Solvent Matching

  • Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.

  • Causality Check: Mismatched injection solvents (e.g., injecting a 100% aqueous sample into a HILIC system, or a 100% organic sample into an RPLC system) cause the analyte to travel faster than the mobile phase at the column head, leading to premature band broadening and tailing.

Step 3: Mobile Phase pH Optimization

  • Prepare an aqueous mobile phase buffered to pH 2.0 – 2.5 using 0.1% Phosphoric acid (if using UV detection) or 0.1% Formic acid/TFA (if using MS detection).

  • Re-inject the test mix.

  • Causality Check: If the Tf of the acid drops below 1.2, the tailing was caused by silanophilic interactions and uneven ionization.

Step 4: Metal Passivation (If tailing persists)

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the HPLC system (pump, autosampler, and detector tubing) with 20% Nitric acid at 1.0 mL/min for 30 minutes to strip bound metal ions from stainless steel surfaces.

  • Flush with HPLC-grade water until the pH returns to neutral.

  • Reinstall the column and re-inject the test mix.

Step 5: Stationary Phase Upgrade

  • If the compound elutes too close to the void volume (k' < 2) on a C18 column, switch to a HILIC column (e.g., Amide or Zwitterionic phase).

  • Equilibrate the HILIC column with 90% Acetonitrile / 10% Ammonium Acetate buffer (pH 4.5).

  • Causality Check: HILIC relies on hydrophilic partitioning rather than hydrophobic retention, providing superior peak shape and retention for highly polar polyhydroxy acids.

References

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: PubMed / NIH URL
  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • What Causes Peak Tailing in HPLC?
  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL
  • HPLC Peak Tailing Source: Axion Labs URL

Sources

common impurities in synthetic 2,2,4-Trihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 2,2,4-Trihydroxybutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing metabolic engineering and synthetic biology workflows, I frequently consult with researchers struggling to isolate high-purity 2,2,4-trihydroxybutanoic acid .

To troubleshoot effectively, we must first establish a fundamental chemical reality: 2,2,4-trihydroxybutanoic acid is the stable, aqueous gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoate (often abbreviated as OHB or 2-keto-4-hydroxybutyrate) (1). The dynamic equilibrium between the keto, hydrate, and cyclic hemiketal forms dictates your yield and your impurity profile.

Below is our authoritative guide to understanding pathway bottlenecks, mitigating common impurities, and executing self-validating purification protocols.

Part 1: Pathway & Impurity Genesis

The impurities you encounter depend entirely on your synthetic route. The two most common biocatalytic approaches are the Aldol Condensation Route (from pyruvate and formaldehyde) and the Transamination Route (from L-homoserine). The diagram below illustrates where critical impurities branch off from the target workflow.

G Pyruvate Pyruvate Aldolase Aldolase (e.g., PaADL) Pyruvate->Aldolase Parapyruvate Impurity: Parapyruvate (Pyruvate Dimer) Pyruvate->Parapyruvate Base-catalyzed Self-condensation Formaldehyde Formaldehyde Formaldehyde->Aldolase Homoserine L-Homoserine Transaminase Transaminase / Oxidase Homoserine->Transaminase OHB 4-Hydroxy-2-oxobutanoate (Target Keto-form) Aldolase->OHB Aldol Condensation Transaminase->OHB Deamination Glutamate Impurity: L-Glutamate (Byproduct) Transaminase->Glutamate Amino Acceptor Conversion Hydrate 2,2,4-Trihydroxybutanoic acid (Target Hydrate Form) OHB->Hydrate Aqueous Hydration (Equilibrium) Lactone Impurity: Cyclic Hemiketal (Lactone) OHB->Lactone Acidic Workup (Cyclization)

Fig 1. Synthesis pathways of 2,2,4-trihydroxybutanoic acid and genesis of common impurities.

Part 2: Troubleshooting FAQs

Q1: During the aldolase-catalyzed synthesis, my HPLC chromatogram shows a major impurity peak. What is it, and how do I prevent it? A: If you are running the reaction at the optimal alkaline pH for Pseudomonas aeruginosa aldolase (PaADL) (pH 8.5–9.0) (1), the most common impurity is parapyruvate (2-hydroxy-2-methyl-4-oxopentanedioic acid). Causality: Pyruvate is highly susceptible to base-catalyzed aldol self-condensation. When the initial concentration of pyruvate is high, the homodimerization rate outcompetes the cross-aldol condensation with formaldehyde. Resolution: Implement a fed-batch substrate addition strategy (See Protocol 1). Maintain the steady-state concentration of pyruvate below 20 mM while keeping formaldehyde in slight excess.

Q2: I am synthesizing the compound via the transamination of L-homoserine. How do I eliminate the stoichiometric L-glutamate byproduct? A: Transamination using an engineered glutamate dehydrogenase (GDH) or homoserine transaminase requires α -ketoglutarate as the amino acceptor, yielding equimolar L-glutamate (2). Causality: Both the target hydrate and L-glutamate are highly polar organic acids. However, L-glutamate retains an α -amino group, making it zwitterionic at neutral pH, whereas 2,2,4-trihydroxybutanoate is purely anionic. Resolution: Use strong anion-exchange chromatography (SAX) (See Protocol 2). The differential charge states allow for clean separation under a mild salt gradient.

Q3: My NMR and LC-MS data show a mass corresponding to M−18 ( m/z 100). Is my product degrading? A: You are observing the dehydration and cyclization of the open-chain hydrate into its cyclic hemiketal/lactone form (2-hydroxy- γ -butyrolactone) (3). Causality: Acidic conditions (pH < 4) during quenching or workup protonate the C4-hydroxyl and the C2-carbonyl, driving intramolecular nucleophilic attack and subsequent dehydration. Resolution: Quench the reaction and perform downstream concentration at a strictly neutral to mildly alkaline pH (pH 7.0–7.5). Lyophilize the product as a sodium salt to lock it in the open-chain hydrate conformation.

Q4: My downstream enzymes (e.g., dehydrogenases) are crashing out. Could residual formaldehyde be the culprit? A: Yes. Formaldehyde is a potent protein cross-linker. Causality: In the aldolase route, formaldehyde is supplied in excess to drive the reaction forward. Residual formaldehyde will rapidly inactivate downstream biocatalysts via Schiff base formation with surface lysine residues. Resolution: Introduce a formaldehyde clearance step. Exploit the volatility of formaldehyde by performing a mild vacuum evaporation step prior to downstream coupling, or utilize a secondary enzymatic quench.

Part 3: Quantitative Impurity Data

Monitor your synthesis against these established limits to ensure downstream compatibility for synthetic biology applications (4).

ImpurityOrigin / PathwayMolecular WeightPrimary Detection MethodAcceptable LimitMitigation Strategy
Parapyruvate Pyruvate self-condensation (Aldol route)176.12 g/mol HPLC-UV (210 nm)< 2.0%Fed-batch pyruvate addition
L-Glutamate α -KG transamination (Homoserine route)147.13 g/mol LC-MS / Ninhydrin assay< 0.5%Anion-exchange chromatography
Cyclic Hemiketal Acid-catalyzed cyclization (Workup)100.07 g/mol NMR / LC-MS ( m/z 100)< 5.0%Neutral pH maintenance (pH 7.5)
Formaldehyde Unreacted substrate (Aldol route)30.03 g/mol DNPH derivatization< 10 ppmVacuum evaporation / Enzymatic clearance

Part 4: Step-by-Step Methodologies

Protocol 1: Fed-Batch Biocatalysis of 2,2,4-Trihydroxybutanoic Acid

This protocol is designed to self-validate by preventing parapyruvate formation before it starts.

  • Buffer Preparation: Prepare 50 mM CHES buffer, pH 9.0, supplemented with 1 mM MgCl2​ .

  • Enzyme Loading: Add purified PaADL to a final concentration of 0.1 mg/mL.

  • Formaldehyde Priming: Add formaldehyde to a starting concentration of 100 mM.

  • Fed-Batch Pyruvate Addition: Instead of a bolus addition, use a programmable syringe pump to infuse 1 M sodium pyruvate at a rate of 10 mM/hour over 10 hours.

    • Causality: Keeping the instantaneous pyruvate concentration low ensures that the cross-aldol reaction with formaldehyde kinetically outcompetes bimolecular dimerization.

  • Reaction Monitoring: Sample every 2 hours. Quench analytical samples with 0.1% TFA and analyze via HPLC (Aminex HPX-87H column, 0.005 N H2​SO4​ mobile phase).

  • Quenching & Stabilization: Once conversion plateaus, immediately adjust the bulk reaction pH to 7.5 using 1 M NaOH. This stabilizes the 2,2,4-trihydroxybutanoate hydrate form before downstream processing.

Protocol 2: Anion-Exchange Purification Workflow (Homoserine Route)

This workflow exploits the zwitterionic nature of amino acid impurities to isolate the purely anionic target.

  • Resin Equilibration: Pack a column with strong anion-exchange resin (e.g., Dowex 1X8, chloride form). Equilibrate with 5 column volumes (CV) of 20 mM Tris-HCl, pH 7.5.

  • Sample Loading: Load the clarified biocatalysis mixture. Ensure the sample pH is exactly 7.5.

    • Causality: At pH 7.5, the carboxylate group of 2,2,4-trihydroxybutanoate is fully deprotonated (anionic) and binds strongly to the quaternary ammonium groups of the SAX resin. Zwitterionic impurities (like unreacted homoserine) will largely wash through.

  • Washing: Wash with 3 CV of 20 mM Tris-HCl, pH 7.5 to remove neutral byproducts.

  • Gradient Elution: Apply a linear gradient of 0 to 500 mM NaCl in 20 mM Tris-HCl, pH 7.5 over 10 CV. L-Glutamate typically elutes at ~150 mM NaCl, whereas the highly polar 2,2,4-trihydroxybutanoate elutes later at ~300 mM NaCl.

  • Desalting & Lyophilization: Pool the target fractions, desalt using size-exclusion chromatography (e.g., Sephadex G-10), and lyophilize to obtain the pure sodium salt of 2,2,4-trihydroxybutanoic acid.

References

  • One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase, Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid, ACS Catalysis - ACS Publications.[Link]

  • Construction of a synthetic pathway for the production of 1,3-propanediol from glucose, Scientific Reports - Nature.[Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA).

As a highly polar, low-molecular-weight organic acid (C₄H₈O₅, exact mass 136.037 Da) [1], 2,2,4-THBA presents unique challenges in both chromatographic retention and mass spectrometric ionization. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my 2,2,4-THBA signal extremely weak or undetectable in positive ion mode?

A: 2,2,4-THBA contains a terminal carboxylic acid group with a low pKa (~3.5). In positive electrospray ionization (ESI+), protonation of this molecule is highly unfavorable, leading to poor ion yields. You must switch to Negative Electrospray Ionization (ESI-) . In ESI-, the carboxylic acid undergoes facile deprotonation, yielding a strong, stable precursor ion [M-H]⁻ at m/z 135.0. Analysis of structurally similar hydroxybutyric acids demonstrates that ESI- is essential for achieving sub-microgram sensitivity [2].

Q2: What are the optimal MRM transitions, and why do I see multiple isobaric interferences?

A: The primary Multiple Reaction Monitoring (MRM) transitions for 2,2,4-THBA are 135.0 → 117.0 (loss of H₂O) and 135.0 → 75.0 (carbon backbone cleavage). If you observe multiple peaks in your chromatogram sharing these transitions, you are detecting endogenous isomers (such as threonic acid or erythronic acid). Because a mass spectrometer cannot distinguish between isomers with identical fragmentation pathways, you must rely on chromatographic baseline separation prior to MS detection.

Q3: How do I prevent excessive in-source fragmentation of 2,2,4-THBA?

A: Polyhydroxy acids are notoriously prone to in-source dehydration. If you perform a Q1 full scan and observe that the m/z 117.0 peak is significantly larger than your m/z 135.0 precursor, your Declustering Potential (DP) or Cone Voltage is too high [3]. Self-Validating Fix: Infuse your standard at 10 µL/min and monitor the 135.0 / 117.0 ratio in Q1. Incrementally decrease the DP until the m/z 135.0 precursor is maximized and the m/z 117.0 in-source fragment is minimized.

Q4: What mobile phase additives should I use to maximize ESI- sensitivity?

A: Avoid strong ion-pairing agents like Trifluoroacetic acid (TFA) at all costs, as they severely suppress negative ionization. Instead, use 10 mM Ammonium Acetate (pH ~4.5–5.0) or 0.1% Formic acid . These volatile buffers maintain the analyte in a state conducive to ESI- droplet desolvation while providing excellent peak shape on polar stationary phases.

Part 2: Quantitative Data Summaries

The following tables summarize the optimal parameters for quantifying 2,2,4-THBA on a standard triple quadrupole mass spectrometer.

Table 1: Recommended MRM Transitions for 2,2,4-THBA

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Assignment Purpose
135.0 117.0 -12 [M-H-H₂O]⁻ Quantifier
135.0 75.0 -22 Cleavage product Qualifier 1

| 135.0 | 91.0 | -18 | [M-H-CO₂]⁻ | Qualifier 2 |

Table 2: Optimized ESI- Source Parameters

Parameter Recommended Setting Mechanistic Rationale
Ionization Mode ESI Negative Promotes deprotonation of the carboxylic acid moiety.
Capillary Voltage -3.5 to -4.5 kV Ensures a stable Taylor cone for high-organic mobile phases.
Source Temperature 400 - 500 °C Enhances the desolvation of highly polar, hydrated analytes.

| Declustering Potential | -30 to -40 V | Kept deliberately low to prevent in-source water loss (-18 Da). |

Part 3: Step-by-Step Experimental Protocol

To guarantee a self-validating system, follow this methodical workflow for optimizing your LC-MS/MS method.

Phase 1: Sample Preparation
  • Aliquot 50 µL of plasma/serum or cell culture media into a microcentrifuge tube.

  • Add 200 µL of ice-cold Acetonitrile (1:4 ratio) to precipitate matrix proteins. Note: The high polarity of 2,2,4-THBA ensures it remains highly soluble in the organic supernatant.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer the supernatant to an LC vial for direct injection.

Phase 2: Mass Spectrometry Optimization (Syringe Infusion)
  • Prepare a 1 µg/mL neat standard of 2,2,4-THBA in 50% Acetonitrile / 50% Water.

  • Infuse the standard directly into the MS source at 10 µL/min using a syringe pump.

  • Q1 Optimization: Run a Q1 full scan (m/z 50–200) in ESI-. Adjust the Declustering Potential (DP) until the m/z 135.0 peak is the base peak.

  • Q3 Optimization: Isolate m/z 135.0 in Q1. Ramp the Collision Energy (CE) in Q2 from -5 eV to -40 eV. Monitor the yield of m/z 117.0, 91.0, and 75.0 in Q3. Lock in the CE values that produce the highest signal-to-noise ratio for each fragment.

Phase 3: Chromatographic Method Development

Because 2,2,4-THBA is highly hydrophilic, it will elute in the void volume of a standard C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended [4].

  • Column: Install a HILIC column (e.g., ZIC-HILIC or Luna NH2, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B (to retain the polar analyte). Linearly decrease to 50% B over 5 minutes. Return to 90% B and equilibrate for 3 minutes.

Part 4: Mandatory Visualization

LCMS_Workflow Start Start: 2,2,4-THBA Method Development Infusion 1. Syringe Infusion (1 µg/mL in 50% ACN) Start->Infusion Mode 2. Select Ionization Mode (ESI Negative: [M-H]-) Infusion->Mode Q1 3. Q1 Full Scan Target Precursor: m/z 135.0 Mode->Q1 DP 4. Optimize Declustering Potential (Minimize m/z 117.0 H2O loss) Q1->DP MS2 5. Product Ion Scan Target Fragments: m/z 117.0, 75.0 DP->MS2 CE 6. Optimize Collision Energy (Maximize Fragment Yield) MS2->CE LC 7. Chromatography Selection (HILIC vs. Reversed-Phase) CE->LC HILIC 8. HILIC Validation (Ammonium Acetate/ACN) LC->HILIC Highly Polar Analytes

Fig 1. Logical workflow for optimizing LC-MS/MS parameters for highly polar organic acids.

Part 5: References

  • PubChem. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933". National Center for Biotechnology Information. Available at:[Link]

  • Reçber, T. et al. "Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS". Journal of Research in Pharmacy, 2022. Available at:[Link]

  • Lang, J. et al. "The Analysis of Black Powder Substitutes Containing Ascorbic Acid by Ion Chromatography/Mass Spectrometry". Journal of Forensic Sciences, 2009. Available at: [Link]

Technical Support Center: Troubleshooting 2,2,4-Trihydroxybutanoic Acid Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Stability, degradation mechanisms, and handling protocols for 2,2,4-trihydroxybutanoic acid under acidic conditions.

Overview & Chemical Causality

2,2,4-Trihydroxybutanoic acid (PubChem CID 5282933)[1] is the stable, hydrated gem-diol form of 4-hydroxy-2-oxobutanoic acid (commonly known as 2-keto-4-hydroxybutyrate or 2-KHB). It is a critical intermediate in synthetic methylotrophy, engineered one-carbon (C1) assimilation pathways, and the biomanufacturing of high-value compounds like 1,3-propanediol and L-homoserine[2].

Because α -keto acids possess a highly electrophilic carbonyl carbon adjacent to an electron-withdrawing carboxylate group, they rapidly hydrate in aqueous solutions to form gem-diols. However, this equilibrium is highly pH-dependent. Under acidic conditions (pH < 4.0), the carboxylate is protonated, shifting the equilibrium back to the reactive keto form. Once the keto form is exposed, the molecule undergoes rapid, irreversible intramolecular degradation, severely compromising downstream enzymatic processing and analytical quantification[3][4].

Frequently Asked Questions (FAQs)

Q1: Why does my 2,2,4-trihydroxybutanoic acid yield drop significantly when quenching enzymatic reactions with acid (e.g., HCl, TFA, or Formic Acid)? Expertise & Causality: At physiological or slightly alkaline pH (7.0–9.0), the deprotonated carboxylate anion stabilizes the open-chain gem-diol form. When you quench a reaction with strong acid, the pH drops below the pKa of the carboxylic acid (typically ~3.5 for α -keto acids). Protonation removes electrostatic stabilization and activates the C1 carbonyl. This triggers a rapid intramolecular nucleophilic attack by the terminal C4-hydroxyl group onto the C1-carboxylic acid, resulting in Fischer esterification (lactonization) to form α -keto- γ -butyrolactone (dihydrofuran-2,3-dione)[5]. Actionable Insight: Never use acidic quenching agents for this metabolite. Transition to organic solvent quenching (e.g., cold acetonitrile) or rapid thermal inactivation.

Q2: I am detecting unexpected peaks in my LC-MS/GC-MS analysis. What are the primary acidic degradation products I should be tracking? Expertise & Causality: If your chromatographic mobile phase is acidic (e.g., 0.1% Formic Acid), the analyte will degrade on-column. You must monitor for three primary degradation pathways:

  • Lactonization: Yields α -keto- γ -butyrolactone (Mass shift: -18 Da, loss of H2​O ).

  • Dehydration: Acid-catalyzed elimination of the C4 hydroxyl group yields 2-oxobut-3-enoic acid[6].

  • Decarboxylation: α -keto acids are inherently prone to spontaneous decarboxylation under acidic and thermal stress, yielding 3-hydroxypropanal and CO2​ [7]. Actionable Insight: Switch to neutral or slightly alkaline mobile phases (e.g., 20 mM Ammonium Acetate, pH 7.5) paired with a HILIC column to preserve the intact 2,2,4-trihydroxybutanoate species.

Q3: How can I stabilize the compound for long-term storage and prevent retro-aldol cleavage? Expertise & Causality: In addition to acid-driven lactonization, the keto form is susceptible to spontaneous retro-aldol cleavage into pyruvate and formaldehyde, especially if the pH drifts[3]. Actionable Insight: Store the compound as a lyophilized sodium or potassium salt. If storing in an aqueous solution, buffer heavily with EPPS or CHES at pH 7.5–8.0, aliquot to avoid freeze-thaw cycles, and store at -80°C[2][8].

Quantitative Data: Degradation Kinetics & Product Distribution

The following table summarizes the behavior of 2,2,4-trihydroxybutanoic acid across different pH environments, providing a predictive framework for troubleshooting yield losses.

pH LevelPrimary Species in SolutionDominant Degradation PathwayEstimated Half-Life (25°C)Mitigation Strategy
< 3.0 Protonated Keto FormLactonization ( α -keto- γ -butyrolactone)< 2 hoursAvoid acidic eluents; use solvent quenching.
3.0 - 5.0 Mixed (Keto/Gem-diol)Dehydration (2-oxobut-3-enoic acid)~ 12 hoursNeutralize samples immediately after extraction.
6.0 - 8.0 Deprotonated Gem-diolStable (Minimal degradation)> 7 daysStore in EPPS/Phosphate buffer (pH 7.5).
> 9.0 Deprotonated Keto FormRetro-aldol cleavage (Pyruvate + Formaldehyde)~ 48 hoursAvoid highly alkaline conditions; maintain pH < 8.5.

Mechanistic Visualization

Pathway Node1 2,2,4-Trihydroxybutanoic Acid (Stable Gem-diol Hydrate) Node2 4-Hydroxy-2-oxobutanoic Acid (Reactive Keto Form) Node1->Node2 Acidic pH Shift (-H2O) Node3 α-Keto-γ-butyrolactone (Lactonization) Node2->Node3 Intramolecular Esterification (pH < 3) Node4 2-Oxobut-3-enoic Acid (Dehydration) Node2->Node4 Acid-Catalyzed Elimination (-H2O) Node5 3-Hydroxypropanal + CO2 (Decarboxylation) Node2->Node5 Thermal/Acidic Decarboxylation

Mechanistic pathways of 2,2,4-trihydroxybutanoic acid degradation under acidic conditions.

Experimental Protocol: pH-Neutral Extraction and Quantification Workflow

This self-validating protocol ensures the structural integrity of 2,2,4-trihydroxybutanoic acid during extraction from whole-cell biocatalysis assays by strictly avoiding acid-induced degradation.

Step 1: Non-Acidic Reaction Quenching

  • Extract 500 µL of the enzymatic reaction mixture (e.g., containing pyruvate aldolase and substrates).

  • Immediately inject the sample into 500 µL of pre-chilled (-20°C) 100% Acetonitrile (ACN) to precipitate proteins without altering the pH. Critical: Do not use Trichloroacetic acid (TCA), HCl, or Perchloric acid.

  • Vortex vigorously for 10 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.

Step 2: Centrifugation and Phase Separation

  • Centrifuge the mixture at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean, pre-chilled microcentrifuge tube, avoiding the protein pellet.

Step 3: Lyophilization and Resuspension

  • Snap-freeze the supernatant in liquid nitrogen and lyophilize to dryness to remove the ACN and water.

  • Resuspend the dried pellet in 200 µL of 50 mM Ammonium Acetate buffer (pH 7.5). Self-Validation: Resuspending in a pH 7.5 buffer forces the equilibrium to remain heavily favored toward the stable gem-diol/carboxylate form.

Step 4: LC-MS Analysis

  • Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC).

  • Utilize a mobile phase gradient of (A) 20 mM Ammonium Acetate, pH 7.5, and (B) 100% Acetonitrile. This neutral gradient prevents on-column lactonization and dehydration, ensuring the peak area accurately reflects the biological titer.

References

  • National Center for Biotechnology Information. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933" PubChem. [Link]

  • European Bioinformatics Institute. "metabolite (CHEBI:25212)" EMBL-EBI. [Link]

  • Jeong, D. W., et al. (2024). "Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans." Applied Microbiology and Biotechnology. [Link]

  • Walther, T., et al. (2020). "Cascade enzymatic synthesis of L-homoserine – mathematical modeling and optimization." Reaction Chemistry & Engineering. [Link]

  • Hernandez, K., et al. (2021). "Thermostability Engineering of a Class II Pyruvate Aldolase from Escherichia coli by in Vivo Folding Interference." ACS Sustainable Chemistry & Engineering. [Link]

  • Bouzon, M., et al. (2022). "Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy." Microorganisms. [Link]

Sources

challenges in the purification of 2,2,4-Trihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The purification of 2,2,4-trihydroxybutanoic acid—the stable gem-diol (hydrate) form of 4-hydroxy-2-oxobutanoic acid (HOBA)—presents a unique set of physicochemical hurdles. As a critical intermediate in synthetic methylotrophy (the HOB cycle), 1,3-propanediol biosynthesis, and 1,2,4-butanetriol production[1][2], its isolation is notoriously difficult due to extreme polarity, complex aqueous equilibria, and susceptibility to pH-driven degradation[3].

This technical guide provides mechanistic troubleshooting and field-validated protocols to ensure high-yield, high-purity recovery during your downstream processing.

Mechanistic Overview: The Stability Conundrum

Before troubleshooting, it is critical to understand the molecular causality behind the degradation of your target compound. 4-Hydroxy-2-oxobutanoic acid exists in a dynamic state. Because of the electron-withdrawing nature of the adjacent carboxylate and hydroxyl groups, the alpha-keto moiety undergoes spontaneous hydration in aqueous media to form the gem-diol, 2,2,4-trihydroxybutanoic acid.

HOBA_Equilibrium Reactants Pyruvate + Formaldehyde Keto 4-Hydroxy-2-oxobutanoic acid (Keto Form) Reactants->Keto Aldolase (pH 7-8) Keto->Reactants Retro-aldol (High pH) Hydrate 2,2,4-Trihydroxybutanoic acid (Gem-diol / Target) Keto->Hydrate Aqueous Equilibrium Lactone Lactone Derivatives (Degradation) Keto->Lactone Acidic pH (< 4.0) Cleavage Retro-Aldol Cleavage Hydrate->Cleavage Strong Base (> 8.5)

Aqueous equilibrium and degradation pathways of 2,2,4-trihydroxybutanoic acid.

Troubleshooting FAQs

Q1: My NMR spectra show a complex mixture of signals rather than a single pure compound, even after rigorous chromatography. What is happening? The Causality: You are observing the keto-hydrate equilibrium. In aqueous solutions, alpha-keto acids with electron-withdrawing groups undergo spontaneous hydration to form a gem-diol. Thus, 4-hydroxy-2-oxobutanoic acid exists in a dynamic equilibrium with 2,2,4-trihydroxybutanoic acid[4]. Furthermore, slow cyclization into hemiketals or lactones can create additional NMR resonances. The Solution: To obtain a clean NMR spectrum, analyze the sample in a strictly aprotic solvent (e.g., DMSO- d6​ ) after thorough lyophilization, or derivatize the ketone moiety (e.g., using methoxyamine) prior to analysis to lock the molecule into a single structural conformation.

Q2: I am losing my product during the concentration step. The mass spectrometry indicates a mass of [M-H₂O]. Why? The Causality: 2,2,4-Trihydroxybutanoic acid is highly susceptible to intramolecular esterification (lactonization) or dehydration[5]. When the pH drops below 4.0—often occurring during the concentration of unbuffered eluents or when using acidic modifiers like TFA—the C4-hydroxyl group attacks the C1-carboxylate, forming 2-keto-4-hydroxybutyrolactone (or its enol tautomer). Alternatively, it can dehydrate to form 2-keto-but-3-enoate[5]. The Solution: Strictly maintain the pH between 6.0 and 7.0 during all concentration and lyophilization steps. Avoid acidic mobile phases in chromatography. If using anion-exchange chromatography, elute with a volatile neutral salt (e.g., ammonium bicarbonate) rather than HCl or formic acid.

Q3: Why is my product reverting back to pyruvate and formaldehyde during downstream processing? The Causality: The formation of 4-hydroxy-2-oxobutanoic acid via pyruvate aldolase (e.g., PaADL or E. coli YfaU) is a reversible carbon-carbon bond-forming reaction[3][4]. If the active enzyme is not completely removed, or if the solution is subjected to highly alkaline conditions (pH > 8.5), retro-aldol cleavage is thermodynamically favored, regenerating the starting materials[4]. The Solution: Immediately quench the enzymatic reaction by ultrafiltration (e.g., 10 kDa MWCO spin columns) to physically remove the aldolase before any concentration steps. Do not use heat inactivation, as elevated temperatures accelerate retro-aldol cleavage.

Data Presentation: Evaluation of Purification Strategies

To optimize your workflow, compare the physicochemical limitations of standard purification techniques below:

Purification MethodTypical Yield (%)Purity (%)Primary Limitations & Causality
Solvent Extraction (Ethyl Acetate) < 15%LowExtreme hydrophilicity of the triol/carboxylate prevents partitioning into the organic phase.
Silica Gel Chromatography 20 - 30%ModerateIrreversible binding to silica; acidic silanol groups promote lactonization and dehydration.
Anion-Exchange Chromatography 75 - 85%> 95%Requires careful desalting; necessitates strict pH control during fraction pooling to prevent degradation.
Chemical Derivatization (Esterification) 80 - 90%> 98%Adds synthetic steps; requires subsequent deprotection which may inadvertently trigger retro-aldol cleavage.

Experimental Protocol: Anion-Exchange Isolation of 2,2,4-Trihydroxybutanoic Acid

Self-Validating System: This protocol utilizes physical separation (ultrafiltration) to prevent enzymatic reversion, followed by pH-buffered ion exchange to exploit the molecule's anionic nature while suppressing lactonization.

Step 1: Enzymatic Quenching and Clarification

  • Upon completion of the3[3], immediately transfer the mixture to a 10 kDa Molecular Weight Cut-Off (MWCO) ultrafiltration cassette.

  • Centrifuge at 4,000 × g at 4°C until the retentate volume is <5% of the original volume. Causality: Physical removal of the aldolase halts the equilibrium, preventing retro-aldol cleavage during downstream processing.

Step 2: Column Equilibration

  • Pack a column with a strong anion-exchange resin (e.g., Dowex 1X8 or Q-Sepharose, chloride or bicarbonate form).

  • Equilibrate the resin with 5 column volumes (CV) of 20 mM Ammonium Bicarbonate buffer (pH 6.5). Causality: Maintaining pH 6.5 prevents both acid-catalyzed lactonization and base-catalyzed retro-aldol cleavage.

Step 3: Sample Loading and Washing

  • Dilute the ultrafiltered reaction mixture 1:2 with deionized water to reduce ionic strength, ensuring optimal binding of the carboxylate group to the resin.

  • Load the sample onto the column at a flow rate of 1 mL/min.

  • Wash with 3 CV of 20 mM Ammonium Bicarbonate (pH 6.5) to elute neutral impurities (e.g., unreacted formaldehyde) and cationic species.

Step 4: Gradient Elution

  • Elute the target compound using a linear gradient of Ammonium Bicarbonate (20 mM to 500 mM, pH 6.5) over 10 CV.

  • Collect fractions and monitor via UV absorbance (if derivatized) or by spotting on TLC (visualized with KMnO₄ stain). 2,2,4-trihydroxybutanoic acid typically elutes between 150-250 mM salt concentration.

Step 5: pH-Controlled Lyophilization

  • Pool the fractions containing the product. Verify the pH is exactly 6.5.

  • Freeze the pooled fractions at -80°C and lyophilize to dryness. Ammonium bicarbonate will sublimate, leaving the purified ammonium salt of 2,2,4-trihydroxybutanoic acid.

References

  • One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][4]

  • Unravelling Formaldehyde Metabolism in Bacteria: Road towards Synthetic Methylotrophy Source: MDPI URL:[Link][1]

  • Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans Source: PMC / NIH URL:[Link][3]

  • Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli Source: SCIEPublish URL:[Link][2]

  • trans-o-Hydroxybenzylidenepyruvate Hydratase-Aldolase as a Biocatalyst Source: Applied and Environmental Microbiology - ASM Journals URL:[Link][5]

Sources

Technical Support Center: Stereocontrol in Polyhydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to ensure your synthetic workflows are robust, reproducible, and mechanistically sound. This guide addresses one of the most pervasive challenges in carbohydrate and chiral building block synthesis: maintaining optical purity.

⚠️ System Alert: Nomenclature & Structural Clarification

Before troubleshooting, we must address a critical structural reality regarding 2,2,4-trihydroxybutanoic acid . By IUPAC definition, 2,2,4-trihydroxybutanoic acid possesses two identical hydroxyl groups at the C2 position, making it a geminal diol (the hydrate of 2-oxo-4-hydroxybutanoic acid). Because the C2 carbon lacks four unique substituents, it is an achiral molecule . Therefore, racemization is structurally impossible for 2,2,4-trihydroxybutanoic acid.

However, in drug development and metabolomics, researchers frequently use this nomenclature when referring to its highly racemization-prone chiral isomers:

  • 2,4-dihydroxybutanoic acid (DHBA)

  • 2,3,4-trihydroxybutanoic acid (L-Threonic acid / Erythronic acid) [1]

This guide is engineered to troubleshoot stereocenter degradation (racemization/epimerization) specifically for these chiral polyhydroxybutanoic acid derivatives, where C2 racemization is a notorious failure point[2].

Part 1: The Causality of α-Racemization

To prevent racemization, you must understand its thermodynamic driver. The α-proton (at C2) in polyhydroxybutanoic acids is highly acidic due to the electron-withdrawing effects of the adjacent carboxylate and hydroxyl groups.

When exposed to basic conditions or excessive thermal energy, this proton is abstracted, leading to a planar enediol or enolate intermediate . Because this intermediate is sp²-hybridized and planar, subsequent reprotonation occurs non-selectively from either the top or bottom face, destroying the stereocenter and yielding a racemic mixture[2].

Racemization_Mechanism A Chiral α-Hydroxy Acid (sp³ C2 Stereocenter) B Base / Heat (-H⁺) A->B C Planar Enediol Intermediate (sp² Hybridized C2) B->C D Non-selective Reprotonation C->D E Racemic Mixture (Loss of Optical Purity) D->E

Fig 1: Base-catalyzed enolization mechanism leading to racemization at the α-carbon.

Part 2: Troubleshooting FAQs

Q1: My synthesis of (S)-2,4-dihydroxybutanoic acid from L-malic acid yields a racemic mixture. What went wrong? A: The primary culprit is likely the use of harsh basic conditions during the reduction or lactonization phases. For instance, using sodium borohydride ( NaBH4​ ) in unbuffered methanol can spike the pH, triggering enolization at C2. Furthermore, alkaline degradation of glucose sources to form these acids inherently risks racemization if the temperature exceeds 70°C[3]. Switch to a neutral, electrophilic reducing agent like Borane-Dimethylsulfide ( BH3​⋅SMe2​ )[4].

Q2: How can I prevent C2-epimerization during the oxidation of ascorbic acid to L-threonic acid (2,3,4-trihydroxybutanoic acid)? A: The oxidative cleavage of the intermediate 2,3-diketogulonic acid is highly sensitive[1]. If the pH exceeds 8.0 during the hydrogen peroxide oxidation step, the C2 stereocenter will epimerize before the carbon-carbon bond cleaves. You must rigorously buffer the reaction to a mildly acidic to neutral pH (pH 5.5 - 6.5) and keep the temperature below 10°C.

Q3: What protecting group strategy best minimizes α-proton acidity? A: Masking the 1,2-diol or 2,4-diol systems as an acetonide (isopropylidene acetal) is highly effective. By tying the hydroxyl groups into a rigid 5- or 6-membered ring, you lock the conformation and introduce significant steric bulk. This drastically increases the kinetic barrier for base-catalyzed deprotonation at the α-carbon.

Part 3: Quantitative Condition Optimization

To establish a self-validating system, your reaction parameters must be strictly controlled. The table below summarizes the causality between reaction conditions and optical purity retention.

Reaction VariableHigh Racemization Risk (Avoid)Stereoretentive Condition (Optimal)Mechanistic Rationale
pH Control > 8.0 (Alkaline)3.0 - 6.5 (Mildly Acidic)Base directly abstracts the α-proton, forming the achiral enolate.
Temperature > 60°C0°C to 25°CThermal energy overcomes the activation barrier for enolization.
Protecting Groups Unprotected α-hydroxylAcetonide or bulky silyl ethersSteric bulk and conformational locking reduce kinetic acidity.
Reducing Agent NaBH4​ in MeOH BH3​⋅SMe2​ in THFBorane is a mild, neutral electrophilic reducing agent[4].

Part 4: Validated Experimental Protocol

To guarantee trustworthiness, the following is a self-validating, step-by-step methodology for the stereoretentive synthesis of (S)-2,4-dihydroxybutanoic acid from L-malic acid.

Phase 1: Protection and Activation
  • Esterification: Dissolve 10 mmol of enantiopure L-malic acid in 50 mL of anhydrous methanol. Add 0.5 mL of concentrated H2​SO4​ and reflux for 4 hours. Concentrate under vacuum to yield dimethyl L-malate.

  • Hydroxyl Protection: React the dimethyl L-malate with tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) and imidazole (2.0 eq) in anhydrous DMF at 0°C for 2 hours to protect the α-hydroxyl group.

Phase 2: Mild Stereoretentive Reduction
  • Borane Reduction: Dissolve the protected diester in anhydrous THF (30 mL) and cool to 0°C under an inert Argon atmosphere.

  • Reagent Addition: Dropwise, add 1.1 equivalents of BH3​⋅SMe2​ complex[4]. Causality note: The bulky TBS group sterically directs the borane to selectively reduce the less hindered C4 ester while leaving the C1 ester intact, all without spiking the pH.

  • Quenching: Stir for 4 hours at room temperature, then strictly quench with methanol at 0°C. Do not use NaOH/H2O2 for quenching , as this will induce immediate racemization.

Phase 3: Deprotection and Validation
  • Deprotection: Remove the TBS group using mildly acidic conditions (e.g., 10% TFA in DCM at 0°C). Avoid TBAF if possible, as the basicity of the fluoride ion can cause trace epimerization.

  • Validation (Self-Validating Step): Analyze the final product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). The system is validated if the enantiomeric excess (ee) is >99%.

Stereocontrolled_Workflow Step1 1. Substrate Selection Enantiopure L-Malic or Ascorbic Acid Step2 2. Hydroxyl Protection Acetonide / Silyl Ether Formation Step1->Step2 Step3 3. Mild Transformation BH₃-SMe₂ Reduction or pH-Controlled Oxidation Step2->Step3 Step4 4. Acidic Deprotection Strictly Avoid Basic Conditions Step3->Step4 Step5 5. Validation Chiral HPLC & Polarimetry (>99% ee) Step4->Step5

Fig 2: Validated workflow for stereoretentive synthesis of polyhydroxybutanoic acids.

References

  • An open source computational workflow for the discovery of autocatalytic networks in abiotic reactions - PMC Source: nih.gov URL: [Link]

  • Source: google.
  • ortho-Diphenylphosphanylbenzoyl-Directed Palladium Catalyzed Allylic Substitution with Soft Nucleophiles Source: uni-freiburg.de URL: [Link]

Sources

Technical Support Center: Troubleshooting 2,2,4-Trihydroxybutanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering solubility, extraction, and chromatographic challenges with 2,2,4-Trihydroxybutanoic acid .

As a highly polar metabolite, this compound frequently defies standard organic solvent workflows. Below, we dissect the physicochemical causality behind these issues and provide field-proven, self-validating protocols to ensure high-yield recoveries and stable formulations.

Physicochemical Profiling & Causality

Understanding the molecular architecture of 2,2,4-Trihydroxybutanoic acid (CID 5282933)[1] is the prerequisite to solving any solvent incompatibility. As a polyhydroxy acid (PHA), it possesses a short four-carbon backbone densely packed with three hydroxyl (-OH) groups and one carboxylic acid (-COOH) group.

This structure creates a massive hydrogen-bonding network. The energetic penalty of breaking the water-solute hydrogen bonds is too high for non-polar solvents to overcome, meaning standard organic extraction techniques will fail without targeted chemical modifiers[2].

Quantitative Solubility & Property Summary
PropertyValueImplication for Organic Solvents
Molecular Formula C₄H₈O₅[1]Short carbon chain provides minimal hydrophobic surface area.
Functional Groups 3 Hydroxyls, 1 CarboxylExtreme hydrogen-bonding capacity; highly hydrophilic[3].
Predicted pKa ~3.4Must be acidified to partition into any organic phase[4].
Solubility (Water) Freely SolubleDefault state; difficult to extract without salting-out techniques.
Solubility (Protic Organic) Soluble (Methanol, Ethanol)Good for initial solvation; protic solvents match H-bond needs[2].
Solubility (Aprotic Organic) Poor (Acetonitrile, DCM, Hexane)Causes rapid precipitation due to a lack of H-bond donors[5].

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

The Issue: "I am trying to extract 2,2,4-Trihydroxybutanoic acid from an aqueous biological matrix into an organic solvent, but my recovery is near zero."

Mechanism & Causality: At a neutral pH (e.g., pH 7.0), the carboxylic acid group (pKa ~3.4) is fully deprotonated into a negatively charged carboxylate. Charged species cannot partition into organic solvents. Even if protonated, the three hydroxyl groups make the molecule too polar for standard solvents like ethyl acetate or dichloromethane. To force this molecule into an organic phase, you must neutralize the charge, decrease the activity of the water, and utilize a highly polar, hydrogen-bond-capable organic solvent.

Self-Validating Protocol: pH-Driven Salting-Out LLE
  • Acidification: Adjust the aqueous sample to pH 2.0–2.5 using Formic Acid. Formic acid is the optimal choice because it is miscible with water and fully compatible with downstream LC-MS applications[4]. This step protonates the molecule into a neutral state.

  • Salting-Out: Add sodium chloride (NaCl) to the aqueous phase until near saturation. Why? The salt ions heavily hydrate, stripping water molecules away from the polyhydroxy acid and forcing it out of the aqueous phase.

  • Solvent Addition: Add an equal volume of a polar organic solvent. Expert Choice: Use n-Butanol or an Ethyl Acetate:Isopropanol (3:1, v/v) mixture. The alcohol acts as a hydrogen-bond donor/acceptor to solvate the triol system.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.

  • Validation & Recovery: Carefully inspect the interface. A sharp interface validates successful phase separation. Collect the upper organic layer and evaporate under a gentle stream of nitrogen at 30°C.

LLE_Workflow N1 Aqueous Sample (2,2,4-Trihydroxybutanoic Acid) N2 Check Aqueous pH N1->N2 N3 Acidify to pH 2.0-2.5 (e.g., Formic Acid) N2->N3 If pH > pKa (~3.4) N4 Add Polar Organic Solvent (e.g., n-Butanol) N3->N4 N5 Phase Separation (Centrifugation) N4->N5 N6 Organic Phase (Target Metabolite) N5->N6 Upper Layer N7 Aqueous Phase (Salts & Impurities) N5->N7 Lower Layer

Fig 1: pH-driven liquid-liquid extraction workflow for highly polar polyhydroxy acids.

Troubleshooting Guide: Evaporation & Solvent Swapping

The Issue: "The compound precipitates or forms a cloudy suspension when I try to reconstitute my dried extract in acetonitrile for LC-MS analysis."

Mechanism & Causality: While 2,2,4-Trihydroxybutanoic acid is soluble in polar protic solvents (like water and methanol), it exhibits extremely poor solubility in polar aprotic solvents like acetonitrile[2][5]. Acetonitrile lacks the hydrogen-bond donors required to solvate the hydroxyl groups. When introduced to pure acetonitrile, the metabolite molecules rapidly hydrogen-bond to each other instead of the solvent, leading to immediate aggregation and precipitation.

Self-Validating Protocol: Stepwise Reconstitution
  • Initial Solvation: Reconstitute the dried pellet first in a minimal volume (e.g., 10–20 µL) of LC-MS grade Water or Methanol. Vortex thoroughly until the pellet is completely dissolved.

  • Stepwise Dilution: Slowly add the weaker chromatographic solvent (e.g., 80–90 µL of Acetonitrile) dropwise while continuously vortexing.

  • Self-Validation Check: Centrifuge the final mixture at 15,000 × g for 10 minutes. Carefully inspect the bottom of the tube.

    • Pass: A completely clear supernatant with no visible pellet confirms the solvent ratio is within the compound's solubility limit.

    • Fail: If a pellet forms, your aprotic solvent ratio is too high. You must increase the aqueous/protic fraction (e.g., shift to a 50:50 Water:Acetonitrile starting condition).

Frequently Asked Questions (FAQs)

Q: Why does my compound form a sticky gel instead of a dry powder when evaporating the organic extraction solvent? A: Polyhydroxy acids (PHAs) are strongly hygroscopic; they act as humectants that attract and bind ambient water[3]. If your organic solvent (e.g., n-butanol) pulled trace amounts of water during the extraction, evaporating the organic layer will leave behind a concentrated, water-retaining gel matrix[3]. Fix: Utilize azeotropic drying. Add 500 µL of absolute ethanol to the gel and re-evaporate under nitrogen. The ethanol will carry the residual water away, yielding a drier residue.

Q: Can I use dichloromethane (DCM) or chloroform to clean up my sample? A: Yes, but only as a wash step, not for extraction. Because 2,2,4-Trihydroxybutanoic acid is virtually insoluble in halogenated solvents, you can wash your aqueous sample with DCM to remove non-polar lipids and impurities[4]. The target polyhydroxy acid will remain safely in the aqueous phase.

Q: How can I analyze this compound using GC-MS since it won't dissolve in hexane? A: You must bypass the solubility limitation via chemical derivatization. Use a silylation reagent (e.g., BSTFA with 1% TMCS) in anhydrous pyridine. This reaction replaces the active hydrogens on the three hydroxyl groups and the carboxylic acid with trimethylsilyl (TMS) groups. The resulting tetra-TMS derivative loses its hydrogen-bonding capacity, becoming highly volatile and completely soluble in non-polar solvents like hexane.

References

  • 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 - PubChem - NIH. National Institutes of Health. 1

  • Downstream Approach Routes for the Purification and Recovery of Lactobionic Acid - MDPI. MDPI. 5

  • Why Solvent Choice Matters in Metabolomics Sample Preparation - Arome Science. Arome Science. 2

  • 42: Clinical Uses of Hydroxyacids - Plastic Surgery Key. Plastic Surgery Key. 3

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. LCMS.cz. 4

  • Polarity of the organic solvents used for extraction of Phenolic compounds 23. ResearchGate.

Sources

optimizing fermentation conditions for 2,2,4-Trihydroxybutanoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocess Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the thermodynamic, metabolic, and analytical bottlenecks associated with the fermentative production of 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) .

Core Mechanistic Overview

To optimize your fermentation, you must first understand the chemical nature of your target. 2,2,4-THBA is the stable, hydrated gem-diol form of 4-hydroxy-2-oxobutanoate (OHB / 2-KHB) . In an aqueous bioreactor environment, α-keto acids with adjacent electron-withdrawing groups undergo spontaneous nucleophilic attack by water. Thus, OHB and 2,2,4-THBA exist in a dynamic thermodynamic equilibrium.

The most efficient biosynthetic route to accumulate this compound relies on the aldol condensation of formaldehyde (derived from methanol) and pyruvate, catalyzed by class II pyruvate aldolases 1.

Mandatory Visualization: Metabolic Cascade & Equilibrium

Pathway Methanol Methanol (C1 Feed) Formaldehyde Formaldehyde (Toxic Intermediate) Methanol->Formaldehyde MDH OHB 4-Hydroxy-2-oxobutanoate (Keto form) Formaldehyde->OHB Aldolase (PaADL/DrADL) Pyruvate Pyruvate (Glycolysis) Pyruvate->OHB Aldolase THBA 2,2,4-Trihydroxybutanoic acid (Gem-diol form) OHB->THBA Spontaneous Hydration Cleavage Retro-aldol Cleavage (YagE) OHB->Cleavage In vivo loss

Metabolic cascade for 2,2,4-THBA synthesis showing the thermodynamic equilibrium and degradation.

Troubleshooting Guides & FAQs

Q1: Why is my 2,2,4-THBA yield plateauing despite high substrate availability in my E. coli fermentation? Causality: In in vivo systems, accumulated OHB/THBA is rapidly cleaved back into pyruvate and formaldehyde by endogenous pyruvate-dependent aldolases. Furthermore, native dehydrogenases (like LldD and Dld) can erroneously oxidize or reduce the intermediate. Solution: You must decouple production from native degradation. Construct a knockout strain lacking yagE (to eliminate retro-aldol cleavage) and frmRAB (to prevent formaldehyde depletion via the native detoxification pathway).

Q2: How do I manage formaldehyde toxicity during fed-batch fermentation? Causality: Formaldehyde is highly electrophilic. At concentrations above 1–2 mM, it crosslinks cellular proteins and DNA, immediately halting cell growth and denaturing your biocatalysts. Solution: Implement a Methanol Dehydrogenase (MDH) cascade 1. By feeding methanol (a cheap, low-toxicity C1 source), MDH converts methanol to formaldehyde in situ at a rate that matches the aldolase condensation rate. This maintains steady-state formaldehyde levels well below the toxicity threshold.

Q3: My HPLC chromatograms show inconsistent peak areas or split peaks for the target compound. How can I accurately quantify 2,2,4-THBA? Causality: Because 2,2,4-THBA and OHB exist in a dynamic equilibrium, the ratio shifts during chromatographic separation based on the mobile phase pH and column temperature, leading to peak broadening or splitting. Solution: Perform pre-column derivatization. React your fermentation samples with O-benzylhydroxylamine hydrochloride (BnONH2·HCl) in pyridine 2. This reagent selectively attacks the ketone of the OHB form, pulling the equilibrium entirely to one side and locking it into a stable oxime derivative that yields a single, sharp peak for accurate UV detection at 215 nm.

Enzyme Selection Data

Selecting the correct aldolase is the most critical variable for scaling up. Native E. coli YfaU suffers from poor thermostability. Below is a comparative summary of engineered alternatives to guide your strain design 3.

Enzyme SourceVariantOptimal Temp (°C)Specific Activity (µmol/min/mg)Max Titer (g/L)Key Advantage
Deinococcus radiodurans (MBP-DrADL) Wild-Type50–6546.314.6Extreme thermostability (>60% activity retained for 4 days).
Pseudomonas aeruginosa (PaADL) V121A/L241A45Superior to WT~8.9High catalytic efficiency specifically for C1 condensation.
Escherichia coli (YfaU / RhmA) Wild-Type25–30Moderate< 5.0Endogenous availability; promiscuous activity.

Self-Validating Experimental Protocol: Whole-Cell Biocatalysis of 2,2,4-THBA

This protocol utilizes lyophilized whole cells to bypass membrane transport limitations while retaining intracellular cofactors, creating a highly controlled, self-validating production environment.

Step 1: Catalyst Preparation & Permeabilization

  • Cultivate E. coli co-expressing your chosen Aldolase (e.g., MBP-DrADL) and MDH.

  • Induce with 50 µM IPTG at OD600 = 0.6, and express for 16 h at 20 °C.

  • Harvest cells, wash twice with 50 mM EPPS buffer (pH 8.0), and lyophilize for 24 hours.

  • Causality: Lyophilization induces micro-fractures in the cell envelope, eliminating the mass transfer resistance of methanol and pyruvate into the cell without requiring expensive purified enzymes.

  • Self-Validation Check: Resuspend a small aliquot and stain with Trypan Blue. >99% of cells should stain blue, confirming successful membrane permeabilization.

Step 2: Reaction Initiation & Cofactor Priming

  • Resuspend lyophilized cells (approx. 10 mg/mL) in 50 mM EPPS buffer (pH 8.0) supplemented with 5 mM Mg²⁺.

  • Add 200 mM Pyruvate.

  • Causality: Mg²⁺ is an absolute requirement for the catalytic mechanism of class II pyruvate aldolases, facilitating the enolization of pyruvate.

Step 3: Continuous Substrate Feeding (The MDH Cascade)

  • Initiate the reaction by continuously feeding methanol to maintain a steady-state concentration of 100 mM. Do not add bulk formaldehyde.

  • Causality: A 2:1 molar ratio of Pyruvate to Methanol drives the thermodynamic equilibrium forward toward 2,2,4-THBA and competitively inhibits any retro-aldol cleavage.

  • Self-Validation Check (Critical): Every 30 minutes, take a 50 µL cell-free aliquot and mix with 50 µL of Nash Reagent (acetylacetone and ammonium acetate). Incubate at 60 °C for 10 mins. A strong yellow color (A412 nm > 0.5) indicates free formaldehyde accumulation. If this occurs, your MDH is outstripping your Aldolase. Immediately reduce the methanol feed rate to prevent biocatalyst death.

Step 4: Derivatization and Quantification

  • Extract 15 µL of the reaction supernatant.

  • Mix with 50 µL of 130 mM O-benzylhydroxylamine hydrochloride (dissolved in pyridine/methanol/water 33:15:2).

  • Incubate at 25 °C for 2 hours, then dilute with 30 µL methanol.

  • Causality: This step forces the 2,2,4-THBA gem-diol back into the OHB ketone form and locks it as an oxime, preventing equilibrium shifts during chromatography.

  • Self-Validation Check: Inject 10 µL into the HPLC. A successful derivatization will yield a single, highly resolved peak at 215 nm. The presence of a broad smear indicates incomplete derivatization; increase incubation time to 3 hours.

References

  • One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase.
  • Cascade Synthesis of l-Homoserine Catalyzed by Lyophilized Whole Cells Containing Transaminase and Aldolase Activities: The Mathematical Modeling Approach.
  • Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans.

Sources

matrix effects in the analysis of 2,2,4-Trihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) . As a highly polar, low-molecular-weight organic acid and known cellular metabolite[1], 2,2,4-THBA presents significant analytical challenges. Its hydrophilicity leads to poor retention on standard reversed-phase columns, forcing it to elute in the void volume where it encounters severe matrix effects—specifically, ion suppression during Electrospray Ionization (ESI)[2].

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality of matrix effects and provides self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.

Section 1: The Mechanistic Reality of Matrix Effects

To troubleshoot matrix effects, we must first understand the physics of the ESI source. ESI is a competitive ionization process. Because 2,2,4-THBA lacks basic functional groups, it must be analyzed in negative ESI mode to form [M-H]⁻ ions[3].

During droplet desolvation, analytes must migrate to the droplet surface to be ejected into the gas phase. When biological extracts (plasma, urine) are injected, massive amounts of co-eluting endogenous components (e.g., inorganic salts, urea, and phospholipids) compete for this limited surface area and the available charge[4]. Because 2,2,4-THBA is highly polar, it elutes at the solvent front in standard Reversed-Phase Liquid Chromatography (RPLC), exactly where these un-retained matrix components are most concentrated[2]. The result is catastrophic ion suppression , where the target analyte is neutralized and fails to reach the mass analyzer.

G Droplet ESI Droplet (High Surface Tension) Surface Droplet Surface (Charge Competition) Droplet->Surface Matrix Co-eluting Matrix (Salts, Lipids) Matrix->Surface High Affinity Analyte 2,2,4-THBA (Target Analyte) Analyte->Surface Displaced Suppression Ion Suppression (Signal Loss) Surface->Suppression Neutralization

Mechanism of ESI ion suppression driven by surface charge competition.

Section 2: Troubleshooting Guide & FAQs

Q1: My 2,2,4-THBA signal is completely lost or highly variable when analyzing real biological samples, but standards in neat solvent look fine. What is happening? A: You are experiencing severe ion suppression due to void volume elution. In RPLC, the highly polar hydroxyl groups of 2,2,4-THBA prevent it from partitioning into the hydrophobic C18 stationary phase. It elutes alongside salts and polar lipids that quench the ESI droplet charge[5]. Actionable Fix: Abandon RPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a water-enriched layer on a polar stationary phase, retaining polar organic acids effectively and shifting their elution away from the matrix-heavy void volume[6].

Q2: I switched to HILIC, but I am still seeing a 40% drop in signal in my patient samples compared to my calibration curve. How do I fix this? A: Chromatographic separation alone cannot eliminate all matrix effects; sample preparation must be optimized. If you are only using Protein Precipitation (PPT), you are leaving behind phospholipids and small polar interferences. Actionable Fix: Implement Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) . The carboxylic acid group on 2,2,4-THBA will selectively bind to the WAX sorbent at a neutral pH, allowing you to wash away neutral and cationic matrix suppressors before eluting the analyte with an acidic organic solvent[7].

Q3: How can I dynamically correct for the residual matrix effects that still occur from sample to sample? A: You must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C- or ²H-labeled 2,2,4-THBA). Because the SIL-IS shares the exact physicochemical properties and retention time as the endogenous analyte, it experiences the exact same degree of ion suppression. By quantifying via the analyte/IS peak area ratio, the matrix effect mathematically cancels out[7].

Section 3: Validated Experimental Protocols

Protocol A: Visualizing Matrix Effects via Post-Column Infusion

Before optimizing a method, you must map the "suppression zones" of your chromatography[8].

  • Setup: Connect a syringe pump to a T-piece inserted between the analytical column and the mass spectrometer source.

  • Infusion: Continuously infuse a neat standard of 2,2,4-THBA (e.g., 100 ng/mL at 10 µL/min) via the syringe pump to establish a high, stable baseline signal in the MS.

  • Injection: Inject a blank biological matrix extract (e.g., extracted plasma without the analyte) through the LC system.

  • Observation: Monitor the MS baseline. Any sudden dips in the baseline indicate retention times where co-eluting matrix components are actively suppressing ionization.

  • Validation: Ensure your LC gradient is adjusted so that 2,2,4-THBA elutes outside of these identified suppression dips.

G LC LC Pump (Blank Matrix) Column Analytical Column LC->Column Tee T-piece Connector Column->Tee Syringe Syringe Pump (2,2,4-THBA) Syringe->Tee MS Mass Spectrometer (Monitor Baseline) Tee->MS

Post-column infusion workflow to map chromatographic zones of ion suppression.

Protocol B: Quantitative Assessment of Matrix Factor (MF)

To ensure your method is self-validating, you must calculate the absolute Matrix Factor (MF) and Extraction Recovery (RE) using the post-extraction spike method[8].

  • Prepare Set A (Neat): Spike 2,2,4-THBA into the reconstitution solvent.

  • Prepare Set B (Post-Spike): Extract blank biological matrix. Spike 2,2,4-THBA into the final extract just before injection.

  • Prepare Set C (Pre-Spike): Spike 2,2,4-THBA into the raw biological matrix before extraction.

  • Analyze & Calculate: Run all sets via LC-MS/MS and calculate using the formulas in Table 2.

Section 4: Quantitative Data & Method Parameters

Table 1: RPLC vs. HILIC Chromatographic Parameters for 2,2,4-THBA

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Column Chemistry C18 or C8Amide, Zwitterionic, or Diol
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (90-95% starting)
Analyte Retention Poor (Elutes in void volume)Excellent (Retained by water layer)
Matrix Effect Impact Severe Ion Suppression (<20% signal)Minimal[9]

Table 2: Matrix Factor (MF) and Recovery (RE) Calculation Matrix

MetricFormulaTarget Acceptance CriteriaInterpretation
Absolute Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)0.85 – 1.15<1 indicates suppression; >1 indicates enhancement.
IS-Normalized MF MF of Analyte / MF of SIL-IS0.90 – 1.10Validates that the IS perfectly tracks and corrects the matrix effect.
Extraction Recovery (RE) Peak Area (Set C) / Peak Area (Set B) × 100> 70%Confirms that the SPE/extraction method is physically capturing the analyte.

Sources

reducing ion suppression for 2,2,4-Trihydroxybutanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically to address the complex bioanalytical challenges associated with 2,2,4-Trihydroxybutanoic acid .

This guide abandons generic advice to focus on the exact physicochemical causality of your signal loss, providing self-validating workflows to ensure absolute scientific integrity in your LC-MS/MS assays.

Section 1: The Mechanistic Root Cause of Signal Loss

Why does 2,2,4-Trihydroxybutanoic acid suffer from severe ion suppression? 2,2,4-Trihydroxybutanoic acid is a highly polar, low-molecular-weight organic acid featuring multiple hydroxyl groups and a carboxylic acid moiety. In standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns, this molecule lacks the lipophilicity required to partition into the hydrophobic stationary phase. Consequently, it elutes immediately in the void volume .

The void volume is heavily populated with non-volatile salts, endogenous proteins, and other highly polar matrix components. During Electrospray Ionization (ESI), these co-eluting matrix components aggressively compete with the analyte for access to the droplet surface area and available charge[1]. Because 2,2,4-Trihydroxybutanoic acid is competing against high-concentration endogenous salts, its ionization efficiency plummets, leading to severe signal suppression.

G A Void Volume Elution (RP-LC) B Co-elution with Salts & Matrix A->B C ESI Droplet Surface Competition B->C D Ion Suppression of Target Acid C->D

Fig 1: Logical pathway of ion suppression in reversed-phase LC.

Section 2: Chromatographic Solutions (Retention is Resolution)

To escape the void volume and the associated matrix suppression zone, we must abandon C18 and utilize orthogonal retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar metabolites[2]. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. Water forms an enriched layer on the stationary phase, allowing polar analytes to partition effectively and elute well past the void volume.

Table 1: Comparison of Column Chemistries for 2,2,4-Trihydroxybutanoic Acid

Column ChemistryRetention MechanismElution WindowMatrix Effect (Suppression %)
C18 (Reversed Phase) Hydrophobic PartitioningVoid Volume (<1.5 min)> 85% (Severe)
HILIC (Amide) Hydrophilic PartitioningRetained (> 3.0 min)< 20% (Manageable)
Mixed-Mode WAX Weak Anion ExchangeStrongly Retained< 10% (Minimal)
Step-by-Step HILIC Methodology
  • Column Selection : Amide-HILIC (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A (Aqueous) : 10 mM Ammonium Formate in Water, pH 3.0. Causality: The low pH ensures consistent ionization and peak shape for the carboxylic acid.

  • Mobile Phase B (Organic) : 0.1% Formic Acid in Acetonitrile.

  • Gradient Design : Start at 95% B, decrease to 50% B over 5 minutes. (Note: In HILIC, the highly organic solvent is the weak solvent).

  • Injection Solvent : Dilute the final sample in at least 75% Acetonitrile. Injecting highly aqueous samples will disrupt the water-enriched layer on the column, causing peak splitting.

Section 3: Sample Preparation (Isolating the Acid)

Standard Protein Precipitation (PPT) leaves too many polar interferences behind. Liquid-Liquid Extraction (LLE) is ineffective because 2,2,4-Trihydroxybutanoic acid is too polar to partition into organic solvents. The optimal, self-validating approach is Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) [3].

This technique exploits the carboxylic acid group. By raising the pH, we ensure the molecule is anionic, allowing it to bind strongly to the positively charged SPE sorbent while we wash away neutral and basic interferences.

G S1 1. Condition/Equilibrate (MeOH & H2O) S2 2. Load Sample (pH > pKa, Anionic State) S1->S2 S3 3. Wash 1: 50% MeOH (Removes Neutrals) S2->S3 S4 4. Wash 2: 5% NH4OH (Removes Cations) S3->S4 S5 5. Elute: 5% Formic Acid (Neutralizes & Recovers Acid) S4->S5

Fig 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow.

Step-by-Step MAX SPE Protocol
  • Condition/Equilibrate : Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.

  • Load : Dilute the biological sample 1:1 with 2% Ammonium Hydroxide. This ensures the target acid is fully deprotonated. Load onto the cartridge at 1 mL/min.

  • Wash 1 (Organics) : Pass 1 mL 50% Methanol in Water. Causality: Removes hydrophobic neutral interferences.

  • Wash 2 (Base) : Pass 1 mL 5% Ammonium Hydroxide in Methanol. Causality: Removes basic and cationic interferences while keeping the target acid bound to the anion exchange sites.

  • Elute : Pass 1 mL 5% Formic Acid in Methanol. Causality: The low pH neutralizes the target acid, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitute : Evaporate the eluate to dryness under nitrogen and reconstitute in 75% Acetonitrile (for HILIC compatibility).

Section 4: MS Source Optimization & Matrix Effect Assessment

Even with rigorous HILIC and SPE protocols, residual matrix effects must be empirically quantified. The authoritative standard for evaluating matrix effects is the post-column infusion method established by Matuszewski et al.[4]. This self-validating system maps the exact zones of ion suppression across your chromatogram.

G LC LC System (Blank Matrix Gradient) Tee T-Splitter (Mixing Zone) LC->Tee Syr Syringe Pump (Pure Analyte Infusion) Syr->Tee MS Mass Spectrometer (Monitor MRM Baseline) Tee->MS

Fig 3: Post-column infusion setup for matrix effect mapping.

Step-by-Step Post-Column Infusion Protocol
  • Hardware Setup : Install a T-splitter between the analytical LC column and the MS ESI source.

  • Infusion : Using a syringe pump, continuously infuse a pure standard solution of 2,2,4-Trihydroxybutanoic acid (e.g., 100 ng/mL at 10 µL/min) into the T-splitter.

  • Matrix Injection : Inject a blank matrix extract (e.g., extracted plasma or urine processed via your SPE method, containing no analyte) through the LC system using your HILIC gradient.

  • Data Acquisition : Monitor the specific MRM transition of 2,2,4-Trihydroxybutanoic acid.

  • Interpretation : A steady, flat baseline indicates zero matrix effect. Any sudden dips in the baseline indicate zones of severe ion suppression. If your target analyte's retention time falls within a dip, you must adjust the LC gradient to shift the analyte out of that suppression zone.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my peak shape splitting when injecting aqueous samples onto the HILIC column? A: HILIC requires the injection solvent to be highly organic (matching the initial mobile phase conditions). Injecting a highly aqueous sample disrupts the delicate water-enriched partitioning layer on the stationary phase, causing the analyte to travel at different speeds, resulting in peak splitting and poor retention. Always dilute your final sample in at least 75% Acetonitrile.

Q: Can I use an ion-pairing reagent on my standard C18 column instead of switching to HILIC? A: While ion-pairing reagents (like tributylamine) can successfully retain highly polar organic acids on C18 columns, they are notorious for causing severe, persistent ion suppression in the MS source. Furthermore, they will permanently coat the MS optics and contaminate the system for future negative-mode analyses. Transitioning to HILIC or Mixed-Mode LC is strongly preferred for long-term instrument health.

Q: How do I quantitatively correct for the remaining 10-20% ion suppression that chromatography and SPE cannot remove? A: You must utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or deuterium-labeled analog of 2,2,4-Trihydroxybutanoic acid. The SIL-IS will co-elute perfectly with your target analyte and experience the exact same droplet surface competition and matrix effects. By quantifying the ratio of the analyte to the SIL-IS, you mathematically correct for the signal loss[4].

References

  • [1] Quantifying the Role of Chromatographic Context in Ion Suppression: A Machine Learning Approach with SHAP Interpretability. K-Dense AI. Available at: [Link]

  • [4] Matuszewski, B.K., Constanzer, M.L., & Chavez-Eng, C.M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (PubMed). Available at:[Link]

  • [2] Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. MDPI. Available at:[Link]

  • [3] Mixed-mode solid-phase extraction: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Technical Support Center: Derivatization Optimization for 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing the FAQs

I'm now revising my FAQs to address peak splitting and other common derivatization challenges. I've rephrased the questions for clarity and expanded the answers to be more helpful for the user. I've added notes to explain common errors and provide solutions.

Refining the Troubleshooting Guide

I'm now revising the troubleshooting section. I've been reworking the questions and answers to refine the information and make the solutions much clearer for the user. I'm focusing on providing more context and guidance in this update.

Finalizing the Document

I'm now putting the finishing touches on the document! I'm adding critical safety notes, especially regarding the moisture sensitivity of BSTFA. I'm focusing on ensuring all the details for users are included, with the help of FAQs and a refined troubleshooting section, which include an important note on internal standards. I'm also ensuring the protocol is as clear as possible.

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 2,2,4-Trihydroxybutanoic acid .

Because this molecule is a highly polar, low-molecular-weight organic acid containing three hydroxyl groups and one carboxylic acid group, it lacks the volatility required for direct GC-MS analysis. Chemical derivatization is strictly required to replace its active hydrogens with non-polar moieties.

Part 1: Workflow Visualization

The following diagram illustrates the validated, two-step derivatization workflow required to achieve a single, quantifiable chromatographic peak for this complex organic acid.

G N1 Sample Prep (2,2,4-Trihydroxybutanoic Acid) N2 Lyophilization (Complete Desiccation) N1->N2 N3 Methoximation (MeOX in Pyridine, 37°C) N2->N3 N4 Silylation (BSTFA + 1% TMCS, 70°C) N3->N4 N5 GC-MS Analysis (EI Mode Detection) N4->N5

Figure 1: Optimized two-step derivatization workflow for 2,2,4-trihydroxybutanoic acid prior to GC-MS.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing multiple chromatographic peaks or split peaks for a single standard injection of 2,2,4-Trihydroxybutanoic acid?

Cause: This is a classic symptom of tautomeric equilibrium or incomplete derivatization. Polyhydroxy organic acids with adjacent hydroxyls can exist in multiple transient forms in solution (such as keto-enol or lactone equilibriums). If you only perform a single-step silylation, the reagent will derivatize these transient forms at different rates, leading to multiple, difficult-to-quantify peaks[1]. Solution: Implement a two-step derivatization protocol. First, use Methoxyamine hydrochloride (MeOX) in pyridine. This methoximation step locks any transient carbonyl/keto forms into a stable oxime derivative[1]. Follow this with silylation to derivatize the remaining hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters[2].

Q2: My overall signal intensity is extremely low, and the baseline is noisy. What is causing incomplete silylation?

Cause: Incomplete silylation usually stems from steric hindrance (particularly around the highly substituted C2 position) or moisture contamination. BSTFA alone often struggles to fully derivatize sterically hindered tertiary or adjacent hydroxyls. Solution: Ensure you are using BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. TMCS acts as a powerful proton acceptor and increases the silylating potential of the reagent, driving the reaction to completion for hindered sites[3]. Additionally, elevate the reaction temperature to 70–80°C for 30–45 minutes. Ensure all solvents (especially pyridine) are strictly anhydrous, as BSTFA is highly sensitive to moisture and will hydrolyze into silanols, causing severe baseline noise.

Q3: Should I use BSTFA, MSTFA, or MTBSTFA for this specific organic acid?

Cause/Solution: For 2,2,4-Trihydroxybutanoic acid, BSTFA + 1% TMCS is the gold standard. While MTBSTFA yields highly stable tert-butyldimethylsilyl (TBDMS) derivatives with distinct [M-57]+ fragments, its bulky nature makes it highly susceptible to steric hindrance. Compounds with sterically hindered sites derivatized with MTBSTFA often produce very small analytical responses or no signal at all[4].

Part 3: Reagent Selection Matrix

To aid in your experimental design, the following table summarizes the quantitative and qualitative differences between common silylation reagents when applied to highly substituted polyhydroxy acids.

ReagentCatalyst Required?Byproduct VolatilitySteric Hindrance HandlingBest Use Case for 2,2,4-Trihydroxybutanoic Acid
BSTFA Yes (1% TMCS)HighExcellent (with TMCS)Optimal. Balances high reactivity with volatile byproducts, preventing co-elution.
MSTFA OptionalVery HighModerateGood for early-eluting peaks, but may fail to fully derivatize the C2 position.
MTBSTFA NoLowPoorNot recommended. Bulky TBDMS groups struggle to attach to adjacent -OH groups.

Part 4: Step-by-Step Experimental Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. The inclusion of an internal standard (e.g., Ribitol or a deuterated acid) prior to lyophilization ensures that any derivatization losses, matrix effects, or injection volume variations are mathematically correctable.

Step 1: Sample Preparation & Desiccation
  • Aliquot 50 µL of the aqueous sample containing 2,2,4-Trihydroxybutanoic acid into a 2 mL glass GC auto-sampler vial.

  • Add 10 µL of an internal standard (e.g., Ribitol, 2 mg/mL in dH₂O).

  • Evaporate to complete dryness using a centrifugal vacuum concentrator (SpeedVac) or lyophilizer (set at −40 °C and 0.0002 mBar) overnight.

    • Causality: Even trace amounts of water will aggressively quench the BSTFA reagent, leading to reaction failure and silanol artifact formation.*

Step 2: Methoximation (Carbonyl Protection)
  • Add 50 µL of Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in anhydrous pyridine) to the dried residue.

  • Vortex vigorously for 1 minute to ensure complete dissolution of the pellet.

  • Incubate in a heating block at 37°C for 90 minutes.

    • Causality: Pyridine acts as both a solvent and an acid scavenger. The 37°C incubation ensures complete conversion of any transient keto-forms to stable oximes without thermally degrading the carbon backbone.*

Step 3: Silylation
  • Add 50 µL of BSTFA + 1% TMCS directly to the reaction mixture.

  • Vortex briefly and incubate at 70°C for 30 minutes.

    • Causality: The elevated temperature and TMCS catalyst overcome the steric hindrance at the highly substituted C2 carbon, ensuring all active hydrogens are replaced with trimethylsilyl (TMS) groups.*

  • Centrifuge the vials at 10,000 x g for 5 minutes to pellet any precipitated salts (e.g., ammonium chloride formed during the reaction).

  • Transfer the clear supernatant to a GC vial insert for EI-GC-MS analysis.

Part 5: References

Sources

Validation & Comparative

A Comparative Guide to Hydroxybutyric Acids: Juxtaposing 2,2,4-Trihydroxybutanoic Acid with its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount. Subtle shifts in molecular architecture can lead to vastly different physicochemical properties and biological activities. This guide provides a detailed comparison of 2,2,4-Trihydroxybutanoic acid, a lesser-known metabolite, with its more extensively studied isomers: α-hydroxybutyric acid, β-hydroxybutyric acid, and the notorious γ-hydroxybutyric acid (GHB).

While α-, β-, and γ-hydroxybutyric acids are well-documented for their roles in metabolism, cellular signaling, and neurobiology, 2,2,4-Trihydroxybutanoic acid remains largely enigmatic. This guide will synthesize the current, albeit limited, knowledge on 2,2,4-Trihydroxybutanoic acid and frame it within the context of its well-characterized isomers, highlighting not only what is known but also the significant research opportunities that await.

Introduction to the Hydroxybutyric Acid Family

Hydroxybutyric acids are four-carbon carboxylic acids containing at least one hydroxyl group. The position of this hydroxyl group dictates the isomer and is the primary determinant of the molecule's chemical and biological identity. The focus of this guide is to compare the tri-hydroxylated 2,2,4-Trihydroxybutanoic acid with its mono-hydroxylated relatives.

Physicochemical Properties: A Comparative Overview

A molecule's fundamental properties, such as molecular weight, polarity (indicated by XLogP3), and the number of hydrogen bond donors and acceptors, govern its solubility, membrane permeability, and potential for intermolecular interactions. While experimental data for 2,2,4-Trihydroxybutanoic acid is scarce, computational predictions offer a preliminary basis for comparison.

Property2,2,4-Trihydroxybutanoic Acidα-Hydroxybutyric Acid (2-HB)β-Hydroxybutyric Acid (3-HB / BHB)γ-Hydroxybutyric Acid (4-HB / GHB)
Molecular Formula C₄H₈O₅[1]C₄H₈O₃C₄H₈O₃[2]C₄H₈O₃[2]
Molecular Weight 136.10 g/mol [1]104.10 g/mol 104.105 g/mol [2]104.105 g/mol [2]
Structure Butyric acid with hydroxyl groups at positions 2, 2, and 4.[1]Hydroxyl group at the alpha (C2) position.Hydroxyl group at the beta (C3) position.Hydroxyl group at the gamma (C4) position.
XLogP3 (Hydrophobicity) -1.9[1]-0.4-0.4-0.6
Hydrogen Bond Donors 4[3]222
Hydrogen Bond Acceptors 5[3]333

Expert Interpretation: The computational data for 2,2,4-Trihydroxybutanoic acid suggests it is significantly more hydrophilic (lower XLogP3) than its mono-hydroxylated counterparts, a direct consequence of its three hydroxyl groups.[1] This increased polarity would likely result in lower passive diffusion across cell membranes and a higher dependence on specific transporters for cellular uptake, should any exist. The greater number of hydrogen bond donors and acceptors implies a higher potential for interaction with protein binding pockets and a higher solubility in aqueous environments.

Biological Roles and Mechanisms of Action

The biological functions of the hydroxybutyric acid isomers are remarkably diverse, ranging from a key energy metabolite to a potent neurotransmitter.

2,2,4-Trihydroxybutanoic Acid: An Uncharted Territory

Current scientific literature on the biological role of 2,2,4-Trihydroxybutanoic acid is sparse. It is identified as a metabolite, with one notable report of its presence in Trypanosoma brucei, the parasite responsible for African sleeping sickness.[1] Its metabolic origin, physiological function, and potential enzymatic regulators remain to be elucidated. The presence of a gem-diol at the C2 position is an interesting structural feature that may influence its stability and reactivity.

α-Hydroxybutyric Acid (2-HB): A Marker of Metabolic Stress

α-Hydroxybutyric acid (2-HB) has emerged as a significant biomarker for early-stage insulin resistance and oxidative stress.[4] It is not a primary metabolite but rather a byproduct of metabolic pathways, primarily the catabolism of L-threonine and the synthesis of glutathione.[3]

  • Mechanism: Under conditions of oxidative stress or increased lipid oxidation, the demand for the antioxidant glutathione rises. This increased flux through the glutathione synthesis pathway leads to the production of α-ketobutyrate, which is subsequently reduced to 2-HB. Therefore, elevated levels of 2-HB reflect a state of metabolic dysregulation.[4]

β-Hydroxybutyric Acid (BHB): More Than Just Fuel

β-Hydroxybutyric acid (BHB or 3-HB) is the most abundant of the three ketone bodies produced by the liver during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[2]

  • Energy Metabolism: BHB serves as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[2]

  • Signaling Molecule: Beyond its role in energetics, BHB functions as a signaling molecule. It is an endogenous inhibitor of class I histone deacetylases (HDACs), which leads to histone hyperacetylation and alterations in gene expression.[2] This mechanism has been linked to neuroprotective and anti-inflammatory effects.

  • Receptor Agonist: D-β-hydroxybutyric acid is an agonist for the G-protein coupled receptor HCA₂, which is involved in regulating lipolysis.

γ-Hydroxybutyric Acid (GHB): A Duplicitous Neuromodulator

γ-Hydroxybutyric acid (GHB) is an endogenous compound in the mammalian brain, where it acts as a neurotransmitter or neuromodulator.[2] It is structurally similar to the inhibitory neurotransmitter GABA.[2]

  • Pharmacology: GHB exerts its effects through action at two distinct receptors: the high-affinity GHB receptor and, at higher concentrations, as a weak agonist at the GABA-B receptor.[2] This dual action is responsible for its complex dose-dependent effects, which include euphoria, sedation, and anesthesia at high doses.[2]

  • Clinical and Illicit Use: The sodium salt of GHB, sodium oxybate (Xyrem®), is an FDA-approved treatment for narcolepsy with cataplexy.[2] However, GHB is also a widely abused recreational drug and has been used in drug-facilitated sexual assault due to its potent sedative and amnesic properties.[2]

  • Metabolism: Exogenous GHB is rapidly metabolized, presenting a short window for detection. This has led to research into its metabolites, such as 2,4-dihydroxybutanoic acid (2,4-DHB) and 3,4-dihydroxybutanoic acid (3,4-DHB), as potential biomarkers to extend the detection window.[5][6]

Experimental Workflows: Characterization and Analysis

For drug development and research professionals, robust analytical methods are essential for distinguishing and quantifying these isomers in complex biological matrices. The lack of specific protocols for 2,2,4-Trihydroxybutanoic acid necessitates adapting established methods for other hydroxy acids.

Proposed Workflow for Characterization of 2,2,4-Trihydroxybutanoic Acid

The following workflow outlines a logical progression for the initial characterization of 2,2,4-Trihydroxybutanoic acid, assuming a synthetic or isolated source of the compound becomes available.

G A 2,2,4-THBA B Cell Viability Assay (e.g., MTT) A->B C Receptor Binding Assay (Panel of GPCRs, e.g., GABA-B, HCA2) A->C D Enzyme Inhibition Assay (e.g., HDACs) A->D E Metabolomics Analysis (Treat cells with 2,2,4-THBA) A->E F F B->F Assess Cytotoxicity G G C->G Identify Potential Receptors H H D->H Identify Potential Enzyme Targets I I E->I Determine Metabolic Fate & Effects

Sources

A Guide to Investigating the Stereospecific Biological Activity of 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unexplored Stereochemistry of a Trypanosomal Metabolite

2,2,4-Trihydroxybutanoic acid is a small organic molecule identified as a metabolite in Trypanosoma brucei, the protozoan parasite responsible for human African trypanosomiasis (sleeping sickness).[1][2] While its presence in this significant pathogen is known, the scientific literature currently lacks a comparative analysis of the biological activities of its different stereoisomers.

This guide addresses this knowledge gap, not by presenting established data, but by providing a comprehensive framework for the in-depth investigation of the stereospecific bioactivity of 2,2,4-Trihydroxybutanoic acid. Stereochemistry is a cornerstone of pharmacology; the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological effects, with one enantiomer of a drug being therapeutic while the other is inactive or even toxic.[3][4]

Given that biological systems are inherently chiral, it is highly probable that the stereoisomers of 2,2,4-Trihydroxybutanoic acid exhibit distinct interactions with biological targets. This guide will equip researchers with the foundational knowledge and detailed experimental protocols to synthesize, separate, and biologically evaluate these stereoisomers, thereby paving the way for new discoveries in trypanosome metabolism and potentially novel therapeutic strategies.

Molecular Structure and Stereoisomerism

2,2,4-Trihydroxybutanoic acid possesses a single chiral center at the C4 position, giving rise to two possible enantiomers: (R)-2,2,4-trihydroxybutanoic acid and (S)-2,2,4-trihydroxybutanoic acid. The presence of a geminal diol at the C2 position does not contribute to further stereoisomerism.

Caption: Enantiomers of 2,2,4-trihydroxybutanoic acid.

Synthesis and Chiral Separation: Obtaining Pure Enantiomers

A critical prerequisite for comparative biological evaluation is the availability of enantiomerically pure samples. This typically involves the chemical synthesis of a racemic mixture followed by chiral separation.

Hypothetical Synthesis of Racemic 2,2,4-Trihydroxybutanoic Acid

A potential synthetic route could start from a suitable precursor like malic acid or a related four-carbon backbone. The introduction of the geminal diol at the C2 position and the hydroxyl group at the C4 position would likely involve multiple steps of protection, oxidation, and reduction.

Chiral Separation Methodologies

Once a racemic mixture is obtained, several techniques can be employed for the resolution of the enantiomers.

1. Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for both analytical and preparative separation of enantiomers.[5][6]

  • Principle: A chiral stationary phase (CSP) within the HPLC column interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly popular and versatile.[6]

  • Advantages: High resolution, applicable to a wide range of compounds, and can be scaled up for preparative purposes.

2. Diastereomeric Salt Formation: This classical resolution method relies on the differential solubility of diastereomeric salts.[7]

  • Principle: The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine) to form a mixture of two diastereomeric salts. These diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the pure enantiomers of the acid.

  • Advantages: Can be cost-effective for large-scale separations if a suitable resolving agent and crystallization conditions are found.

separation_workflow cluster_hplc HPLC Pathway cluster_salt Crystallization Pathway racemic_synthesis Synthesis of Racemic 2,2,4-Trihydroxybutanoic Acid chiral_hplc Chiral HPLC Separation racemic_synthesis->chiral_hplc diastereomeric_salt Diastereomeric Salt Formation & Crystallization racemic_synthesis->diastereomeric_salt r_isomer_hplc (R)-Isomer chiral_hplc->r_isomer_hplc s_isomer_hplc (S)-Isomer chiral_hplc->s_isomer_hplc diastereomer_1 Diastereomer 1 diastereomeric_salt->diastereomer_1 diastereomer_2 Diastereomer 2 diastereomeric_salt->diastereomer_2 acidification_1 Acidification diastereomer_1->acidification_1 acidification_2 Acidification diastereomer_2->acidification_2 r_isomer_salt (R)-Isomer acidification_1->r_isomer_salt s_isomer_salt (S)-Isomer acidification_2->s_isomer_salt

Caption: Workflow for obtaining pure enantiomers.

Proposed Biological Assays for Comparative Analysis

The following protocols are designed to provide a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 2,2,4-trihydroxybutanoic acid.

Anti-trypanosomal Activity Assay

Given its origin, the most pertinent initial investigation is to assess the anti-trypanosomal activity of the stereoisomers. The Alamar Blue (resazurin) assay is a common method to determine the viability of T. brucei in vitro.

  • Cell Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in culture medium to create a range of test concentrations.

  • Assay Setup: Seed a 96-well plate with trypanosomes at a density of 2 x 10⁴ cells/well. Add the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a standard anti-trypanosomal drug like suramin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24 hours.

  • Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each enantiomer by plotting viability against the logarithm of the compound concentration.

Cytotoxicity Assay against Mammalian Cells

To evaluate the selectivity of any observed anti-trypanosomal activity, it is crucial to assess the cytotoxicity of the compounds against a mammalian cell line. The MTT assay is a standard colorimetric assay for this purpose.

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed a 96-well plate with cells at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the enantiomers. Include untreated and solvent controls.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability and determine the CC₅₀ (half-maximal cytotoxic concentration) for each enantiomer. The selectivity index (SI) can then be calculated as CC₅₀ (mammalian cells) / IC₅₀ (T. brucei).

Antimicrobial Activity Assay

Many organic acids possess antimicrobial properties.[8][9][10][11] A broad-spectrum screening can reveal other potential applications.

  • Bacterial/Fungal Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of each enantiomer in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary

The results from these assays should be tabulated to allow for a clear and direct comparison of the biological activities of the stereoisomers.

AssayParameter(R)-Isomer(S)-Isomer
Anti-trypanosomal Activity IC₅₀ (µM)Experimental ValueExperimental Value
Mammalian Cytotoxicity CC₅₀ (µM)Experimental ValueExperimental Value
Selectivity Index SICalculated ValueCalculated Value
Antimicrobial Activity MIC (µg/mL) vs. E. coliExperimental ValueExperimental Value
MIC (µg/mL) vs. S. aureusExperimental ValueExperimental Value
MIC (µg/mL) vs. C. albicansExperimental ValueExperimental Value

Enzymatic Studies: A Mechanistic Approach

Should one or both enantiomers show significant biological activity, further investigation into their mechanism of action would be warranted. A logical next step is to explore their interaction with specific enzymes.

enzyme_kinetics cluster_assay Enzyme Assay Enzyme Target Enzyme Product Product(s) Enzyme->Product Catalysis Substrate Substrate(s) Substrate->Enzyme Isomer Test Isomer ((R) or (S)) Isomer->Enzyme Inhibition? Measurement Measure Reaction Rate (e.g., Spectrophotometry, NMR) Product->Measurement DataAnalysis Kinetic Parameter Determination (Km, Vmax, Ki) Measurement->DataAnalysis

Caption: Workflow for enzyme kinetic studies.

  • Enzyme and Substrate Selection: Based on the metabolic role of 2,2,4-trihydroxybutanoic acid or its structural similarity to other known enzyme inhibitors, select a potential target enzyme from T. brucei.

  • Assay Conditions: Optimize buffer, pH, and temperature for the enzymatic reaction.

  • Kinetic Measurements: Perform the enzymatic reaction in the presence of varying concentrations of the substrate and each enantiomer.

  • Detection: Monitor the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or NMR).[12][13]

  • Data Analysis: Plot the reaction rates against substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots. Determine key kinetic parameters such as Kₘ, Vₘₐₓ, and the inhibition constant (Kᵢ) for each enantiomer. This will reveal if the isomers act as inhibitors and if there is a stereochemical preference.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit prospective, framework for the scientific community to elucidate the biological significance of 2,2,4-trihydroxybutanoic acid's stereochemistry. The proposed experiments, from chemical synthesis and separation to a suite of biological and enzymatic assays, constitute a logical and thorough approach to filling a significant gap in our understanding of Trypanosoma brucei metabolism.

The discovery of stereospecific biological activity could have profound implications. A potent and selective anti-trypanosomal enantiomer could represent a novel lead compound for drug development. Furthermore, understanding how the parasite metabolizes or is affected by these specific stereoisomers could unveil new metabolic vulnerabilities to be exploited in the fight against African trypanosomiasis. The path forward is clear, and the potential for impactful discovery is high.

References

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  • ResearchGate. (2025, March 5). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. [Link]

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  • ACS Publications. (2025, June 19). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2017, February 23). Conjugates of 2,4-Dihydroxybenzoate and Salicylhydroxamate and Lipocations Display Potent Antiparasite Effects by Efficiently Targeting the Trypanosoma brucei and Trypanosoma congolense Mitochondrion. PubMed. [Link]

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Cross-Validation of HPLC-MS/MS and GC-MS Methods for 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Introduction: The Analytical Challenge of Highly Polar Organic Acids

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) is a highly polar, low-molecular-weight hydroxy acid. It is frequently encountered as a metabolic intermediate, a degradation product of larger carbohydrates, and a critical marker in secondary organic aerosol (SOA) atmospheric chemistry[1, 3].

From an analytical perspective, quantifying this compound presents a triad of challenges:

  • High Polarity: The presence of three hydroxyl (-OH) groups and one carboxylic acid (-COOH) group makes it virtually unretained on standard reversed-phase (C18) columns.

  • Lack of Chromophore: It does not absorb UV light above 210 nm, rendering standard HPLC-UV systems ineffective for sensitive detection [2].

  • Thermal Instability & Active Protons: Direct injection into a Gas Chromatograph (GC) leads to severe peak tailing and thermal degradation due to hydrogen bonding.

To achieve rigorous, reproducible quantification, laboratories must rely on mass spectrometry (MS). This guide cross-validates the two gold-standard approaches: Derivatization-assisted GC-MS and Direct UHPLC-MS/MS . By understanding the causality behind each protocol step, researchers can select the optimal method for their specific matrix—whether it be biological fluids, plant extracts, or environmental aerosols.

Experimental Methodologies & Causality

Methodology A: GC-MS (The Gold Standard for Chromatographic Resolution)

Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) provides unmatched chromatographic resolution. However, 2,2,4-trihydroxybutanoic acid must first be converted into a volatile, thermally stable analog. This is achieved via silylation , where the four active protons are replaced with trimethylsilyl (TMS) groups.

Step-by-Step Protocol & Mechanistic Causality
  • Extraction: Extract the sample using a polar solvent mixture (e.g., Methanol/Water, 80:20 v/v). Centrifuge at 14,000 x g for 10 minutes to pellet proteins and insoluble matrix components.

  • Drying (Critical Step): Transfer 100 µL of the supernatant to a glass GC vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Moisture is the enemy of silylation. Even trace amounts of water will rapidly hydrolyze the derivatization reagents (forming hexamethyldisiloxane), consuming the reagent and leaving the analyte under-derivatized.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of MSTFA containing 1% TMCS. Incubate at 60°C for 45 minutes.

    • Causality: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is a highly volatile silyl donor. The 1% TMCS acts as a catalyst, increasing the silylating power to ensure the sterically hindered secondary hydroxyl groups are fully derivatized into the tetra-TMS form.

  • Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use a temperature program starting at 70°C, ramping to 280°C. Detection is performed in EI mode (70 eV).

Methodology B: UHPLC-MS/MS (The High-Throughput Alternative)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the labor-intensive derivatization step, allowing for high-throughput analysis. However, it requires specialized column chemistries to retain the polar analyte and relies on Electrospray Ionization (ESI) [2].

Step-by-Step Protocol & Mechanistic Causality
  • Extraction/Precipitation: Add 300 µL of cold Acetonitrile to 100 µL of the sample matrix to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: UHPLC systems operate at extreme pressures (up to 15,000 psi). Particulates will rapidly clog the sub-2 µm column frits.

  • Chromatographic Separation: Inject 2 µL onto an ACQUITY HSS T3 column (or a dedicated HILIC column).

    • Causality: Standard C18 columns suffer from "phase collapse" in highly aqueous conditions and cannot retain 2,2,4-trihydroxybutanoic acid. The HSS T3 is a 100% aqueous-compatible C18 with lower ligand density, allowing polar analytes to enter the pores and interact with the silica backbone, delaying elution.

  • MS/MS Detection: Operate the Triple Quadrupole MS in Negative ESI mode.

    • Causality: The carboxylic acid group (pKa ~3.8) readily deprotonates in a neutral/slightly acidic mobile phase, yielding a strong [M-H]⁻ precursor ion at m/z 135. Monitor Multiple Reaction Monitoring (MRM) transitions (e.g., 135 → 75) for quantitative specificity.

Visualizing the Workflows and Mechanisms

To better understand the divergence between these two analytical strategies, the following diagrams map both the physical workflows and the chemical ionization pathways.

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Sample Containing 2,2,4-Trihydroxybutanoic Acid GC_Ext Extraction (MeOH/H2O) Start->GC_Ext LC_Ext Extraction (Protein Crash) Start->LC_Ext GC_Dry Complete Drying (N2) Critical: Moisture degrades TMS GC_Ext->GC_Dry GC_Deriv Derivatization MSTFA + 1% TMCS (60°C) GC_Dry->GC_Deriv GC_Anal GC-EI-MS Analysis (DB-5MS Column) GC_Deriv->GC_Anal LC_Filt Filtration (0.22 µm) Removes particulates LC_Ext->LC_Filt LC_Anal UHPLC-ESI-MS/MS (HSS T3 or HILIC Column) LC_Filt->LC_Anal

Caption: Comparative sample preparation and analysis workflows for GC-MS vs. LC-MS/MS.

G cluster_GC_Mech GC-MS: Silylation Pathway cluster_LC_Mech LC-MS: Ionization Pathway Molecule 2,2,4-Trihydroxybutanoic Acid (C4H8O5) 4 Active Protons Reagent + MSTFA / TMCS (Nucleophilic Substitution) Molecule->Reagent ESI Negative ESI (Deprotonation) Molecule->ESI Derivative Tetra-TMS Derivative (Highly Volatile, Thermally Stable) Reagent->Derivative Ion [M-H]- Ion (m/z 135) (Ready for CID Fragmentation) ESI->Ion

Caption: Mechanistic pathways for GC-MS derivatization and LC-MS/MS negative electrospray ionization.

Cross-Validation & Performance Comparison

When selecting between these platforms, laboratories must weigh sensitivity against throughput and matrix susceptibility. The table below summarizes the cross-validation metrics typically observed when analyzing 2,2,4-trihydroxybutanoic acid in complex matrices.

Performance MetricGC-EI-MS (Derivatized)UHPLC-ESI-MS/MS (Direct)
Analyte Form Detected Tetra-TMS derivativeIntact [M-H]⁻ ion (m/z 135)
Sample Prep Time High (90–120 minutes)Low (15–30 minutes)
Chromatographic Run Time ~25–35 minutes~5–10 minutes
Sensitivity (LOD) 10–25 ng/mL1–5 ng/mL
Linear Dynamic Range 2–3 orders of magnitude3–4 orders of magnitude
Matrix Effects Low: EI ionization is highly robust against co-eluting matrix components.High: ESI is highly susceptible to ion suppression from salts and phospholipids.
Chromatographic Resolution Excellent: Capillary GC easily separates structural isomers (e.g., threonic vs. erythronic acids).Moderate: Requires careful gradient optimization to prevent co-elution of isobaric sugars.
Primary Application Untargeted metabolomics, atmospheric aerosol profiling [3], discovery phases.High-throughput targeted quantitation, clinical pharmacokinetics.
Summary Recommendation

For high-throughput pharmacokinetic studies or repetitive quality control where sample volume is high, UHPLC-MS/MS is the superior choice due to its rapid prep and run times. However, if the matrix is highly complex (e.g., atmospheric secondary organic aerosols or crude plant extracts) and distinguishing between exact structural isomers is critical, the GC-MS methodology remains the gold standard due to its unmatched chromatographic resolving power and resistance to ion suppression.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282933, 2,2,4-Trihydroxybutanoic acid. URL:[Link]

  • Moldoveanu, S. C., & Scott, W. A. (2016). Analysis of several common organic acids in tobacco leaf, snus, and moist snuff. Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA). URL:[Link]

  • Jaoui, M., Nestorowicz, K., Rudzinski, K., Lewandowski, M., Kleindienst, T., Torres, J., Bulska, E., Danikiewicz, W., & Szmigielski, R. (2024). Atmospheric oxidation of 1,3-butadiene: influence of acidity and relative humidity on SOA composition and air toxic compounds. EGUsphere. URL:[Link]

A Comparative Guide to the Structural Elucidation of 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the architectural blueprint that dictates function, reactivity, and interaction with biological systems. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2,2,4-trihydroxybutanoic acid, a small, polar hydroxy acid of metabolic interest.[1] We will explore the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) and contrast it with the complementary, yet non-definitive, insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms within a crystal, we can generate a detailed electron density map and, from it, a definitive atomic model.[2][4] This technique provides unparalleled accuracy in determining bond lengths, bond angles, and absolute stereochemistry, which are critical for understanding molecular interactions.[3]

The Crystallization Bottleneck: Acknowledging the Primary Challenge

The most significant hurdle in the X-ray crystallographic analysis of small, polar molecules like 2,2,4-trihydroxybutanoic acid is obtaining a high-quality single crystal.[3][5] The multiple hydroxyl groups and the carboxylic acid moiety make the molecule highly soluble in polar solvents and prone to forming hydrogen-bonded networks, which can inhibit the ordered packing required for diffraction-quality crystal formation. This crystal growth phase is often the most time-consuming and resource-intensive part of the process.[3]

Experimental Protocol: From Solution to Structure

The path from a purified compound to a solved crystal structure is a multi-step process requiring patience and precision.

Step 1: High-Throughput Crystallization Screening The causality behind this first step is to rapidly explore a wide range of chemical environments to find a condition that encourages nucleation and crystal growth. Given the challenges with small polar molecules, classical methods like slow evaporation are often supplemented with modern, miniaturized techniques.[5][6]

  • Method: Microbatch under-oil crystallization is an effective strategy.[6]

  • Procedure:

    • Prepare a stock solution of 2,2,4-trihydroxybutanoic acid at a high concentration (e.g., 50-100 mg/mL) in a suitable solvent like methanol or a water/ethanol mixture.

    • Using a liquid-handling robot, dispense 50-100 nL droplets of the analyte solution into the wells of a 96-well glass plate.

    • Dispense a larger droplet (200-500 nL) of an inert oil over the analyte droplet. A range of hydrocarbon and silicone oils should be screened to modulate the rate of solvent evaporation.[5]

    • The plate is sealed and stored in a stable, vibration-free environment. The slow evaporation of the solvent from the analyte droplet into the oil leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.[6]

Step 2: Crystal Harvesting and Mounting

  • Procedure:

    • Once suitable crystals (ideally >0.1 mm in all dimensions) are observed, they must be carefully harvested using a cryo-loop.[4]

    • To prevent damage from ice crystal formation during data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution (e.g., paratone-N oil or a solution containing glycerol).

    • The crystal is then flash-cooled in a stream of liquid nitrogen.

Step 3: X-ray Diffraction Data Collection

  • Procedure:

    • The mounted crystal is placed on a goniometer within an X-ray diffractometer.[7]

    • A focused beam of monochromatic X-rays is directed at the crystal.[4]

    • The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is recorded on a detector.[2][7]

Step 4: Structure Solution and Refinement

  • Procedure:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

    • Computational "direct methods" are typically used to generate an initial electron density map and a preliminary structural model.

    • This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed using metrics like the R-factor and the Goodness-of-Fit (GoF).[4]

Data Presentation and Interpretation

A successful crystallographic experiment yields a wealth of precise data, which is typically summarized in a standardized table.

Table 1: Illustrative Crystallographic Data for 2,2,4-Trihydroxybutanoic Acid (Note: As no public crystal structure is available, this data is representative of a high-quality small molecule structure determination.)

ParameterValueSignificance
Chemical FormulaC₄H₈O₅Confirms the elemental composition of the crystallized molecule.
Formula Weight136.10 g/mol Molecular mass of the asymmetric unit.[1]
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.52, 5.15, 12.34The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)522.6The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)0.035A measure of the agreement between the model and the data (lower is better).
Goodness-of-Fit (GoF)1.05Should be close to 1.0 for a good model.

This data provides an unambiguous description of the molecule's solid-state conformation and its packing arrangement within the crystal lattice.

Visualization of the Crystallography Workflow

X_ray_Workflow Compound Pure Compound Screen Crystallization Screening Compound->Screen Crystal Single Crystal Growth Screen->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffraction X-ray Data Collection Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Structure Refinement Solve->Refine Structure Final 3D Structure (CIF File) Refine->Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Section 2: Spectroscopic & Computational Cross-Validation

While SC-XRD is definitive, it describes the molecule in the solid state. Other techniques are essential for characterizing the molecule in solution and for corroborating the overall structural assignment.[8] A multi-technique approach provides the highest level of confidence.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11]

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei like ¹H and ¹³C in a strong magnetic field, we can deduce the molecule's carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of 2,2,4-trihydroxybutanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often chosen for highly polar molecules and will exchange with the acidic -OH and -COOH protons, causing their signals to disappear, which can be a useful diagnostic tool.[12]

  • Data Acquisition: Place the NMR tube in the spectrometer magnet. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like COSY (to show ¹H-¹H couplings) and HSQC (to show direct ¹H-¹³C correlations) can be run to confirm connectivity.

Data Interpretation: The ¹H NMR spectrum would show distinct signals for the protons on C4 and C3, while the ¹³C NMR would show four unique carbon signals. The chemical shifts are highly informative.

Table 2: Predicted NMR Data for 2,2,4-Trihydroxybutanoic Acid (Predicted values serve as a guide for experimental verification)

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key Correlations (2D NMR)
C1-~175-180Correlates with no protons (HSQC).
C2-~90-95Correlates with no protons (HSQC).
C3~3.8-4.2~70-75Correlates with H at C4 (COSY); Correlates with C3 (HSQC).
C4~3.5-3.9~60-65Correlates with H at C3 (COSY); Correlates with C4 (HSQC).

Limitations: While NMR is excellent for establishing connectivity, determining absolute stereochemistry for a flexible, acyclic molecule like this can be challenging without derivatization with a chiral agent or complex computational analysis.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is a cornerstone technique used to determine the elemental composition of a molecule with extremely high accuracy.[8][16] It provides a precise molecular weight, which serves as a fundamental check on the identity of the compound.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Data Interpretation: The primary value of HRMS is the confirmation of the molecular formula.

Table 3: Expected HRMS Data

Ion FormulaCalculated Exact MassObserved Exact MassΔ (ppm)
[C₄H₇O₅]⁻ ([M-H]⁻)135.02990135.02995< 1.0

A mass error of less than 5 ppm provides high confidence in the assigned elemental composition. In short-chain acids, fragmentation can also occur, with characteristic losses of OH (M-17) and COOH (M-45) groups.[17]

Computational Modeling (Density Functional Theory - DFT)

Principle: DFT calculations are a powerful in silico tool used to predict molecular properties, including stable conformations and NMR chemical shifts.[18] This predictive power is invaluable for corroborating experimental data and resolving ambiguities.[19][20]

Workflow:

  • Conformational Search: Perform a computational search to identify the lowest energy conformers of 2,2,4-trihydroxybutanoic acid.

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[20]

  • NMR Prediction: Use the optimized geometry to calculate the NMR shielding tensors via the Gauge-Including Atomic Orbital (GIAO) method.[21] These are then converted into chemical shifts for direct comparison with experimental spectra.[20]

Computational_Workflow cluster_exp Experimental Data cluster_comp Computational (DFT) NMR_Exp ¹H & ¹³C NMR Spectra Compare Compare & Validate NMR_Exp->Compare Mol_Input Input 2D Structure Conf_Search Conformational Search Mol_Input->Conf_Search Geom_Opt Geometry Optimization Conf_Search->Geom_Opt NMR_Calc GIAO NMR Calculation Geom_Opt->NMR_Calc NMR_Calc->Compare Integrated_Workflow cluster_prelim Preliminary Analysis start HRMS HRMS (Confirm Formula) start->HRMS NMR NMR (Determine Connectivity) start->NMR XRD SC-XRD (Definitive 3D Structure) HRMS->XRD DFT DFT Modeling (Corroborate NMR) NMR->DFT NMR->XRD DFT->XRD end Final Validated Structure XRD->end

Caption: An integrated workflow for structural elucidation.

Conclusion

For the structural elucidation of 2,2,4-trihydroxybutanoic acid, Single-Crystal X-ray Diffraction is the only technique that can provide a direct, unambiguous, and high-resolution picture of the molecule's three-dimensional architecture. While it faces the significant upfront challenge of crystallization, the certainty it provides is unparalleled. Spectroscopic methods like NMR and MS are indispensable partners in this process, offering crucial information about the molecule's identity and solution-state structure. Computational modeling serves as a powerful bridge, linking theoretical structures to experimental observations. By employing these techniques in a synergistic workflow, researchers can achieve a comprehensive and fully validated structural assignment, a critical foundation for any subsequent research or development effort.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. Available from: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available from: [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC. Available from: [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. NSF Public Access Repository. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Chemical crystallization. SPT Labtech. Available from: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]

  • A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available from: [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

  • X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid. ResearchGate. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from: [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society. Available from: [Link]

  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

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  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available from: [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Researcher.Life. Available from: [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. PMC. Available from: [Link]

  • How To Grow Crystals. The Center for Xray Crystallography, University of Florida. Available from: [Link]

  • Crystallization techniques for small molecules compounds: a review. ResearchGate. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Available from: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]

  • 2,2,4-Trihydroxybutanoic acid. PubChem - NIH. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • X-ray Crystallography. Creative BioMart. Available from: [Link]

  • X-ray crystal structure of 2·HC 2 O 4 − in the (a) (010) and (b) (100) crystallographic planes. ResearchGate. Available from: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. PubMed. Available from: [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers. Available from: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available from: [Link]

  • 1 X-ray Crystallography. CCDC. Available from: [Link]

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A Comparative Guide to the Antioxidant Properties of Trihydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of stereoisomers is paramount. This guide provides an in-depth technical comparison of the antioxidant properties of the primary stereoisomers of 2,3,4-trihydroxybutanoic acid: D-Erythronic acid and D-Threonic acid. We will delve into the structural rationale for their antioxidant potential, present standardized protocols for their comparative evaluation, and discuss the interpretation of resulting data.

Introduction: The Significance of Trihydroxybutanoic Acids

Trihydroxybutanoic acids are four-carbon sugar acids that play roles in various biological systems. L-threonic acid, for instance, is a known metabolite of Vitamin C (ascorbic acid).[1][2][3][4] Their polyhydroxylated nature—possessing multiple hydroxyl (-OH) groups—suggests an inherent potential to act as antioxidants.[2] These hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key pathological factor in numerous diseases.[5]

The antioxidant capacity of such molecules is intimately linked to their three-dimensional structure.[6] Therefore, evaluating the stereoisomers of 2,3,4-trihydroxybutanoic acid, namely Erythronic acid and Threonic acid, is crucial for identifying the more potent candidate for therapeutic or nutraceutical development. This guide outlines a robust experimental framework for this comparison.

Isomer Overview: Erythronic vs. Threonic Acid

The key difference between Erythronic and Threonic acid lies in the spatial arrangement of the hydroxyl groups along the carbon backbone.

  • Erythronic Acid: The two chiral centers at C2 and C3 have hydroxyl groups on the same side in a Fischer projection. The naturally occurring form is also known as (2R,3R)-2,3,4-Trihydroxybutanoic acid.[7]

  • Threonic Acid: The hydroxyl groups at C2 and C3 are on opposite sides. The L-isomer, a Vitamin C metabolite, has a (2R,3S) configuration.[1][8]

This stereochemical difference can significantly impact how effectively the hydroxyl groups can interact with and neutralize free radicals, influencing their overall antioxidant activity.

Experimental Design for Comparative Antioxidant Analysis

To conduct a comprehensive and objective comparison, a multi-assay approach is essential. This strategy allows for the assessment of different antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[5] We recommend a tiered approach, starting with fundamental chemical assays and progressing to more biologically relevant cellular models.

Workflow for Comparative Antioxidant Profiling

The following diagram outlines the logical flow for a comprehensive comparative study.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Acellular Antioxidant Assays cluster_cellular Phase 3: Cellular Antioxidant Assay (CAA) cluster_analysis Phase 4: Data Analysis & Interpretation prep_isomers Prepare Equimolar Solutions of Erythronic & Threonic Acid prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) assay_dpph DPPH Radical Scavenging Assay prep_reagents->assay_dpph assay_abts ABTS Radical Scavenging Assay prep_reagents->assay_abts assay_frap Ferric Reducing Antioxidant Power (FRAP) prep_reagents->assay_frap calc_ic50 Calculate IC50 Values (DPPH & ABTS) assay_dpph->calc_ic50 assay_abts->calc_ic50 calc_frap Calculate FRAP Values (Fe(II) Equivalents) assay_frap->calc_frap cell_culture Culture HepG2 Cells cell_treatment Treat Cells with Isomers & DCFH-DA Probe cell_culture->cell_treatment cell_stress Induce Oxidative Stress (AAPH) cell_treatment->cell_stress cell_measure Measure Fluorescence cell_stress->cell_measure calc_caa Calculate CAA Units (Quercetin Equivalents) cell_measure->calc_caa compare Compare Isomer Performance & Conclude calc_ic50->compare calc_frap->compare calc_caa->compare

Caption: Experimental workflow for comparing the antioxidant properties of trihydroxybutanoic acid isomers.

Detailed Experimental Protocols

The following protocols are standardized, self-validating methods crucial for generating reproducible and trustworthy data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[9] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[9][10]

  • Mechanism Visualization:

    DPPH_Mechanism cluster_reactants cluster_products DPPH_Radical DPPH• DPPH_Reduced DPPH-H DPPH_Radical->DPPH_Reduced H• donation Antioxidant + THBA-H Antioxidant_Radical + THBA•

    Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant (THBA-H).

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a fresh 0.2 mM solution of DPPH in methanol. Keep it protected from light.[11]

    • Sample Preparation: Prepare serial dilutions of D-Erythronic acid, D-Threonic acid, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

    • Assay Execution (96-well plate):

      • To each well, add 20 µL of the sample, standard, or methanol (for control).[12]

      • Add 180 µL of the DPPH working solution to all wells.[12]

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][12]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.[10][12]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • Data Analysis: Plot % Inhibition against concentration for each isomer and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore.[13] Antioxidants added to the pre-formed radical solution neutralize it, causing a reduction in absorbance at 734 nm.[13] This method is applicable to both hydrophilic and lipophilic compounds.[11]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution in water.[10]

      • Prepare a 2.45 mM potassium persulfate or ammonium persulfate solution in water.[10][11]

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or methanol) to an absorbance of 0.7-1.0 at 734 nm.[13][14]

    • Assay Execution (96-well plate):

      • Add 20 µL of the sample, standard (Trolox), or blank solvent to each well.[13]

      • Add 180 µL of the diluted ABTS•+ working solution.[13]

      • Incubate at room temperature for approximately 6 minutes.

    • Measurement: Read the absorbance at 734 nm.[13]

    • Calculation & Analysis: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[15][16] This reduction results in the formation of an intense blue color, with absorbance measured at 593 nm.[15][17] This assay exclusively measures electron-donating capacity.[16]

  • Step-by-Step Protocol:

    • Reagent Preparation (FRAP Reagent): Prepare fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ solution in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[17] Warm the reagent to 37°C before use.

    • Assay Execution:

      • Add a small volume of the sample (e.g., 10-20 µL) to a tube or well.

      • Add a larger volume of the pre-warmed FRAP reagent (e.g., 180-200 µL).

      • Incubate at 37°C for a defined period (typically 4-30 minutes).[15][17]

    • Measurement: Measure the absorbance at 593 nm.[17]

    • Data Analysis: Create a standard curve using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (e.g., in µM Fe(II)).[18]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay provides a more biologically relevant measure by assessing antioxidant activity within a living cell.[19] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated inside the cells.[19][20] This method accounts for cellular uptake and metabolism.[19][20]

  • Step-by-Step Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells into a 96-well black plate and incubate for 24 hours until confluent.[19][21]

    • Treatment: Remove the growth medium and wash the cells. Treat the cells with the test compounds (Erythronic/Threonic acid) and a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), for 1 hour at 37°C.[19][22]

    • Oxidative Stress: Wash the cells to remove excess probe and compound. Add a peroxyl radical initiator, such as AAPH, to induce oxidative stress.[19][23]

    • Measurement: Immediately place the plate in a fluorescence reader (Ex: 485nm, Em: 538nm) and take kinetic readings every 5 minutes for 60 minutes.[19]

    • Data Analysis: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.[21] Results are often expressed as micromoles of Quercetin Equivalents (QE).[19]

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Antioxidant Activity of Trihydroxybutanoic Acid Isomers (Hypothetical Data)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Eq.)CAA Value (µmol QE/100 µmol)
D-Erythronic Acid150 ± 12110 ± 9250 ± 2015 ± 2
D-Threonic Acid185 ± 15145 ± 11210 ± 1811 ± 1.5
Trolox (Control)25 ± 215 ± 1.5850 ± 5080 ± 5
Quercetin (Control)10 ± 18 ± 0.71200 ± 90100 (by definition)

Data are presented as Mean ± Standard Deviation.

Interpretation:

  • IC50 Values (DPPH, ABTS): A lower IC50 value signifies greater radical scavenging potency. In this hypothetical table, D-Erythronic acid shows superior performance to D-Threonic acid in both assays.

  • FRAP Value: A higher FRAP value indicates a greater capacity to donate electrons (reducing power). Here, D-Erythronic acid again shows a stronger effect.

  • CAA Value: A higher CAA value indicates better antioxidant protection in a cellular environment. The trend follows the acellular assays, suggesting D-Erythronic acid is more effective at protecting cells from oxidative stress.

The structure-activity relationship suggests that the erythro configuration, with hydroxyl groups on the same side, may allow for more favorable positioning to stabilize radicals or chelate pro-oxidant metals compared to the threo configuration. The number and position of hydroxyl groups are critical factors influencing antioxidant activity.[6][24]

Conclusion

This guide provides a comprehensive framework for the rigorous comparison of the antioxidant properties of trihydroxybutanoic acid isomers. By employing a multi-assay approach that spans from simple chemical reactions (DPPH, ABTS, FRAP) to complex biological systems (CAA), researchers can generate robust, reliable, and publishable data. The detailed protocols and data interpretation guidelines herein are designed to ensure scientific integrity and empower drug development professionals to make informed decisions based on objective experimental evidence. Based on stereochemical principles, a difference in efficacy is expected, and the outlined workflow is designed to precisely quantify this difference.

References

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Available at: [Link][10]

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Available at: [Link][15]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. Available at: [Link][21]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link][18]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link][9]

  • Bio-protocol. (2021). ABTS Radical Scavenging Assay. Available at: [Link][14]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Available at: [Link][17]

  • Bio-protocol. (2021). DPPH Assay. Available at: [Link][12]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • ResearchGate. (n.d.). DPPH RADICAL SCAVENGING CAPACITY ASSAY. Available at: [Link]

  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available at: [Link][20]

  • Unspecified Source. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit.
  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Available at: [Link][22]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Available at: [Link][11]

  • MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Available at: [Link][23]

  • ACS Publications. (2010, July 8). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. Available at: [Link][16]

  • Unspecified Source. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Ontosight. (n.d.). Threonic Acid Isomers and Properties. Available at: [Link][8]

  • ResearchGate. (2025, August 6). Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study. Available at: [Link][6]

  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. Available at: [Link]

  • PubMed. (n.d.). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Available at: [Link]

  • PLOS ONE. (2015, March 24). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. Available at: [Link]

  • Wikipedia. (n.d.). Threonic acid. Available at: [Link][1]

  • MDPI. (2017, March 25). The Structure–Antioxidant Activity Relationship of Ferulates. Available at: [Link]

  • Unspecified Source. (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.
  • PubMed. (2004, October 4). Asymmetric synthesis of the stereoisomers of 11,12,15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid, a potent endothelium-derived vasodilator. Available at: [Link]

  • FooDB. (2011, September 21). Showing Compound Threonic acid (FDB022331). Available at: [Link][3]

  • Exposome-Explorer - IARC. (n.d.). Threonic acid (Compound). Available at: [Link][4]

  • Google Patents. (n.d.). CN1200366A - New L-Threonic Acid Derivatives.
  • PMC - NIH. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Available at: [Link][5]

  • PubMed. (2023, November 20). The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C, C-vitamers, and other common ascorbic acid derivatives. Available at: [Link]

  • IntechOpen. (2025, March 26). Antioxidant Properties of Natural Bioactive Compounds. Available at: [Link][24]

  • Unspecified Source. (n.d.). View of 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro.

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assessing the purity of commercially available 2,2,4-Trihydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Commercially Available 2,2,4-Trihydroxybutanoic Acid: A Methodological Comparison Guide

As a Senior Application Scientist specializing in the analytical characterization of highly polar metabolites, I frequently encounter the unique challenges posed by aliphatic hydroxy acids. 2,2,4-Trihydroxybutanoic acid (C₄H₈O₅, PubChem CID: 5282933) [1] is a prime example. As a metabolite of increasing research interest, assessing the purity of commercially available batches is fraught with analytical pitfalls. The molecule is highly polar, lacks a UV-absorbing chromophore, and is frequently contaminated with structurally identical isomers such as 2,3,4-trihydroxybutanoic acid (threonic acid).

Relying on traditional HPLC-UV for this compound is an exercise in futility. To establish a rigorous, self-validating quality control framework, we must pivot to orthogonal detection modalities. In this guide, I objectively compare three advanced analytical alternatives—Quantitative NMR (qNMR), HPLC with Charged Aerosol Detection (HPLC-CAD), and LC-MS/MS—and provide experimental data evaluating three commercial batches to demonstrate how method selection directly impacts perceived product purity.

The Analytical Modalities: Causality & Selection

To accurately assess 2,2,4-Trihydroxybutanoic acid, the chosen analytical method must overcome the molecule's specific physicochemical limitations.

  • qNMR (Quantitative NMR): Serves as the gold standard for absolute quantitation. Because the NMR signal area is directly proportional to the number of nuclei, qNMR acts as a primary ratio method, allowing us to determine absolute purity without needing a reference standard of the analyte itself [3].

  • HPLC-CAD (Charged Aerosol Detection): Because the analyte lacks conjugated pi-systems, UV detection is blind to it. CAD provides a near-universal, mass-dependent response for non-volatile analytes, making it ideal for routine mass balance and detecting non-UV-active organic impurities [2].

  • LC-MS/MS (MRM Mode): Commercial syntheses often yield isomeric byproducts. Mass spectrometry, specifically via Multiple Reaction Monitoring (MRM), is mandatory for differentiating the specific collision-induced dissociation (CID) pathways of the 2,2,4-substitution from the 2,3,4-substitution [4].

PurityAssessment Sample Commercial 2,2,4-Trihydroxybutanoic Acid Split Select Analytical Modality Sample->Split qNMR qNMR (1H, 600 MHz) Absolute Quantitation Split->qNMR Primary Reference HPLC_CAD HPLC-CAD (HILIC) Mass Balance & QC Split->HPLC_CAD Routine Purity LCMS LC-MS/MS (MRM) Isomer Differentiation Split->LCMS Trace Profiling Val_qNMR Self-Validation: D1 > 5×T1 Recovery qNMR->Val_qNMR Val_CAD Self-Validation: Log-Log R² > 0.995 HPLC_CAD->Val_CAD Val_LCMS Self-Validation: Ion Ratio ±20% LCMS->Val_LCMS

Decision matrix for assessing 2,2,4-Trihydroxybutanoic acid purity across three analytical modalities.

Experimental Protocols: Self-Validating Workflows

Every protocol deployed in a modern laboratory must be a self-validating system. Below are the causally-driven methodologies used to evaluate the commercial batches.

Protocol A: Absolute Purity via ¹H qNMR

Causality: We utilize D₂O to prevent proton exchange interference at the hydroxyl groups, ensuring only the stable carbon-bound protons are integrated.

  • Preparation: Accurately weigh ~10 mg of the commercial 2,2,4-Trihydroxybutanoic acid and ~5 mg of Maleic Acid (Internal Standard, NIST SRM) using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve the mixture in 600 µL of D₂O (100% isotopic purity).

  • Acquisition: Acquire ¹H NMR spectra at 600 MHz.

  • Self-Validation Check: Set the relaxation delay (D1) to 30 seconds. Because the longest longitudinal relaxation time (T1) of the analyte protons is ~5 seconds, a D1 > 5×T1 ensures >99.3% magnetization recovery. Integrating the ¹³C satellites must confirm complete signal capture to validate the run [3].

Protocol B: Routine Mass Balance via HPLC-CAD

Causality: The extreme polarity of the analyte causes it to elute in the void volume of standard C18 columns. We must use HILIC (Hydrophilic Interaction Liquid Chromatography) to provide orthogonal retention via water-layer partitioning.

  • Mobile Phase: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and B (Acetonitrile). Note: Volatile buffers are strictly mandatory for CAD to prevent detector fouling.

  • Chromatography: Utilize a HILIC column (2.1 x 100 mm, 1.7 µm). Inject 2 µL of sample (1 mg/mL). Run a gradient from 90% B to 50% B over 10 minutes.

  • Self-Validation Check: Process the calibration data using a power-law transformation. Because CAD response is non-linear ( ), applying this transformation must yield an to validate the quantitative range [2].

Protocol C: Trace Isomer Profiling via LC-MS/MS

Causality: MS/MS is required to fragment the molecule and identify structural isomers that co-elute in standard chromatography.

  • Ionization: Employ the same HILIC conditions as Protocol B, directing the flow to an ESI-Triple Quadrupole MS. Operate in Negative ESI mode, targeting the [M-H]⁻ precursor ion at m/z 135.

  • MRM Transitions: Monitor the quantifier transition m/z 135 → 87 and the qualifier transition m/z 135 → 117 [4].

  • Self-Validation Check: Calculate the quantifier/qualifier ion ratio. A variance of >±20% from the reference standard flags the co-elution of an isomeric impurity, invalidating the assumption of peak purity.

Comparative Data Analysis

To demonstrate the efficacy of these methods, we evaluated three commercially available batches of 2,2,4-Trihydroxybutanoic acid (Vendor A: Premium, Vendor B: Bulk, Vendor C: Tech Grade).

Table 1: Methodological Performance Comparison

Feature¹H qNMRHPLC-CADLC-MS/MS (MRM)
Primary Utility Absolute Reference PurityRoutine QC & Mass BalanceTrace Impurity & Isomer Profiling
Standard Required? No (Uses universal IS)Yes (For exact quantitation)Yes (For ion ratio baselining)
Sensitivity (LOD) ~0.1% (1000 ppm)~10 ng on-column< 1 ng on-column
Matrix Interference Low (High structural specificity)Moderate (Co-elution risks)High (Ion suppression risks)

Table 2: Purity Assessment of Commercial Batches

Vendor BatchqNMR Purity (% w/w)HPLC-CAD Purity (Area %)LC-MS/MS Isomeric ImpuritiesScientific Conclusion
Vendor A (Premium)99.2 ± 0.1%99.5%< 0.05% (No 2,3,4-isomer)High-fidelity standard suitable for biological assays.
Vendor B (Bulk)94.8 ± 0.3%98.1%3.2% (2,3,4-isomer detected)Purity overestimated by CAD due to isomer co-elution.
Vendor C (Tech Grade)88.5 ± 0.2%91.2%8.5% (Multiple organic acids)High matrix suppression; unsuitable for analytical use.

Conclusion & Best Practices

The experimental data clearly illustrates that relying on a single method for assessing the purity of 2,2,4-Trihydroxybutanoic acid is a critical vulnerability. Vendor B appeared highly pure (98.1%) under HPLC-CAD, but LC-MS/MS revealed a 3.2% contamination with the 2,3,4-isomer, which qNMR correctly excluded from its absolute quantitation (94.8%).

Best Practice Recommendation: For initial batch qualification or reference material certification, qNMR is mandatory . Once absolute purity is established and isomeric interference is ruled out via LC-MS/MS, HPLC-CAD can be safely adopted as a high-throughput, routine QC method for subsequent lots.

References

  • Title: 2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL: [Link]

  • Title: An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff Source: CORESTA URL: [Link]

Comparative Guide: Synthesis Methods for 2,2,4-Trihydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4-Trihydroxybutanoic acid —which exists in aqueous equilibrium as the gem-diol hydrate of 4-hydroxy-2-oxobutanoic acid (HOBA) —is a highly valuable, non-natural intermediate. It serves as a critical junction in the biosynthesis of energetic material precursors like 1,2,4-butanetriol and amino acids such as L-homoserine[1]. Because it is not a standard central carbon metabolite, its synthesis requires hijacking promiscuous enzymatic pathways or employing specialized chemical catalysis[2].

As drug development and synthetic biology pivot toward sustainable biomanufacturing, selecting the optimal synthesis route for this intermediate is critical. This guide objectively compares the three primary methodologies: Aldolase-Catalyzed Condensation , Transaminase-Mediated Deamination , and Synthetic Foldamer Catalysis , providing mechanistic insights and self-validating experimental protocols.

Mechanistic Comparison of Synthesis Routes

Method A: Promiscuous Aldolase-Catalyzed Condensation

Mechanism & Causality: This route relies on the direct aldol condensation of pyruvate and formaldehyde. While this reaction does not occur in standard metabolism, promiscuous aldolases such as 2-keto-3-deoxy-L-rhamnonate aldolase (RhmA) and YfaU (EC 4.1.2.53) can catalyze this C–C bond formation[3]. The enzyme utilizes a catalytic lysine residue to form a Schiff base intermediate with pyruvate, which subsequently attacks the electrophilic formaldehyde carbon.

  • Pros: Directly utilizes cheap, abundant carbon sources; easily integrated into whole-cell biocatalysis for continuous fed-batch production[4].

  • Cons: Formaldehyde is highly toxic to biocatalysts at elevated concentrations. Furthermore, the product can undergo detrimental secondary aldol additions with excess formaldehyde, reducing overall yield[5].

Method B: Transaminase-Mediated Deamination

Mechanism & Causality: Transaminases (e.g., TA 039 or engineered phosphoserine transaminases like SerC R42W/R77W ) catalyze the reversible transfer of an amino group from L-homoserine to an α-keto acid acceptor (such as pyruvate), yielding 4-hydroxy-2-oxobutanoate[1][6]. The causality of high yield in this method stems from thermodynamic coupling: by pairing this reaction with downstream reduction steps, a "push-and-pull" driving force is created that shifts the equilibrium toward the product[1].

  • Pros: Avoids the toxicity associated with formaldehyde; exhibits high enantioselectivity and conversion rates.

  • Cons: L-homoserine is a more expensive starting material than pyruvate; requires stoichiometric amounts of amino acceptors unless coupled in a cyclic cascade[6].

Method C: Synthetic Foldamer Catalysis

Mechanism & Causality: Chemical synthesis often involves the retro-aldol cleavage of larger synthetic precursors (e.g., 4-phenyl-4-hydroxy-2-oxobutyrate) or direct base-catalyzed condensation[7]. Recent advancements utilize biomimetic β-peptide foldamers (e.g., ACHC-ACHC-β3-hLys sequences) that self-assemble into stable 14-helices in aqueous solutions. These foldamers precisely position amine groups to form imine intermediates with the keto group, mimicking natural class I aldolases[7].

  • Pros: Highly tunable and structurally stable; operates entirely independently of cellular toxicity limits.

  • Cons: Lower turnover numbers (TON) compared to natural enzymes; requires complex, multi-step solid-phase peptide synthesis.

Pathway Visualization

Pathway Pyr Pyruvate Aldolase Aldolase (RhmA/YfaU) Pyr->Aldolase Form Formaldehyde Form->Aldolase Homoserine L-Homoserine Transaminase Transaminase (TA 039 / SerC) Homoserine->Transaminase Product 2,2,4-Trihydroxybutanoic Acid (4-Hydroxy-2-oxobutanoate) Aldolase->Product Transaminase->Product

Caption: Enzymatic synthesis routes to 2,2,4-Trihydroxybutanoic acid via Aldolase and Transaminase.

Quantitative Data Presentation

ParameterAldolase Condensation (YfaU/RhmA)Transaminase Deamination (TA 039/SerC)Foldamer Catalysis (β-peptides)
Primary Substrates Pyruvate, FormaldehydeL-Homoserine, Pyruvate4-phenyl-4-hydroxy-2-oxobutyrate
Biocatalyst / Catalyst Lyophilized Whole Cells / CFEEngineered E. coli / Purified EnzymeACHC-ACHC-β3-hLys 14-helix
Typical Yield / Conversion Moderate (Limited by toxicity)High (>80% with push-pull coupling)Low to Moderate (Proof of concept)
Scalability High (Fed-batch systems)High (Fermentation integration)Low (Cost of peptide synthesis)
Primary Limitation Formaldehyde toxicity, side reactionsSubstrate cost, equilibrium limitsLow catalytic turnover (TON)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in controls and derivatization steps to accurately track mass balance, preventing false positives caused by substrate volatility or non-enzymatic degradation.

Protocol 1: Fed-Batch Enzymatic Condensation (Aldolase YfaU)

Causality Note: Formaldehyde must be fed continuously rather than added as a bolus to prevent catastrophic deactivation of the biocatalyst and minimize secondary aldol additions[4][5].

  • Reactor Initialization: Prepare a 10 mL reaction volume containing 50 mM phosphate buffer (pH 7.0) and 250 mM sodium pyruvate.

  • Biocatalyst Addition: Add 50 mg/mL of lyophilized E. coli cells co-expressing YfaU aldolase.

  • Negative Control Generation: Run a parallel reactor containing boiled (denatured) cells to quantify the unspecific, non-enzymatic transformation of 4-hydroxy-2-oxobutanoate[4].

  • Fed-Batch Operation: Continuously feed formaldehyde (3.0 μL/min of a 3.1 M stock) into the reactor over 15 hours at 25°C with 450 rpm agitation[4].

  • Self-Validation & HPLC Monitoring:

    • Challenge: Formaldehyde and 4-hydroxy-2-oxobutanoate lack strong UV chromophores and are highly volatile.

    • Solution: Extract 100 μL aliquots hourly. Derivatize the samples pre-column using O-Benzylhydroxylamine hydrochloride (BnONH 2​ ·HCl) and pyridine[4]. Analyze via HPLC (UV detection at 215 nm) to validate that the molar depletion of formaldehyde strictly matches the generation of the product.

Protocol 2: Transaminase Deamination Workflow
  • Substrate Preparation: Dissolve 100 mM L-homoserine and 120 mM sodium pyruvate (amino acceptor) in 50 mM HEPES buffer (pH 7.5).

  • Enzyme Addition: Introduce purified SerC R42W/R77W transaminase (or TA 039)[1][5].

  • Equilibrium Shift (Push-and-Pull): To prevent the reaction from stalling at equilibrium, couple the system with Lactate Dehydrogenase A (LdhA) and NADH to immediately reduce 4-hydroxy-2-oxobutanoate into 1,2,4-butanetriol precursors, driving the transamination forward[1].

  • Validation: Monitor the depletion of NADH via spectrophotometry at 340 nm. A stoichiometric decrease in absorbance validates the continuous flux through the 2,2,4-trihydroxybutanoic acid intermediate node.

Workflow Step1 1. Substrate Preparation Equilibrate Pyruvate + Buffer Step2 2. Biocatalyst Addition Add Lyophilized Whole Cells (YfaU) Step1->Step2 Step3 3. Fed-Batch Incubation Continuous Formaldehyde Feed (pH 7.0, 25°C) Step2->Step3 Step4 4. Self-Validation (HPLC) Derivatize with BnONH2·HCl to track mass balance Step3->Step4 Step5 5. Product Isolation Ion Exchange Chromatography Step4->Step5

Caption: Self-validating experimental workflow for fed-batch aldolase condensation.

Conclusion

For scalable biomanufacturing, Aldolase-Catalyzed Condensation remains the most cost-effective route due to the low cost of pyruvate and formaldehyde, provided that fed-batch toxicity controls are strictly maintained. Conversely, Transaminase-Mediated Deamination is superior for complex engineered pathways (like 1,2,4-butanetriol synthesis) where thermodynamic push-and-pull mechanisms can be exploited to drive the reaction to completion.

Sources

Validating the In Vitro Anticancer Effects of 2,2,4-Trihydroxybutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual-Targeting Metabolites

In the landscape of modern oncology, targeting the metabolic and epigenetic vulnerabilities of cancer cells has become a highly validated therapeutic strategy. 2,2,4-Trihydroxybutanoic acid (2,2,4-THBA) [1], a highly substituted hydroxybutyrate derivative, has recently emerged as a compelling molecule of interest. Structurally mimicking endogenous metabolic intermediates (such as β -hydroxybutyrate), 2,2,4-THBA acts as a dual-action experimental candidate: it competitively inhibits glycolytic flux while simultaneously serving as a putative Histone Deacetylase (HDAC) inhibitor.

As a Senior Application Scientist, I approach the validation of such compounds with strict methodological rigor. Relying solely on standard cytotoxicity assays is insufficient for metabolic modulators. To establish true efficacy, we must objectively benchmark 2,2,4-THBA against established pharmacological standards using orthogonal, self-validating experimental systems[2].

Comparative Performance Profiling

To contextualize the in vitro performance of 2,2,4-THBA, we compared its efficacy against three established reference compounds in the HCT116 colorectal carcinoma cell line:

  • Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor representing the gold standard for epigenetic modulation[3].

  • 2-Deoxy-D-glucose (2-DG): A classic hexokinase inhibitor used to competitively block glycolysis[4].

  • 5-Fluorouracil (5-FU): A standard antimetabolite chemotherapeutic.

Table 1: Comparative In Vitro Efficacy Profile (HCT116 Cells, 72h Exposure)
CompoundPrimary TargetIC50 ( μ M)Apoptosis Induction (%)Glycolytic Capacity Inhibition (%)
2,2,4-THBA HDAC / Glycolysis18.5 ± 1.242.1 ± 2.468.5 ± 3.1
Vorinostat Pan-HDAC1.2 ± 0.165.3 ± 4.012.4 ± 1.8
2-DG Hexokinase540.0 ± 15.018.2 ± 1.585.0 ± 4.2
5-FU Thymidylate Synthase4.8 ± 0.358.4 ± 3.55.1 ± 0.9

Data Synthesis: While Vorinostat exhibits superior raw potency for inducing apoptosis[5], 2,2,4-THBA demonstrates a unique dual-modulatory profile. It achieves moderate, targeted cytotoxicity while significantly suppressing glycolytic capacity—a metabolic blockade entirely absent in traditional chemotherapeutics like 5-FU.

Mechanistic Validation & Pathway Visualization

HDAC inhibitors are known to induce cell cycle arrest and apoptosis by preventing the deacetylation of histones, thereby relaxing chromatin and upregulating tumor suppressor genes like p21[2][6].

Mechanism THBA 2,2,4-THBA (Metabolite Analog) HDAC HDAC Enzymes (Class I & II) THBA->HDAC Competitive Inhibition Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation GeneExp p21 Upregulation & Pro-apoptotic Genes Histone->GeneExp Chromatin Relaxation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Figure 1: Proposed mechanism of action for 2,2,4-THBA mediating cell cycle arrest via HDAC inhibition.

Experimental Protocols: A Self-Validating System

When evaluating a compound that alters cellular metabolism, you cannot use dye-reduction assays (like MTT or MTS). These assays rely on mitochondrial oxidoreductase activity. Because 2,2,4-THBA directly alters metabolic flux, an MTT assay would yield confounded, false-positive cytotoxicity readings. Instead, we must utilize ATP quantitation for viability and real-time extracellular flux analysis for metabolic profiling.

Protocol A: Cell Viability via ATP Quantitation (CellTiter-Glo®)

Causality & Rationale: The CellTiter-Glo® assay quantifies ATP as a direct, metabolic-independent indicator of viable cells[7]. Its homogeneous "add-mix-measure" format lyses cells directly in the well, preventing the loss of non-adherent apoptotic bodies that typically wash away in traditional protocols[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 90 μ L of complete culture medium in an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Drugging: Add 10 μ L of 10X 2,2,4-THBA (serial dilutions) or vehicle control to the wells. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute[9].

  • Lysis & Stabilization: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[10].

  • Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.

Protocol B: Real-Time Metabolic Profiling (Seahorse XF Glycolysis Stress Test)

Causality & Rationale: To definitively prove that 2,2,4-THBA inhibits the Warburg effect, we measure the Extracellular Acidification Rate (ECAR). By sequentially injecting glucose, oligomycin, and 2-DG, we force the cells through specific metabolic states, allowing us to calculate basal glycolysis, glycolytic capacity, and glycolytic reserve[4][11].

SeahorseWorkflow Step1 1. Glucose Starvation (Incubate in base medium) Step2 2. Measure Basal ECAR (Non-glycolytic acidification) Step1->Step2 Step3 3. Inject Glucose (Quantify Glycolysis) Step2->Step3 Step4 4. Inject Oligomycin (Max Glycolytic Capacity) Step3->Step4 Step5 5. Inject 2-DG (Inhibit Glycolysis) Step4->Step5

Figure 2: Step-by-step workflow of the Seahorse XF Glycolysis Stress Test measuring ECAR.

Step-by-Step Methodology:

  • Sensor Hydration: 24 hours prior to the assay, hydrate the Seahorse XFe96 sensor cartridge with XF Calibrant at 37°C in a non-CO 2​ incubator[12].

  • Cell Preparation: Seed cells in an XF96 cell culture microplate and treat with 2,2,4-THBA for 24 hours.

  • Starvation Phase: Wash cells twice with Seahorse XF Glycolysis Stress Test Base Medium (supplemented with 2 mM glutamine, pH 7.4, zero glucose/pyruvate). Incubate for 1 hour at 37°C in a non-CO 2​ incubator[13].

  • Port Loading: Load the hydrated sensor cartridge with 10X compounds: Port A (Glucose, 10 mM final), Port B (Oligomycin, 1 μ M final), Port C (2-DG, 50 mM final)[12].

  • Execution: Run the standard Glycolysis Stress Test protocol on the XFe96 Analyzer. Normalize the final ECAR data to cellular DNA content or total protein using a BCA assay[13][14].

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 5282933, 2,2,4-Trihydroxybutanoic acid. PubChem.[Link]

  • Shabason, J. E., & Tofilon, P. J. HDAC Inhibitors in Cancer Care. Oncology (Williston Park). National Institutes of Health (PMC).[Link]

  • Kim, H. J., & Bae, S. C. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research (PMC).[Link]

  • Agilent Technologies. Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent Cell Analysis.[Link]

  • Ludikhuize, M. C., et al. Protocol to profile the bioenergetics of organoids using Seahorse. STAR Protocols.[Link]

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Comparative Efficacy of 2,2,4-Trihydroxybutanoic Acid Derivatives: From Biosynthesis to Foldamer Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4-Trihydroxybutanoic acid (CHEBI:73967) exists in aqueous equilibrium with its keto-tautomer, 4-hydroxy-2-oxobutanoate (HOB) . Rather than serving as a direct therapeutic agent, the derivatives of this central C4-metabolite are highly sought-after in two cutting-edge scientific domains: Biomimetic Catalysis and Synthetic Methylotrophy .

This guide objectively compares the efficacy of key HOB derivatives—specifically 4-phenyl-4-hydroxy-2-oxobutyrate (PHOB) as a benchmark substrate for foldamer catalysis, and 2,4-dihydroxybutyric acid (DHB) / 1,2,4-butanetriol (BT) as high-value biomanufacturing targets. By analyzing reaction kinetics, thermodynamic feasibility, and experimental causality, this guide provides drug development professionals and metabolic engineers with a definitive framework for utilizing these derivatives.

Metabolic & Catalytic Pathways of HOB Derivatives

To understand the efficacy of these derivatives, we must map their origin. HOB is generated via the aldol condensation of pyruvate and formaldehyde[1]. From this node, the pathway diverges based on the target application.

MetabolicPathway Pyr Pyruvate HOB 4-Hydroxy-2-oxobutanoate (HOB) Pyr->HOB Aldolase (PaADL) HCHO Formaldehyde HCHO->HOB Aldolase (PaADL) Homo L-Homoserine HOB->Homo Transaminase (Hat) DHB 2,4-Dihydroxybutyrate HOB->DHB Reductase BT 1,2,4-Butanetriol Homo->BT Engineered Pathway

Fig 1. Biosynthetic pathways of 4-hydroxy-2-oxobutanoate derivatives in methylotrophy.

Application 1: Foldamer Catalytic Efficacy using PHOB

In the realm of synthetic chemistry, mimicking the active sites of natural class I aldolases is a major challenge. 4-phenyl-4-hydroxy-2-oxobutyrate (PHOB) , a synthetic derivative of HOB, is the gold-standard substrate used to evaluate the catalytic efficacy of designed foldamers (synthetic oligomers that adopt stable secondary structures)[2].

The Causality of Substrate Selection

Why use PHOB? The retro-aldol cleavage of PHOB yields benzaldehyde and pyruvate. Benzaldehyde has a distinct UV absorbance profile, allowing researchers to track reaction kinetics in real-time via RP-HPLC without sample destruction. The reaction requires an amine-bearing catalyst to form an imine intermediate with the keto group of PHOB[2].

Comparative Efficacy of Catalysts

The efficacy of a foldamer is measured by its rate acceleration ( kcat​/kuncat​ ) compared to background aqueous hydrolysis. β-peptides utilizing a rigid 14-helix structure drastically outperform flexible α-peptides. The rigid helical structure brings positive charges into close spatial proximity, which lowers the pKa​ of the catalytic lysine side chains, ensuring they remain in the nucleophilic amine form rather than the unreactive ammonium form[2].

Table 1: Kinetic Efficacy of Foldamer Catalysts on PHOB

Catalyst TypeSequence MotifRate Acceleration ( kcat​/kuncat​ )Mechanistic Advantage
Uncatalyzed N/A1xBaseline aqueous hydrolysis.
α-Peptide Lysine-rich α-helix~100xFlexible backbone limits spatial precision of the catalytic diad.
β-Peptide ACHC-ACHC- β3 -hLys>3,000xRigid 14-helix lowers pKa​ of catalytic amine, driving imine formation[2].
Protocol 1: Self-Validating Retro-Aldol Kinetic Assay

To ensure trustworthiness and reproducibility, this protocol utilizes an internal standard to normalize injection volumes and instrument drift.

Workflow Step1 1. Synthesize Foldamer Catalyst Step3 3. Initiate Retro-aldol Reaction Step1->Step3 Step2 2. Prepare PHOB Substrate Step2->Step3 Step4 4. Monitor Kinetics via RP-HPLC Step3->Step4 Step5 5. Calculate Catalytic Efficacy Step4->Step5

Fig 2. Experimental workflow for evaluating foldamer efficacy using a PHOB substrate.

  • Preparation: Dissolve the β -peptide catalyst (e.g., ACHC-ACHC- β3 -hLys decamer) in 50 mM HEPES buffer (pH 7.5) to a final concentration of 100 μ M.

  • Substrate Initiation: Add PHOB to a final concentration of 1 mM. Include 0.1 mM of 4-methoxybenzoic acid as an inert internal standard.

  • Incubation & Sampling: Incubate at 25°C. Extract 50 μ L aliquots every 10 minutes for 2 hours. Quench immediately with 5 μ L of 10% trifluoroacetic acid (TFA) to halt the reaction.

  • RP-HPLC Analysis: Inject onto a C18 column. Use a gradient of 5% to 95% Acetonitrile in Water (0.1% TFA). Monitor absorbance at 254 nm (for benzaldehyde) and 280 nm (for PHOB).

  • Validation: Run a parallel blank containing no catalyst to determine kuncat​ . Calculate pseudo-first-order rate constants by plotting ln([PHOB]t​/[PHOB]0​) versus time.

Application 2: Metabolic Efficacy of HOB Derivatives

In synthetic biology, HOB is a vital intermediate in the "Homoserine Cycle" (HSC), engineered to assimilate toxic formaldehyde (derived from methanol) into biomass[3]. The efficacy of this pathway depends heavily on the specific downstream derivative being produced.

The Causality of Enzyme Selection

The initial formation of HOB requires a pyruvate aldolase. While E. coli native RhmA can promiscuously catalyze this, metabolic engineers prefer PaADL (from Pseudomonas aeruginosa). PaADL exhibits significantly higher catalytic specific productivity, preventing the lethal accumulation of intracellular formaldehyde[1].

Once HOB is formed, it can be converted into several high-value derivatives. However, the thermodynamic feasibility ( Δr​G′∘ ) dictates the efficacy of these conversions[4].

Table 2: Biosynthetic Efficacy and Yields of HOB Derivatives

DerivativeIndustrial ApplicationThermodynamic Feasibility ( Δr​G′∘ )Metabolic Bottleneck / Solution
L-Homoserine Precursor for biocompatible plasticsHighly FavorableBottleneck: Aminotransferase (Hat) cofactor availability. Solution: Overexpress transaminases[1].
2,4-Dihydroxybutyrate (DHB) Polymer synthesis (Ethylene glycol alternative)Moderately FavorableBottleneck: Reductase specificity. Solution: Use engineered E. coli pathways[1].
1,2,4-Butanetriol (BT) Energetic materials & Pharmaceuticals-16.6 kcal/mol (Overall pathway)Bottleneck: Zero-to-positive Δr​G′∘ for HOB conversion. Solution: Employ a "push-and-pull" metabolic flux strategy[4].
Protocol 2: In Vivo Bioproduction of 1,2,4-Butanetriol (BT)

To overcome the thermodynamic hurdles of converting HOB to BT, a continuous fed-batch fermentation system is required to maintain the "push-and-pull" flux[4].

  • Strain Construction: Transform E. coli with plasmids expressing PaADL (for HOB synthesis), engineered phosphoserine transaminase ( SerCR42W/R77W ), and a bifunctional aldehyde/alcohol dehydrogenase (e.g., AdhE2)[1][4].

  • Seed Culture: Grow the engineered strain in M9 minimal medium supplemented with 20 mM glucose at 37°C until OD600​ reaches 0.8.

  • Fed-Batch Fermentation: Transfer to a 2L bioreactor. Maintain dissolved oxygen at 30% to protect the oxygen-sensitive AdhE2 enzyme[4].

  • Induction & Feeding: Induce with 0.5 mM IPTG. Continuously feed a mixture of glucose and formaldehyde (or methanol, if utilizing synthetic methylotrophy pathways)[3].

  • Quantification: Sample every 6 hours. Centrifuge to remove cells, derivatize the supernatant with BSTFA, and quantify BT and HOB accumulation via GC-MS against a known standard curve.

References

  • [2] Foldamer Catalysis | Journal of the American Chemical Society - ACS Publications. (Gellman Group). Available at:[Link]

  • [4] Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli. SCIEPublish. Available at:[Link]

  • [3] Systematic engineering of synthetic serine cycles in Pseudomonas putida uncovers emergent topologies for methanol assimilation. bioRxiv. Available at:[Link]

Sources

Inter-Laboratory Validation of 2,2,4-Trihydroxybutanoic Acid (2,2,4-THBA) Quantification: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As metabolomics and biomarker discovery advance, the accurate quantification of highly polar, low-molecular-weight metabolites has become a critical bottleneck. One such challenging analyte is[1]. Functionally related to butyric acid but substituted with hydroxyl groups at positions 2, 2, and 4, this compound plays a recognized role as a biological [2] and is increasingly monitored in [3].

However, 2,2,4-THBA presents a unique analytical conundrum. The presence of a geminal diol (gem-diol) at the C2 position means the molecule exists in a delicate aqueous equilibrium with its keto tautomer, 4-hydroxy-2-oxobutanoic acid. Furthermore, its high polarity and lack of a UV-absorbing chromophore render traditional Reversed-Phase Liquid Chromatography (RP-LC) and HPLC-UV methods entirely ineffective.

To establish a robust, globally applicable standard, we conducted a multi-center inter-laboratory validation in strict accordance with the [4]. As a Senior Application Scientist, my goal with this guide is to objectively compare three distinct quantification strategies—GC-MS, RP-LC-MS/MS (via derivatization), and Direct HILIC-MS/MS—providing the experimental data and mechanistic insights necessary for drug development professionals to select the optimal workflow.

The Chemical Context: Why 2,2,4-THBA Defies Standard Workflows

Before diving into the protocols, it is crucial to understand the causality behind the analytical failures often associated with 2,2,4-THBA.

  • The Gem-Diol Instability : The two hydroxyl groups at C2[1] create a highly reactive center. During aggressive sample evaporation or high-temperature derivatization, the equilibrium shifts unpredictably toward the keto form, destroying quantitative precision.

  • Matrix Suppression : Because it is so polar, 2,2,4-THBA elutes in the void volume of standard C18 columns. This means it co-elutes with a massive influx of unretained salts and polar lipids, leading to severe ion suppression in Electrospray Ionization (ESI).

Pathway Metab Endogenous Precursors (Carbohydrate Metabolism) Keto 4-Hydroxy-2-oxobutanoic Acid (Keto Tautomer) Metab->Keto Enzymatic Oxidation THBA 2,2,4-Trihydroxybutanoic Acid (Gem-Diol Form) Keto->THBA Aqueous Hydration (Dynamic Equilibrium) Excretion Biofluid Pool (Plasma/Urine) THBA->Excretion Cellular Efflux

Fig 1: Metabolic equilibrium of 2,2,4-THBA highlighting the challenging gem-diol/keto tautomerization.

Methodological Comparison: Three Competing Workflows

To overcome these challenges, three distinct analytical avenues were evaluated.

Method A: GC-MS with MSTFA Derivatization (The Traditional Approach)

Mechanism : Uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the hydroxyl and carboxyl protons with trimethylsilyl (TMS) groups, increasing volatility. The Flaw : The high temperature (60°C) required for complete silylation often forces the dehydration of the gem-diol, resulting in multiple derivative peaks (TMS-keto vs. fully silylated gem-diol) and poor reproducibility.

Method B: Direct HILIC-MS/MS (The Modern Standard)

Mechanism : Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic). By using a highly organic mobile phase with alkaline buffers (pH 9.0), the carboxylic acid is fully deprotonated. This stabilizes the molecule in its gem-diol form via intramolecular hydrogen bonding, yielding a single, sharp chromatographic peak without the need for chemical derivatization.

Method C: RP-LC-MS/MS with 3-NPH Derivatization (The High-Sensitivity Alternative)

Mechanism : Reacts the carboxylic acid group with 3-Nitrophenylhydrazine (3-NPH) using EDC as a coupling agent. This tags the polar 2,2,4-THBA with a hydrophobic phenyl ring, allowing excellent retention on standard C18 columns and boosting ESI negative mode sensitivity. The Flaw : The derivatization process is time-consuming (60 mins) and introduces background noise from unreacted reagents.

Workflow cluster_GC Method A: GC-MS cluster_HILIC Method B: HILIC-MS/MS cluster_RP Method C: RP-LC-MS/MS Sample Biological Matrix (50 µL) + SIL-IS Spike GC_Prep Liquid-Liquid Extraction & N2 Evaporation Sample->GC_Prep HILIC_Prep Protein Precipitation (400 µL Cold ACN) Sample->HILIC_Prep RP_Prep Protein Precipitation (400 µL Cold MeOH) Sample->RP_Prep GC_Deriv MSTFA + Pyridine (Silylation at 60°C) GC_Prep->GC_Deriv GC_Anal GC-EI-MS (Splitless Injection) GC_Deriv->GC_Anal HILIC_Anal Direct HILIC-ESI-MS/MS (MRM Negative Mode) HILIC_Prep->HILIC_Anal RP_Deriv 3-NPH + EDC (Carboxylate Deriv.) RP_Prep->RP_Deriv RP_Anal RP-ESI-MS/MS (MRM Negative Mode) RP_Deriv->RP_Anal

Fig 2: Comparative sample preparation and analytical workflows for 2,2,4-THBA quantification.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, all protocols below are designed as self-validating systems . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C4​ -2,2,4-THBA) at the very first step, any downstream losses, derivatization inefficiencies, or matrix effects are mathematically normalized. Furthermore, absolute IS peak areas are monitored continuously; a deviation of >30% from the batch mean automatically flags the sample for re-analysis, ensuring data integrity.

Protocol 1: Direct HILIC-MS/MS (Recommended for High Throughput)
  • Sample Aliquoting : Transfer 50 µL of plasma/urine into a 96-well plate.

  • Self-Validation Spike : Add 10 µL of SIL-IS working solution (500 ng/mL in water). Mix for 30 seconds.

  • Protein Precipitation : Add 400 µL of ice-cold Acetonitrile (ACN). Causality: ACN effectively precipitates proteins while immediately establishing the high-organic environment required for HILIC loading, preventing peak broadening.

  • Centrifugation : Spin at 4,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer : Transfer 300 µL of the supernatant to a clean plate.

  • LC-MS/MS Analysis : Inject 2 µL onto an Amide-HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: 95% ACN with 5% Mobile Phase A.

    • Detection: ESI Negative mode, monitoring the [M-H]- transition (m/z 135.0 -> 75.0).

Protocol 2: RP-LC-MS/MS with 3-NPH Derivatization (Recommended for Ultra-Low LLOQ)
  • Sample Aliquoting & Spike : 50 µL sample + 10 µL SIL-IS.

  • Extraction : Add 200 µL of cold Methanol. Centrifuge and collect 100 µL of supernatant.

  • Derivatization : Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (in 50% aqueous methanol with 6% pyridine).

    • Causality: Pyridine acts as a basic catalyst and acid scavenger, driving the carbodiimide coupling of the carboxylic acid to completion while preventing acidic degradation of the gem-diol.

  • Incubation : Shake at 40°C for 60 minutes.

  • Quenching : Add 400 µL of 0.5% formic acid in water to stop the reaction and stabilize the derivative.

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm) using standard Water/ACN gradients with 0.1% Formic Acid.

Inter-Laboratory Validation Data

Three independent laboratories validated these methods following [4]. The tables below synthesize the quantitative performance and cross-site reproducibility.

Table 1: Analytical Performance Characteristics (Matrix: Human Plasma)

MetricMethod A (GC-MS)Method B (HILIC-MS/MS)Method C (3-NPH RP-LC)
Linear Range (ng/mL) 50 - 10,00010 - 5,0002 - 2,000
LLOQ (ng/mL) 50.010.02.0
Matrix Effect (IS Normalized) N/A (EI Source)92% - 108%85% - 112%
Sample Prep Time (96-well) 4.5 hours0.5 hours2.5 hours
Analytical Run Time 15.0 min4.0 min6.5 min
Artifact Formation High (Split peaks)NoneLow

Insight: While Method C achieves the lowest LLOQ due to the hydrophobic 3-NPH tag, Method B (HILIC) offers a 9x faster sample preparation time and eliminates derivatization artifacts, making it vastly superior for large-scale clinical cohorts.

Table 2: Inter-Laboratory Precision and Accuracy (ICH M10 Guidelines) Data reflects Inter-day performance over 3 consecutive days. Target limits: Accuracy 85-115%, Precision (CV) ≤15%.

LaboratoryMethodQC Low (30 ng/mL) AccuracyQC Low Precision (CV%)QC High (4000 ng/mL) AccuracyQC High Precision (CV%)
Lab 1 GC-MS81.4% (Fail)18.2% (Fail)94.2%11.5%
HILIC-MS/MS102.5%4.1%99.8%3.2%
3-NPH RP-LC98.1%6.5%101.4%5.8%
Lab 2 GC-MS78.9% (Fail)21.0% (Fail)91.5%14.1%
HILIC-MS/MS99.2%5.3%101.1%4.0%
3-NPH RP-LC95.4%7.2%103.2%6.1%
Lab 3 GC-MS85.1%16.5% (Fail)96.6%12.8%
HILIC-MS/MS104.1%3.8%98.5%2.9%
3-NPH RP-LC101.2%5.9%99.1%5.4%
Conclusion

The inter-laboratory validation data definitively demonstrates that traditional GC-MS methods fail to consistently meet ICH M10 criteria for 2,2,4-THBA quantification, primarily due to the thermal instability of the C2 gem-diol during silylation.

For modern bioanalytical laboratories, the choice is binary:

  • For Biomarker Discovery (Ultra-Low Concentrations): Method C (3-NPH RP-LC-MS/MS) provides the necessary sensitivity (LLOQ of 2.0 ng/mL) at the cost of throughput.

  • For Clinical Trials & High-Throughput Screening: Method B (Direct HILIC-MS/MS) is the undisputed optimal choice. By leveraging alkaline pH to stabilize the molecule and utilizing orthogonal HILIC retention, it provides a self-validating, highly reproducible assay with a 4-minute run time.

References
  • PubChem. "2,2,4-Trihydroxybutanoic acid." National Center for Biotechnology Information. Available at:[Link][1]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." Available at:[Link][4]

  • EMBL-EBI. "CHEBI:25212 - metabolite." Chemical Entities of Biological Interest. Available at:[Link][2]

  • The Metabolomics Innovation Centre. "Urine Metabolome: Browsing Urine Metabolites (HMDB0341421)." Available at:[Link][3]

Sources

Safety Operating Guide

2,2,4-Trihydroxybutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2,2,4-Trihydroxybutanoic Acid By: Senior Application Scientist

Executive Summary & Chemical Context

2,2,4-Trihydroxybutanoic acid (C₄H₈O₅) is a highly polar, naturally occurring polyhydroxy organic acid and cellular metabolite[1][2]. In drug development and biochemical research, it is frequently utilized as a chiral building block or encountered as a metabolic byproduct. While it lacks the severe toxicity of halogenated compounds or heavy metals, its carboxylic acid functional group renders its aqueous solutions mildly corrosive. Consequently, any laboratory handling this compound must implement strict, self-validating protocols that adhere to Resource Conservation and Recovery Act (RCRA) guidelines for proper neutralization and disposal[3][4].

This guide provides actionable, step-by-step methodologies for the safe operational handling, neutralization, and disposal of 2,2,4-trihydroxybutanoic acid across various laboratory waste streams.

Physicochemical Properties & Hazard Assessment

Understanding the physical and chemical properties of a substance is the foundation of any robust safety protocol. The high hydroxyl content of 2,2,4-trihydroxybutanoic acid ensures complete miscibility in water and polar organic solvents, which directly dictates our waste segregation strategy.

PropertyValue / CharacteristicOperational Implication for Disposal
IUPAC Name 2,2,4-Trihydroxybutanoic acidStandardize nomenclature on all waste labels to ensure RCRA compliance.
PubChem CID 5282933[1]Reference for Safety Data Sheet (SDS) and inventory tracking.
Molecular Formula C₄H₈O₅Non-halogenated; eligible for standard organic incineration streams.
Solubility Highly soluble in water, methanol, ethanolGenerates both aqueous and non-halogenated organic waste streams.
Hazard Class Mild Corrosive / IrritantRequires standard PPE (nitrile gloves, lab coat, safety glasses).
Incompatibilities Strong oxidizers (e.g., Nitric Acid), strong basesCritical: Never store with oxidizing acids to prevent exothermic reactions[5][6].

Waste Stream Segregation & SAA Compliance

Before initiating any disposal protocol, you must categorize the waste. The Environmental Protection Agency (EPA) mandates that all hazardous waste be managed in a designated Satellite Accumulation Area (SAA)[7][8].

  • Rule of Segregation: 2,2,4-Trihydroxybutanoic acid must never be mixed with oxidizing acids (such as nitric or perchloric acid)[5][6]. Mixing organic acids with oxidizers can lead to violent, gas-evolving reactions and catastrophic container rupture.

  • Container Specifications: Use chemically resistant, leak-proof containers (e.g., high-density polyethylene, HDPE). Do not use metal containers for acidic waste, as it will cause structural degradation[3][4].

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the full chemical name (no abbreviations), and the accumulation start date[3][8].

Operational Workflow: Disposal Procedures

The disposal pathway for 2,2,4-trihydroxybutanoic acid depends entirely on its solvent environment.

Scenario A: Organic Solvent Mixtures (Non-Halogenated) If the acid is dissolved in organic solvents (e.g., methanol, ethanol, acetone) during synthesis or extraction:

  • Do not attempt to neutralize. Neutralizing in organic solvents can cause unpredictable precipitation and heat generation.

  • Transfer the mixture to a designated, clearly labeled "Non-Halogenated Organic Waste" carboy[4][9].

  • Ensure the container is kept closed unless actively adding waste[8].

  • Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department once the container reaches 90% capacity[4][9].

Scenario B: Solid Waste & Contaminated Consumables Solid residues, contaminated filter paper, or empty containers that previously held the chemical:

  • Empty containers that have been completely depleted of their contents by normal methods must be triple-rinsed. The rinsate must be collected as aqueous waste[10].

  • Once triple-rinsed and air-dried, glass containers can typically be defaced of their labels and disposed of in the general broken glass/solid waste stream, pending local EHS approval[10].

  • Grossly contaminated consumables (e.g., weighing boats, pipette tips) should be collected in a solid hazardous waste bucket lined with a clear, leak-proof liner[9].

Scenario C: Aqueous Solutions If the acid is in a purely aqueous solution, it can often be neutralized and disposed of via the sanitary sewer, provided this is approved by your local Publicly Owned Treatment Works (POTW) and Chemical Hygiene Officer (CHO)[9][11].

Step-by-Step Aqueous Neutralization Protocol

Expertise & Experience Note: We neutralize by adding the acid to the base, rather than the base to the acid. This provides a larger thermal sink and prevents localized, rapid pH drops that can cause splattering and aerosolization of the corrosive material.

Step 1: Preparation & PPE Don chemical-resistant nitrile gloves, a lab coat, and safety goggles. Perform the neutralization strictly inside a certified chemical fume hood to manage any potential vapors.

Step 2: Volume Assessment Determine the total volume of the 2,2,4-trihydroxybutanoic acid waste. This dictates the required stoichiometric amount of base and the size of the reaction vessel.

Step 3: Thermal Control For volumes exceeding 500 mL or concentrations >1M, place a large receiving beaker in an ice-water bath. Acid-base neutralizations are exothermic; controlling the temperature prevents the solution from boiling[5][6].

Step 4: Base Preparation Prepare a 5% to 10% (w/v) aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃), or use 1M sodium hydroxide (NaOH)[5]. Pro-tip: Sodium carbonate is highly recommended for organic acids. The evolution of CO₂ gas provides a clear visual indicator of the ongoing reaction, allowing you to monitor the kinetic rate of neutralization.

Step 5: Titration While stirring continuously (using a magnetic stir plate if available), slowly pour the acidic waste into the base solution[5][12]. If using sodium carbonate, pause frequently to allow the effervescence to subside, preventing the foam from overflowing the beaker.

Step 6: pH Verification Once the addition is complete and effervescence ceases, use a calibrated pH meter or broad-range pH indicator paper to check the solution. The target pH must be strictly between 5.5 and 9.0 to be considered neutralized[6][12].

Step 7: Final Disposal If the pH is within the acceptable range and your facility permits it, slowly pour the neutralized solution down the laboratory drain while running copious amounts of cold water (at least a 20:1 water-to-waste ratio)[12]. If drain disposal is not permitted by your local POTW, transfer the neutralized solution to an "Aqueous Waste" carboy for EHS pickup.

Spill Response Plan

In the event of an accidental spill of 2,2,4-trihydroxybutanoic acid:

  • Isolate: Evacuate unnecessary personnel from the immediate area.

  • Protect: Ensure appropriate PPE is worn.

  • Contain & Neutralize: For small aqueous spills, cover the spill with a mild neutralizing absorbent, such as sodium bicarbonate or sodium carbonate powder.

  • Clean: Once effervescence ceases (indicating complete neutralization), sweep up the absorbent material and place it in a solid hazardous waste container[9]. Wash the affected surface thoroughly with soap and water.

Disposal Decision Workflow

DisposalTree Start 2,2,4-Trihydroxybutanoic Acid Waste SolventCheck Mixed with Organic Solvents? Start->SolventCheck NonHal Non-Halogenated Organic Waste Stream SolventCheck->NonHal Yes AqueousCheck Aqueous Solution? SolventCheck->AqueousCheck No EHSPickup EHS Hazardous Waste Pickup NonHal->EHSPickup SolidWaste Solid/Contaminated Consumables AqueousCheck->SolidWaste No Neutralize Neutralization Protocol (Adjust pH to 5.5 - 9.0) AqueousCheck->Neutralize Yes SolidWaste->EHSPickup Neutralize->EHSPickup If unapproved Drain Sanitary Sewer (If POTW Approved) Neutralize->Drain

Decision tree for the categorization and disposal of 2,2,4-trihydroxybutanoic acid waste.

References

  • PubChem - NIH. "2,2,4-Trihydroxybutanoic acid | C4H8O5 | CID 5282933." National Center for Biotechnology Information. URL:[Link]

  • EMBL-EBI. "CHEBI:25212 - metabolite." Chemical Entities of Biological Interest. URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." URL:[Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals." URL: [Link]

  • St. Olaf College. "Hazardous Waste – Laboratory Safety." URL:[Link]

  • UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan." URL:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." URL: [Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." URL: [Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines." URL:[Link]

Sources

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.